[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 35794. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
[1,3]thiazolo[3,2-a]benzimidazol-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6N2OS/c12-8-5-13-9-10-6-3-1-2-4-7(6)11(8)9/h1-4H,5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CFXICROPFOOZFI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=O)N2C3=CC=CC=C3N=C2S1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6N2OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40284120 | |
| Record name | [1,3]Thiazolo[3,2-a]benzimidazol-3(2H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40284120 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3042-01-1 | |
| Record name | 3042-01-1 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=35794 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | [1,3]Thiazolo[3,2-a]benzimidazol-3(2H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40284120 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-thia-2,7-diazatricyclo[6.4.0.0,2,6]dodeca-1(12),6,8,10-tetraen-3-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Synthesis and Characterization of Thiazolo[3,2-a]benzimidazol-3(2H)-one: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the synthesis, characterization, and biological significance of the heterocyclic compound thiazolo[3,2-a]benzimidazol-3(2H)-one. This scaffold has garnered significant interest in medicinal chemistry due to its diverse pharmacological activities, including anticancer, antimicrobial, and enzyme inhibitory properties. This document details established synthetic protocols, compiles key analytical data, and explores a significant mechanism of action, offering a valuable resource for researchers in drug discovery and development.
Synthesis of Thiazolo[3,2-a]benzimidazol-3(2H)-one
The most prevalent and efficient synthesis of the thiazolo[3,2-a]benzimidazol-3(2H)-one core involves the reaction of 2-mercaptobenzimidazole with a suitable C2-synthon, typically chloroacetic acid or its derivatives. This reaction proceeds via an initial S-alkylation followed by an intramolecular cyclization. Several variations of this method exist, including one-pot procedures and microwave-assisted synthesis, which offer advantages in terms of reaction time and yield.
General Synthesis Pathway
The fundamental synthetic route involves a two-step process: the formation of an intermediate, 2-(carboxymethylthio)benzimidazole, followed by its cyclization to yield the target compound.
A Technical Guide to Novel Derivatives of Thiazolo[3,2-a]benzimidazol-3(2H)-one: Synthesis, Biological Evaluation, and Structure-Activity Relationships
Audience: Researchers, Scientists, and Drug Development Professionals
Introduction
The thiazolo[3,2-a]benzimidazole scaffold is a fused heterocyclic system that has garnered significant attention in medicinal chemistry for over seven decades.[1] The core structure, particularly the thiazolo[3,2-a]benzimidazol-3(2H)-one derivative, serves as a privileged scaffold for the development of novel therapeutic agents. These compounds have demonstrated a wide array of biological activities, including anticancer, antimicrobial, anti-inflammatory, and enzyme inhibitory properties.[1][2]
The growing interest in this class of compounds is driven by their promising pharmacological profiles and the potential for synthetic modification to optimize potency and selectivity. This technical guide provides an in-depth overview of recent advancements in the synthesis of novel thiazolo[3,2-a]benzimidazol-3(2H)-one derivatives, their biological evaluation, and the key structure-activity relationships (SAR) that govern their efficacy. It includes detailed experimental protocols, tabulated quantitative data, and workflow diagrams to serve as a comprehensive resource for researchers in the field.
Synthetic Strategies
The primary and most versatile method for synthesizing the thiazolo[3,2-a]benzimidazol-3(2H)-one core involves the reaction of 2-mercaptobenzimidazoles with various reagents. A common approach is the cyclocondensation with chloroacetic acid, followed by a Knoevenagel condensation with aromatic or heteroaromatic aldehydes to yield 2-substituted derivatives.[1]
A generalized workflow for the synthesis of these derivatives is presented below.
Caption: General synthetic workflow for 2-substituted thiazolo[3,2-a]benzimidazol-3(2H)-ones.
Experimental Protocols
General One-Pot Synthesis of 2-Substituted Thiazolo[3,2-a]benzimidazol-3(2H)-ones[1]:
-
A mixture of 2-mercaptobenzimidazole (1 mmol), chloroacetic acid (1 mmol), an appropriate aromatic or heteroaromatic aldehyde (1 mmol), and anhydrous sodium acetate (2 mmol) is prepared in glacial acetic acid (10 mL) and acetic anhydride (5 mL).
-
The reaction mixture is refluxed for a period of 4-6 hours, with reaction progress monitored by Thin Layer Chromatography (TLC).
-
Upon completion, the mixture is cooled to room temperature and poured into ice-cold water.
-
The resulting precipitate is filtered, washed thoroughly with water to remove impurities, and then dried.
-
The crude product is purified by recrystallization from a suitable solvent (e.g., ethanol or acetic acid) to yield the pure 2-substituted thiazolo[3,2-a]benzimidazol-3(2H)-one derivative.
Biological Activities and Data
Derivatives of thiazolo[3,2-a]benzimidazol-3(2H)-one have been extensively evaluated for various biological activities. The following sections summarize the key findings and present the quantitative data in a structured format.
A typical workflow for the biological evaluation of newly synthesized compounds is illustrated below.
Caption: Standard workflow for the biological evaluation of synthesized compounds.
Anticancer Activity
Several novel derivatives have shown potent cytostatic and cytotoxic effects against various cancer cell lines.[3][4] The in vitro activity is often evaluated using the MTT assay, which measures cell viability.
Experimental Protocol: MTT Assay for Cytotoxicity[4]:
-
Cancer cells (e.g., HT-29, HeLa, HepG2) are seeded in 96-well plates at a density of 1 x 10⁴ cells/well and incubated for 24 hours.[3]
-
The cells are then treated with various concentrations of the test compounds and incubated for an additional 48-72 hours.
-
After the incubation period, MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well, and the plates are incubated for 4 hours to allow for the formation of formazan crystals.
-
The supernatant is removed, and the formazan crystals are dissolved in a solubilizing agent (e.g., DMSO).
-
The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
The percentage of cell viability is calculated relative to untreated control cells, and the IC₅₀ value (the concentration required to inhibit 50% of cell growth) is determined.
Table 1: In Vitro Anticancer Activity of Selected Thiazolo[3,2-a]benzimidazol-3(2H)-one Derivatives
| Compound ID | Substitution at C2 | Cell Line | IC₅₀ (µM) | Reference |
| 1 | 2-Fluorobenzylidene | HeLa | > 50 | [3] |
| 2 | 4-Chlorobenzylidene | HeLa | 21.3 | [3] |
| 3 | 4-Hydroxybenzylidene | MCF-7 | 40.2 ± 2.44 | [5] |
| 4 | 4-Bromobenzylidene | HepG2 | 51.7 ± 3.13 | [5] |
| 5 | (5-Iodo-2-furanyl)methylene | - | - | [6] |
Note: Data is compiled from multiple sources for illustrative purposes.
Antimicrobial Activity
The thiazolo[3,2-a]benzimidazole core is also prevalent in compounds exhibiting antibacterial and antifungal properties.[7][8] The minimum inhibitory concentration (MIC) is a key metric used to quantify this activity.
Experimental Protocol: Broth Microdilution Method for MIC Determination[8]:
-
Serial twofold dilutions of the test compounds are prepared in a liquid growth medium (e.g., Mueller-Hinton broth for bacteria, Sabouraud dextrose broth for fungi) in 96-well microtiter plates.
-
Each well is inoculated with a standardized suspension of the target microorganism.
-
The plates are incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria, 28°C for 48 hours for fungi).
-
The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
Table 2: Antimicrobial Activity (MIC, µg/mL) of Selected Thiazole-Benzimidazole Hybrids
| Compound ID | Gram-Positive Bacteria (S. aureus) | Gram-Negative Bacteria (E. coli) | Fungi (C. albicans) | Reference |
| 5a | 12.5 | 25 | 25 | [7] |
| 5g | 6.25 | 12.5 | 12.5 | [7] |
| Ciprofloxacin | 6.25 | 6.25 | - | [7] |
| Itraconazole | - | - | 6.25 | [7] |
Note: Data represents a selection of thiazole-benzimidazole hybrids, a closely related class demonstrating the potential of the core structure.
Enzyme Inhibition: NPP1 Inhibitors
A novel class of thiazolo[3,2-a]benzimidazol-3(2H)-one derivatives has been identified as potent and selective inhibitors of ecto-nucleotide pyrophosphatase/phosphodiesterase 1 (NPP1).[6] NPP1 is a key enzyme involved in bone mineralization and soft-tissue calcification and is a potential drug target for conditions like glioblastoma.[6]
Caption: Inhibition of the NPP1 enzyme pathway by thiazolo[3,2-a]benzimidazol-3(2H)-one derivatives.
Table 3: NPP1 Inhibitory Activity of Thiazolo[3,2-a]benzimidazol-3(2H)-one Derivatives
| Compound ID | Substitution at C2 | NPP1 Kᵢ (nM) | Inhibition Mechanism | Reference |
| 17 | (5-Iodo-2-furanyl)methylene | 467 | Un-competitive | [6] |
| - | Unsubstituted | > 100,000 | - | [6] |
| - | Benzylidene | 10,200 | - | [6] |
Structure-Activity Relationship (SAR) Insights
Analysis of the quantitative data reveals several key SAR trends for the thiazolo[3,2-a]benzimidazol-3(2H)-one scaffold:
-
Substitution at C2 is Crucial: The presence of a substituted methylene group at the C2 position is essential for potent biological activity. The unsubstituted core compound is often inactive.[6]
-
Influence of Aromatic Substituents:
-
For Anticancer Activity: Electron-withdrawing groups (e.g., -Cl, -Br) on the benzylidene moiety at C2 tend to enhance cytotoxic activity compared to electron-donating or unsubstituted rings.[3][5]
-
For NPP1 Inhibition: A furan ring, particularly with a bulky, lipophilic substituent like iodine at the 5-position, dramatically increases inhibitory potency compared to a simple phenyl ring.[6]
-
-
Benzimidazole Core Substitution: Modifications on the benzimidazole ring system, while less explored for the -3(2H)-one series, are known to significantly impact activity in related thiazolo[3,2-a]benzimidazoles, suggesting a promising avenue for further optimization.[9]
References
- 1. Thiazolo[3,2-a]benzimidazoles: Synthetic Strategies, Chemical Transformations and Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Thiazolo[3,2-a]benzimidazoles: synthetic strategies, chemical transformations and biological activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. scispace.com [scispace.com]
- 5. mdpi.com [mdpi.com]
- 6. Thiazolo[3,2-a]benzimidazol-3(2H)-one derivatives: Structure-activity relationships of selective nucleotide pyrophosphatase/phosphodiesterase1 (NPP1) inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. arkat-usa.org [arkat-usa.org]
- 8. researchgate.net [researchgate.net]
- 9. Structure–Activity Relationship Analysis of Benzimidazoles as Emerging Anti-Inflammatory Agents: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
The Multifaceted Biological Activities of Thiazolo[3,2-a]benzimidazol-3(2H)-one: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The thiazolo[3,2-a]benzimidazol-3(2H)-one scaffold has emerged as a privileged structure in medicinal chemistry, with its derivatives exhibiting a broad spectrum of biological activities. This technical guide provides a comprehensive overview of the significant pharmacological properties of this class of compounds, with a focus on their anticancer and antimicrobial effects. This document is intended to serve as a resource for researchers and professionals involved in drug discovery and development, offering a compilation of quantitative data, detailed experimental methodologies, and an exploration of the underlying mechanisms of action.
Anticancer Activity: A Promising Avenue for New Therapeutics
Derivatives of thiazolo[3,2-a]benzimidazol-3(2H)-one have demonstrated potent cytotoxic effects against a variety of human cancer cell lines. The mechanism of action for their anticancer activity is often linked to the induction of apoptosis, a form of programmed cell death crucial for tissue homeostasis and the elimination of malignant cells.
Quantitative Anticancer Data
The in vitro cytotoxic activity of various thiazolo[3,2-a]benzimidazol-3(2H)-one derivatives is typically evaluated using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, which measures the metabolic activity of cells as an indicator of their viability. The results are often expressed as the IC50 value, which is the concentration of the compound required to inhibit the growth of 50% of the cancer cells. A selection of reported IC50 values is presented in the table below.
| Compound ID/Substitution | Cancer Cell Line | IC50 (µM) | Reference |
| 2-(4-fluorobenzylidene)-6-nitro[1][2]thiazolo[3,2-a]benzimidazol-3(2H)-one | HT-29 (Colon) | 0.035 | [1][3] |
| 2-(4-chlorobenzylidene)-6-nitro[1][2]thiazolo[3,2-a]benzimidazol-3(2H)-one | HT-29 (Colon) | 0.050 | [1][3] |
| 2-(2-fluorobenzylidene)-6-methyl[1][2]thiazolo[3,2-a]benzimidazol-3(2H)-one | HepG2 (Liver) | Selective Cytotoxicity | [1][3] |
| Isatin-thiazolo[3,2-a]benzimidazole hybrid 7d | MDA-MB-231 (Breast) | 2.60 ± 1.47 | [4] |
| Isatin-thiazolo[3,2-a]benzimidazole hybrid 7d | MCF-7 (Breast) | 1.27 ± 0.06 | [4] |
Mechanism of Action: Induction of Apoptosis
Several studies have indicated that thiazolo[3,2-a]benzimidazol-3(2H)-one derivatives exert their anticancer effects by triggering the intrinsic apoptotic pathway. This pathway is characterized by changes in the mitochondrial membrane potential and the subsequent activation of a cascade of cysteine-aspartic proteases known as caspases.
Key molecular events in this process include the upregulation of the pro-apoptotic protein Bax and the downregulation of the anti-apoptotic protein Bcl-2.[5][6] This shift in the Bax/Bcl-2 ratio leads to the release of cytochrome c from the mitochondria into the cytosol, which in turn activates caspase-9 and the executioner caspase-3. Activated caspase-3 is responsible for the cleavage of various cellular substrates, ultimately leading to the morphological and biochemical hallmarks of apoptosis.[5][6][7]
Below is a diagram illustrating the proposed apoptotic signaling pathway initiated by thiazolo[3,2-a]benzimidazol-3(2H)-one derivatives.
Antimicrobial Activity: Combating Pathogenic Microbes
In addition to their anticancer properties, thiazolo[3,2-a]benzimidazol-3(2H)-one derivatives have shown significant activity against a range of pathogenic bacteria and fungi. This makes them promising candidates for the development of new antimicrobial agents, which are urgently needed to address the growing challenge of antimicrobial resistance.
Quantitative Antimicrobial Data
The antimicrobial efficacy of these compounds is typically assessed by determining their Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that prevents visible growth of a microorganism. A summary of reported MIC values for select derivatives is provided below.
| Compound ID/Substitution | Microorganism | MIC (µg/mL) | Reference |
| Thiazole derivative | Escherichia coli | 125 | |
| Thiazole derivative | Staphylococcus aureus | 125 | |
| Benzothiazole derivative | Escherichia coli | 50-75 | |
| Benzothiazole derivative | Staphylococcus aureus | 50-75 | |
| Benzothiazole derivative | Aspergillus niger | 50-75 | |
| 2,5-dichloro thienyl-substituted thiazole | Aspergillus fumigatus | 6.25-12.5 | |
| 2,5-dichloro thienyl-substituted thiazole | Staphylococcus aureus | 6.25-12.5 |
Experimental Protocols
To ensure the reproducibility and standardization of research in this area, detailed experimental protocols for the key assays are provided below.
MTT Assay for Cytotoxicity
This protocol outlines the steps for determining the cytotoxic effects of thiazolo[3,2-a]benzimidazol-3(2H)-one derivatives on cancer cell lines.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
96-well microtiter plates
-
Thiazolo[3,2-a]benzimidazol-3(2H)-one derivative stock solution (in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.
-
Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.
-
Prepare serial dilutions of the test compound in complete culture medium.
-
Remove the medium from the wells and add 100 µL of the compound dilutions to the respective wells. Include a vehicle control (medium with the same concentration of DMSO used for the highest compound concentration) and a blank (medium only).
-
Incubate the plate for 48-72 hours at 37°C in a humidified atmosphere with 5% CO2.
-
Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium containing MTT and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value.
Agar Well Diffusion Method for Antimicrobial Susceptibility Testing
This protocol describes a common method for screening the antimicrobial activity of the synthesized compounds.
Materials:
-
Bacterial or fungal strain of interest
-
Nutrient agar or other suitable agar medium
-
Sterile Petri dishes
-
Sterile cork borer (6-8 mm diameter)
-
Thiazolo[3,2-a]benzimidazol-3(2H)-one derivative stock solution (in a suitable solvent like DMSO)
-
Positive control (standard antibiotic)
-
Negative control (solvent used to dissolve the compound)
-
Micropipettes and sterile tips
Procedure:
-
Prepare a standardized inoculum of the test microorganism (e.g., 0.5 McFarland standard).
-
Pour molten agar into sterile Petri dishes and allow it to solidify.
-
Spread the microbial inoculum evenly over the surface of the agar plate using a sterile swab.
-
Using a sterile cork borer, create wells of uniform diameter in the agar.
-
Add a defined volume (e.g., 50-100 µL) of the test compound solution, positive control, and negative control into separate wells.
-
Incubate the plates at an appropriate temperature (e.g., 37°C for bacteria, 25-30°C for fungi) for 18-24 hours.
-
Measure the diameter of the zone of inhibition (the clear area around the well where microbial growth is inhibited) in millimeters.
Western Blot Analysis for Apoptosis-Related Proteins
This protocol details the steps for detecting the expression levels of key apoptotic proteins in cancer cells treated with thiazolo[3,2-a]benzimidazol-3(2H)-one derivatives.
Materials:
-
Treated and untreated cancer cell lysates
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA or Bradford protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
Electrophoresis and blotting apparatus
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-Bax, anti-Bcl-2, anti-caspase-3, anti-cleaved caspase-3, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Lyse the treated and untreated cells in RIPA buffer and quantify the protein concentration.
-
Denature equal amounts of protein (e.g., 20-40 µg) by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Incubate the membrane with ECL substrate and visualize the protein bands using an imaging system.
-
Quantify the band intensities and normalize to a loading control like β-actin.
Below is a workflow diagram for the Western Blotting procedure.
Conclusion and Future Directions
The thiazolo[3,2-a]benzimidazol-3(2H)-one core represents a versatile and promising scaffold for the development of novel therapeutic agents. The compelling in vitro anticancer and antimicrobial activities, coupled with an emerging understanding of their mechanisms of action, warrant further investigation. Future research should focus on lead optimization to enhance potency and selectivity, as well as in vivo studies to evaluate the efficacy and safety of these compounds in preclinical models. A deeper exploration of the specific molecular targets and signaling pathways modulated by these derivatives will be crucial for their rational design and clinical translation. The information compiled in this guide serves as a foundational resource to stimulate and support these future research endeavors.
References
- 1. researchgate.net [researchgate.net]
- 2. Thiazolo[3,2-a]benzimidazoles: Synthetic Strategies, Chemical Transformations and Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 3. journal.uctm.edu [journal.uctm.edu]
- 4. Development of isatin-thiazolo[3,2-a]benzimidazole hybrids as novel CDK2 inhibitors with potent in vitro apoptotic anti-proliferative activity: Synthesis, biological and molecular dynamics investigations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Targeting apoptosis; design, synthesis and biological evaluation of new benzoxazole and thiazole based derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Effects of apoptosis-related proteins caspase-3, Bax and Bcl-2 on cerebral ischemia rats - PMC [pmc.ncbi.nlm.nih.gov]
The Thiazolo[3,2-a]benzimidazol-3(2H)-one Scaffold: A Comprehensive Technical Guide for Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Abstract
The thiazolo[3,2-a]benzimidazol-3(2H)-one core is a privileged heterocyclic scaffold that has garnered significant attention in medicinal chemistry due to its broad spectrum of biological activities. This technical guide provides an in-depth overview of this versatile scaffold, including its synthesis, key biological applications, and mechanisms of action. Quantitative data from various studies are summarized in structured tables for comparative analysis. Detailed experimental protocols for the synthesis of the scaffold and for key biological assays are provided to facilitate further research and development. Additionally, key signaling pathways and experimental workflows are visualized using Graphviz diagrams to offer a clear conceptual understanding of the scaffold's role in drug discovery.
Introduction
The fusion of thiazole and benzimidazole rings results in the thiazolo[3,2-a]benzimidazole system, a class of heterocyclic compounds with a rich history in medicinal chemistry.[1] The thiazolo[3,2-a]benzimidazol-3(2H)-one variant, in particular, has emerged as a scaffold of interest, demonstrating a wide array of pharmacological properties. These include anticancer, antimicrobial, anti-inflammatory, and enzyme inhibitory activities.[1][2] Its rigid, planar structure and the presence of multiple heteroatoms provide opportunities for diverse chemical modifications, allowing for the fine-tuning of its biological activity and pharmacokinetic properties. This guide aims to serve as a comprehensive resource for researchers engaged in the discovery and development of novel therapeutics based on this promising scaffold.
Synthesis of the Thiazolo[3,2-a]benzimidazol-3(2H)-one Scaffold
The primary synthetic route to the thiazolo[3,2-a]benzimidazol-3(2H)-one core involves the reaction of 2-mercaptobenzimidazole with α-haloacetic acids or their ester derivatives.[1] A common and efficient method for producing 2-arylidenethiazolo[3,2-a]benzimidazol-3(2H)-ones, a class of derivatives with prominent biological activity, involves a one-pot, multi-component reaction.[2]
Experimental Protocol: One-Pot Synthesis of 2-Arylidenethiazolo[3,2-a]benzimidazol-3(2H)-ones
This protocol describes a cyclocondensation reaction followed by a Knoevenagel condensation.[2]
Materials:
-
2-Mercaptobenzimidazole
-
Chloroacetic acid
-
Substituted aromatic aldehyde
-
Acetic anhydride
-
Glacial acetic acid
-
Anhydrous sodium acetate or piperidine (as a catalyst)
Procedure:
-
A mixture of 2-mercaptobenzimidazole (1 equivalent), chloroacetic acid (1 equivalent), a substituted aromatic aldehyde (1 equivalent), and anhydrous sodium acetate (or a catalytic amount of piperidine) in glacial acetic acid is prepared.
-
Acetic anhydride is added to the mixture.
-
The reaction mixture is refluxed for a specified time, typically monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction mixture is cooled to room temperature, and the precipitated solid is collected by filtration.
-
The crude product is washed with water and then recrystallized from an appropriate solvent (e.g., ethanol or acetic acid) to yield the pure 2-arylidenethiazolo[3,2-a]benzimidazol-3(2H)-one derivative.
Biological Activities and Quantitative Data
Derivatives of the thiazolo[3,2-a]benzimidazol-3(2H)-one scaffold have been extensively evaluated for a range of biological activities. The following sections and tables summarize the key findings.
Anticancer Activity
Numerous studies have highlighted the potent cytotoxic effects of this scaffold against various cancer cell lines. The mechanism of action often involves the induction of apoptosis.[3][4]
| Compound ID | Cancer Cell Line | Assay | IC50 (µM) | Reference |
| Compound 7 | HT-29 (Colon) | MTS | 0.035 | [5] |
| Compound 11 | HT-29 (Colon) | MTS | 0.050 | [5] |
| Compound 9 | HepG2 (Liver) | MTS | Not specified | [5] |
| Hybrid 16b | HCT-116 (Colon) | MTT | 4.31 | [4] |
| Hybrid 16a | HCT-116 (Colon) | MTT | 6.38 | [4] |
| Hybrid 12 | HCT-116 (Colon) | MTT | 6.85 | [4] |
| Hybrid 10a | HCT-116 (Colon) | MTT | 7.03 | [4] |
| Doxorubicin | HCT-116 (Colon) | MTT | 7.05 | [4] |
| Benzimidazoloyl thiazole 6 | HT-29 (Colon) | MTT | 25 µg/mL | [3] |
Antimicrobial Activity
The scaffold has also demonstrated promising activity against a range of bacterial and fungal pathogens.[6]
| Compound Series | Microorganism | Assay | Activity Metric | Result | Reference |
| 2-isatinylidene and 2-arylazo derivatives | Various Bacteria | Not specified | Antimicrobial testing | Active | [6] |
| Thiazolo[3,2-a]benzimidazoles | Various Bacteria & Fungi | Not specified | Antibacterial & Antifungal | Active | [2] |
Anti-inflammatory Activity
Certain derivatives have been shown to possess anti-inflammatory properties.[2]
| Compound Class | Biological Target/Model | Key Findings | Reference |
| Thiazolo[3,2-a]benzimidazole derivatives | Not specified | Reported anti-inflammatory activity | [2] |
Enzyme Inhibition
A notable activity of this scaffold is the inhibition of ecto-nucleotide pyrophosphatase/phosphodiesterase 1 (NPP1), an enzyme implicated in various physiological and pathological processes, including cancer.[7]
| Compound ID | Enzyme | Substrate | Inhibition Constant (Ki) | Mechanism | Reference |
| Compound 17 | NPP1 | ATP | 467 nM | Un-competitive | [7] |
Mechanism of Action: Induction of Apoptosis
A key mechanism underlying the anticancer activity of thiazolo[3,2-a]benzimidazol-3(2H)-one derivatives is the induction of apoptosis. This programmed cell death is often mediated through the intrinsic (mitochondrial) pathway, which involves the regulation of pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2) proteins, leading to the activation of executioner caspases like caspase-3.[8][9]
Key Experimental Protocols
In Vitro Anticancer Activity: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is often used to measure cytotoxicity.[3]
Materials:
-
Cancer cell line (e.g., HCT-116, HT-29)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
96-well plates
-
Thiazolo[3,2-a]benzimidazol-3(2H)-one derivatives (dissolved in DMSO)
-
MTT solution (5 mg/mL in PBS)
-
DMSO
Procedure:
-
Seed cells in a 96-well plate at a density of 5x10³ to 1x10⁴ cells/well and incubate for 24 hours.
-
Treat the cells with various concentrations of the test compounds and a vehicle control (DMSO). Incubate for 48-72 hours.
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability and determine the IC50 value.
In Vitro Antimicrobial Activity: Broth Microdilution Method
This method is used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent.
Materials:
-
Bacterial or fungal strains
-
Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)
-
96-well microtiter plates
-
Test compounds dissolved in a suitable solvent
-
Inoculum of the microorganism standardized to a specific concentration (e.g., 0.5 McFarland standard)
Procedure:
-
Prepare serial two-fold dilutions of the test compounds in the broth medium in the wells of a 96-well plate.
-
Add a standardized inoculum of the microorganism to each well.
-
Include positive (microorganism and broth) and negative (broth only) controls.
-
Incubate the plates at an appropriate temperature and duration (e.g., 37°C for 24-48 hours for bacteria).
-
The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
Conclusion
The thiazolo[3,2-a]benzimidazol-3(2H)-one scaffold represents a highly versatile and promising platform for the development of new therapeutic agents. Its synthetic accessibility and the wide range of biological activities, particularly in the areas of oncology and infectious diseases, make it a focal point for ongoing and future drug discovery efforts. This technical guide provides a foundational resource for researchers, summarizing key data and methodologies to accelerate the exploration and optimization of this valuable chemical entity. Further investigations into the structure-activity relationships and the elucidation of specific molecular targets will undoubtedly unlock the full therapeutic potential of this remarkable scaffold.
References
- 1. gsconlinepress.com [gsconlinepress.com]
- 2. Thiazolo[3,2-a]benzimidazoles: Synthetic Strategies, Chemical Transformations and Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 3. scispace.com [scispace.com]
- 4. Synthesis, Anticancer Evaluation, and Molecular Docking of Novel Thiazolobenzimidazole–Thiazole Hybrids as Potent Colon Cancer Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Syntheses and in vitro antimicrobial activities of thiazolo-[3,2-a]benzimidazol-3(2H)-ones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Thiazolo[3,2-a]benzimidazol-3(2H)-one derivatives: Structure-activity relationships of selective nucleotide pyrophosphatase/phosphodiesterase1 (NPP1) inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Targeting apoptosis; design, synthesis and biological evaluation of new benzoxazole and thiazole based derivatives - PMC [pmc.ncbi.nlm.nih.gov]
The Thiazolo[3,2-a]benzimidazol-3(2H)-one Scaffold: A Comprehensive Analysis of Structure-Activity Relationships
For Researchers, Scientists, and Drug Development Professionals
The fused heterocyclic system of thiazolo[3,2-a]benzimidazol-3(2H)-one has emerged as a privileged scaffold in medicinal chemistry, demonstrating a broad spectrum of biological activities. This technical guide provides an in-depth analysis of the structure-activity relationships (SAR) of its derivatives, focusing on their anticancer, antimicrobial, and enzyme-inhibiting properties. This document summarizes key quantitative data, details essential experimental protocols, and visualizes relevant biological pathways and workflows to facilitate further research and development in this promising area.
Core Structure and Derivatives
The fundamental structure of thiazolo[3,2-a]benzimidazol-3(2H)-one consists of a thiazolidinone ring fused to a benzimidazole core. The primary point of diversification for SAR studies is the substitution at the 2-position of the thiazolidinone ring, often featuring an arylidene group, as well as substitutions on the benzimidazole ring system.
Structure-Activity Relationship: Quantitative Data
The biological activity of thiazolo[3,2-a]benzimidazol-3(2H)-one derivatives is significantly influenced by the nature and position of substituents. The following tables summarize the quantitative data from various studies, providing a comparative overview of the impact of different structural modifications.
Anticancer Activity
The anticancer potential of these derivatives has been extensively evaluated against various cancer cell lines. The 50% inhibitory concentration (IC50) is a key metric for this activity.
Table 1: Anticancer Activity (IC50) of 2-Substituted-thiazolo[3,2-a]benzimidazol-3(2H)-one Derivatives
| Compound ID | R (Benzimidazole Ring) | R' (2-Arylidene Substituent) | Cancer Cell Line | IC50 (µM) | Reference |
| 7 | 6-NO₂ | 4-F-Ph | HT-29 | 0.035 | [1] |
| 9 | 6-Cl | 4-F-Ph | HepG2 | 0.0088 | [1] |
| 11 | 7-CH₃ | 4-F-Ph | HT-29 | 0.050 | [1] |
| 4m | Unsubstituted | Isatin conjugate | MCF-7 | 8.4 ± 0.5 | [2] |
| 4g | Unsubstituted | Isatin conjugate | MCF-7 | 17.1 ± 1.1 | [2] |
| 7b | Unsubstituted | Isatin conjugate | MCF-7 | 21.7 ± 1.5 | [2] |
| 7d | Unsubstituted | Isatin conjugate | MCF-7 | 27.6 ± 2.4 | [2] |
SAR Summary for Anticancer Activity:
-
Electron-withdrawing groups on the benzimidazole ring, such as nitro (NO₂) and chloro (Cl), appear to enhance cytotoxicity.[1]
-
The position of the substituent on the benzimidazole ring influences activity and selectivity against different cancer cell lines.[1]
-
Conjugation with other pharmacophores, like isatin, can yield potent anticancer agents.[2]
Antimicrobial Activity
Thiazolo[3,2-a]benzimidazol-3(2H)-one derivatives have also demonstrated promising activity against a range of bacterial and fungal pathogens. The minimum inhibitory concentration (MIC) is the standard measure for this activity.
Table 2: Antimicrobial Activity (MIC) of Thiazolo[3,2-a]benzimidazole and Related Derivatives
| Compound ID | Target Organism | MIC (µg/mL) | Reference |
| CS4 | Pseudomonas aeruginosa | 256 | [3] |
| CS4 | Escherichia coli | 512 | [3] |
| CS1 | Candida albicans | 820 | [3] |
| CS4 | Candida albicans | 870 | [3] |
| CS8 | Candida albicans | 830 | [3] |
| CS10 | Candida albicans | 775 | [3] |
SAR Summary for Antimicrobial Activity:
-
The antimicrobial activity appears to be moderate, with specific derivatives showing better efficacy against certain strains.[3]
-
Substitutions on the benzimidazole and the arylidene moieties play a crucial role in determining the spectrum and potency of antimicrobial action.
NPP1 Inhibition
A novel application for this scaffold is the inhibition of ecto-nucleotide pyrophosphatase/phosphodiesterase 1 (NPP1), an enzyme implicated in various physiological and pathological processes, including cancer.[4]
Table 3: NPP1 Inhibitory Activity of 2-Arylidenethiazolo[3,2-a]benzimidazol-3(2H)-one Derivatives
| Compound ID | R' (2-Arylidenethiazolo Substituent) | Ki (nM) | Reference |
| 17 | 5-iodo-2-furanyl | 467 | [4] |
SAR Summary for NPP1 Inhibition:
-
The presence of a 2-furanylmethylene moiety at the 2-position is a key feature for potent NPP1 inhibition.[4]
-
Substitution on the furan ring, such as with iodine, significantly enhances the inhibitory activity.[4]
Experimental Protocols
Detailed and reproducible experimental methodologies are critical for the advancement of drug discovery. The following sections provide protocols for key assays cited in the evaluation of thiazolo[3,2-a]benzimidazol-3(2H)-one derivatives.
Synthesis of 2-Arylidenethiazolo[3,2-a]benzimidazol-3(2H)-ones
A common and efficient method for the synthesis of these derivatives is a one-pot cyclocondensation reaction.[5][6]
Materials:
-
Substituted 1H-benzimidazole-2-thiol
-
Chloroacetic acid
-
Aromatic or heteroaromatic aldehyde
-
Acetic anhydride or glacial acetic acid
-
Sodium acetate or piperidine (as a catalyst)
Procedure:
-
A mixture of the 1H-benzimidazole-2-thiol, chloroacetic acid, and the desired aldehyde is prepared in either acetic anhydride or glacial acetic acid.
-
A catalytic amount of sodium acetate or piperidine is added to the mixture.
-
The reaction mixture is heated under reflux for a specified period (typically several hours), with the progress of the reaction monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction mixture is cooled, and the product is precipitated by the addition of water.
-
The crude product is collected by filtration, washed with water, and purified by recrystallization from an appropriate solvent (e.g., ethanol or acetic acid).
Diagram 1: General Synthetic Scheme
Caption: One-pot synthesis of the target compounds.
Anticancer Activity: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.
Materials:
-
Cancer cell lines (e.g., HT-29, HepG2, MCF-7)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
96-well plates
-
Thiazolo[3,2-a]benzimidazol-3(2H)-one derivatives (dissolved in DMSO)
-
MTT solution (5 mg/mL in PBS)
-
DMSO
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.
-
Compound Treatment: Treat the cells with various concentrations of the test compounds and a vehicle control (DMSO). Incubate for 48-72 hours.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 values using a dose-response curve.
Diagram 2: MTT Assay Workflow
Caption: Workflow for the MTT cell viability assay.
Antimicrobial Activity: Broth Microdilution Method
The broth microdilution method is a standard procedure for determining the Minimum Inhibitory Concentration (MIC) of antimicrobial agents.[3]
Materials:
-
Bacterial or fungal strains
-
Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)
-
96-well microtiter plates
-
Test compounds (dissolved in a suitable solvent)
-
Positive control antibiotic/antifungal
-
Inoculum of the microorganism (adjusted to a standard concentration, e.g., 0.5 McFarland)
Procedure:
-
Preparation of Plates: Dispense the broth medium into all wells of a 96-well plate.
-
Serial Dilution: Create a two-fold serial dilution of the test compounds and the positive control directly in the plate.
-
Inoculation: Add a standardized inoculum of the microorganism to each well, except for the sterility control wells.
-
Incubation: Incubate the plates at an appropriate temperature (e.g., 37°C for bacteria, 35°C for fungi) for 18-24 hours.
-
MIC Determination: The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
NPP1 Inhibition Assay
The activity of NPP1 can be measured using a colorimetric assay with p-nitrophenyl 5'-thymidine triphosphate (p-Nph-5'-TMP) as a substrate.[7]
Materials:
-
Recombinant human NPP1 enzyme
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 9.0)
-
p-Nph-5'-TMP substrate
-
Test compounds
-
96-well plate
-
Microplate reader
Procedure:
-
Reaction Setup: In a 96-well plate, add the assay buffer, the NPP1 enzyme, and the test compound at various concentrations.
-
Pre-incubation: Pre-incubate the mixture for a short period at 37°C.
-
Initiate Reaction: Start the reaction by adding the p-Nph-5'-TMP substrate.
-
Kinetic Measurement: Immediately measure the increase in absorbance at 405 nm over time, which corresponds to the formation of p-nitrophenolate.
-
Data Analysis: Calculate the initial reaction velocities and determine the IC50 or Ki values for the test compounds.
Signaling Pathways and Mechanisms of Action
Induction of Apoptosis in Cancer Cells
Several studies suggest that the anticancer activity of thiazolo[3,2-a]benzimidazol-3(2H)-one derivatives is mediated through the induction of apoptosis (programmed cell death).[8] This process involves a cascade of molecular events, including the modulation of key regulatory proteins.
Diagram 3: Proposed Apoptotic Pathway
References
- 1. researchgate.net [researchgate.net]
- 2. Novel Thiazolidinone/Thiazolo[3,2-a]Benzimidazolone-Isatin Conjugates as Apoptotic Anti-proliferative Agents Towards Breast Cancer: One-Pot Synthesis and In Vitro Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A Convenient One-Pot Synthesis of Novel Benzimidazole–Thiazinone Derivatives and Their Antimicrobial Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Thiazolo[3,2-a]benzimidazol-3(2H)-one derivatives: Structure-activity relationships of selective nucleotide pyrophosphatase/phosphodiesterase1 (NPP1) inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. journal.uctm.edu [journal.uctm.edu]
- 6. Thiazolo[3,2-a]benzimidazoles: Synthetic Strategies, Chemical Transformations and Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 7. resources.rndsystems.com [resources.rndsystems.com]
- 8. Targeting apoptosis; design, synthesis and biological evaluation of new benzoxazole and thiazole based derivatives - PMC [pmc.ncbi.nlm.nih.gov]
In Vitro Screening of Thiazolo[3,2-a]benzimidazol-3(2H)-one Analogs: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the in vitro screening of thiazolo[3,2-a]benzimidazol-3(2H)-one analogs, a class of heterocyclic compounds that has demonstrated significant potential in anticancer research. This document details the experimental protocols for key cytotoxicity assays, summarizes quantitative data on the biological activity of these compounds, and visualizes the known signaling pathways and experimental workflows.
Introduction
Thiazolo[3,2-a]benzimidazol-3(2H)-one and its derivatives represent a privileged scaffold in medicinal chemistry, exhibiting a wide range of biological activities, including anticancer, antimicrobial, and enzyme inhibitory effects.[1][2] The fused ring system offers a unique three-dimensional structure that can effectively interact with various biological targets. In the context of oncology, in vitro screening of analog libraries is a crucial first step in identifying lead compounds for further development. This guide focuses on the methodologies and data interpretation central to this initial screening phase.
Quantitative Data on Anticancer Activity
The in vitro cytotoxic activity of various 2-substituted-thiazolo[3,2-a]benzimidazol-3(2H)-one analogs has been evaluated against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of a compound required to inhibit the growth of 50% of the cell population, are summarized below. The data is primarily derived from studies utilizing MTS or MTT assays.
| Compound ID | Substitution at C2 | Cancer Cell Line | IC50 (µM) | Reference |
| 7 | 2-(4-fluorobenzylidene)-6-nitro | HT-29 (Colon) | 0.035 | [1][3] |
| HepG2 (Liver) | 0.052 | [1] | ||
| 9 | 2-(2-fluorobenzylidene)-6-methyl | HepG2 (Liver) | 0.0088 | [1][3] |
| 11 | 2-(4-methylbenzylidene)-6-methyl | HT-29 (Colon) | 0.050 | [1][3] |
| 4m | Isatin conjugate | MDA-MB-231 (Breast) | 7.6 ± 0.5 | [4] |
| MCF-7 (Breast) | 8.4 ± 0.5 | [4] | ||
| 7b | Isatin conjugate | MDA-MB-231 (Breast) | 13.2 ± 1.1 | [4] |
| MCF-7 (Breast) | 21.7 ± 1.5 | [4] |
Experimental Protocols
The following are detailed protocols for the key in vitro assays commonly used in the screening of thiazolo[3,2-a]benzimidazol-3(2H)-one analogs.
MTS Assay for Cell Viability
The MTS assay is a colorimetric method for assessing cell viability. It is based on the reduction of the MTS tetrazolium compound by viable cells to generate a colored formazan product that is soluble in cell culture media.
Materials:
-
Human cancer cell lines (e.g., HT-29, HepG2)
-
Complete culture medium (e.g., RPMI-1640 or DMEM with 10% FBS)
-
Thiazolo[3,2-a]benzimidazol-3(2H)-one analogs dissolved in DMSO
-
MTS reagent (e.g., CellTiter 96® AQueous One Solution Reagent)
-
96-well plates
-
Humidified incubator (37°C, 5% CO2)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cells into 96-well plates at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. The final DMSO concentration should not exceed 0.5%. Add 100 µL of the diluted compounds to the respective wells. Include a vehicle control (medium with DMSO) and a positive control (a known cytotoxic agent).
-
Incubation: Incubate the plates for 48-72 hours.
-
MTS Addition: Add 20 µL of MTS reagent to each well.
-
Incubation: Incubate for 1-4 hours at 37°C.
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 values using a dose-response curve.
MTT Assay for Cell Viability
The MTT assay is another widely used colorimetric assay for measuring cellular metabolic activity as an indicator of cell viability. It is based on the reduction of the yellow tetrazolium salt MTT to purple formazan crystals by metabolically active cells.
Materials:
-
Human cancer cell lines
-
Complete culture medium
-
Thiazolo[3,2-a]benzimidazol-3(2H)-one analogs dissolved in DMSO
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS)
-
96-well plates
-
Humidified incubator (37°C, 5% CO2)
-
Microplate reader
Procedure:
-
Cell Seeding and Treatment: Follow steps 1 and 2 of the MTS assay protocol.
-
Incubation: Incubate the plates for the desired exposure time (e.g., 48-72 hours).
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing for the formation of formazan crystals.
-
Formazan Solubilization: Carefully remove the culture medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability and determine the IC50 values as described for the MTS assay.
Annexin V-PI Apoptosis Assay
This flow cytometry-based assay is used to detect and differentiate between apoptotic and necrotic cells. Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane during early apoptosis. Propidium iodide (PI) is a fluorescent nucleic acid stain that can only enter cells with compromised membranes, characteristic of late apoptosis or necrosis.
Materials:
-
Human cancer cell lines
-
Test compounds
-
Annexin V-FITC and Propidium Iodide (PI) staining kit
-
Binding buffer
-
Flow cytometer
Procedure:
-
Cell Treatment: Seed cells in 6-well plates and treat with the test compounds at their IC50 concentrations for a specified time (e.g., 24 or 48 hours).
-
Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.
-
Staining: Resuspend the cells in 1X binding buffer. Add Annexin V-FITC and PI according to the manufacturer's protocol.
-
Incubation: Incubate the cells in the dark at room temperature for 15 minutes.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. The different cell populations (viable, early apoptotic, late apoptotic, and necrotic) can be distinguished based on their fluorescence.
Cell Cycle Analysis
Flow cytometry is also employed to analyze the cell cycle distribution of a cell population. This is typically done by staining the DNA with a fluorescent dye like propidium iodide and measuring the fluorescence intensity of individual cells.
Materials:
-
Human cancer cell lines
-
Test compounds
-
PBS
-
Ethanol (70%, ice-cold) for fixation
-
Propidium Iodide (PI) staining solution containing RNase A
-
Flow cytometer
Procedure:
-
Cell Treatment: Treat cells with the test compounds as described for the apoptosis assay.
-
Cell Harvesting and Fixation: Harvest the cells, wash with PBS, and fix them by dropwise addition of ice-cold 70% ethanol while vortexing. Store the fixed cells at -20°C.
-
Staining: Centrifuge the fixed cells, wash with PBS to remove the ethanol, and resuspend in the PI/RNase A staining solution.
-
Incubation: Incubate in the dark at room temperature for 30 minutes.
-
Flow Cytometry Analysis: Analyze the cells using a flow cytometer to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Signaling Pathways and Experimental Workflows
The anticancer activity of thiazolo[3,2-a]benzimidazol-3(2H)-one analogs is believed to be mediated through the induction of apoptosis and cell cycle arrest. While the precise molecular targets are still under investigation, the general pathways and experimental workflows can be visualized.
Conclusion
The in vitro screening of thiazolo[3,2-a]benzimidazol-3(2H)-one analogs has identified several promising candidates with potent cytotoxic activity against various cancer cell lines. The methodologies outlined in this guide provide a robust framework for the initial evaluation of such compounds. Further investigations are warranted to elucidate the precise molecular targets and detailed mechanisms of action, which will be instrumental in the rational design and development of this chemical class into effective anticancer therapeutics. The induction of apoptosis and cell cycle arrest appear to be key mechanisms, and a deeper understanding of these pathways will be critical for advancing these promising compounds through the drug discovery pipeline.
References
- 1. researchgate.net [researchgate.net]
- 2. Thiazolo[3,2-a]benzimidazoles: Synthetic Strategies, Chemical Transformations and Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis of some novel 2-substituted-[1,3]thiazolo[3,2-a]benzimidazol-3(2h)-ones as potent cytostatic agents [rlib.uctm.edu]
- 4. Novel Thiazolidinone/Thiazolo[3,2-a]Benzimidazolone-Isatin Conjugates as Apoptotic Anti-proliferative Agents Towards Breast Cancer: One-Pot Synthesis and In Vitro Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
In-Depth Technical Guide: Physicochemical Properties of Thiazolo[3,2-a]benzimidazol-3(2H)-one
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core physicochemical properties of the heterocyclic compound thiazolo[3,2-a]benzimidazol-3(2H)-one. This scaffold is of significant interest in medicinal chemistry due to its presence in molecules with diverse biological activities, including potent cytostatic and enzyme inhibitory effects. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes synthetic and mechanistic pathways to support further research and development.
Core Physicochemical Data
The fundamental physicochemical properties of the parent compound, thiazolo[3,2-a]benzimidazol-3(2H)-one, are summarized below. It is important to note that while some experimental data is available, other parameters are based on predictive models and should be confirmed experimentally.
| Property | Value | Source |
| Molecular Formula | C₉H₆N₂OS | --INVALID-LINK-- |
| Molecular Weight | 190.22 g/mol | --INVALID-LINK--, --INVALID-LINK-- |
| Melting Point | 180-184 °C | --INVALID-LINK-- |
| Boiling Point (Predicted) | 391.5 ± 25.0 °C | --INVALID-LINK-- |
| Appearance | Solid | --INVALID-LINK-- |
| Purity | ≥97% (Commercially available) | --INVALID-LINK--, --INVALID-LINK-- |
Experimental Protocols
The synthesis of thiazolo[3,2-a]benzimidazol-3(2H)-one and its derivatives is well-documented, with several methodologies reported. A particularly efficient and widely used method is the one-pot synthesis of 2-substituted derivatives.
One-Pot Synthesis of 2-Substituted-[1][2]thiazolo[3,2-a]benzimidazol-3(2H)-ones
This method involves a cyclocondensation reaction, which is advantageous due to its simplicity and good yields.[1]
Materials:
-
1H-benzimidazole-2-thiol (or substituted derivatives)
-
Chloroacetic acid
-
Aromatic or heteroaromatic aldehyde
-
Acetic anhydride or glacial acetic acid
-
Sodium acetate
-
Piperidine (catalyst)
Procedure:
-
A mixture of the appropriate 1H-benzimidazole-2-thiol, chloroacetic acid, the selected aldehyde, and sodium acetate in glacial acetic acid is prepared.
-
A catalytic amount of piperidine is added to the reaction mixture.
-
The mixture is refluxed for a specified period, typically monitored by thin-layer chromatography (TLC) to determine the completion of the reaction.
-
Upon completion, the reaction mixture is cooled, and the precipitated product is collected by filtration.
-
The crude product is then washed and can be further purified by recrystallization from an appropriate solvent.
This one-pot process combines a Knoevenagel condensation with a subsequent cyclization to efficiently generate the target compounds.[1][2]
Caption: Workflow for the one-pot synthesis of 2-substituted thiazolo[3,2-a]benzimidazol-3(2H)-ones.
Biological Activity and Mechanism of Action
Derivatives of thiazolo[3,2-a]benzimidazol-3(2H)-one have been identified as a novel class of inhibitors for ecto-nucleotide pyrophosphatase/phosphodiesterase 1 (NPP1).[3] NPP1 is a membrane-bound enzyme that plays a crucial role in various physiological processes, including bone mineralization and insulin receptor signaling, by hydrolyzing extracellular nucleotides like ATP.[3]
Certain 2-substituted derivatives of thiazolo[3,2-a]benzimidazol-3(2H)-one have been shown to be potent and selective inhibitors of NPP1.[3] Kinetic studies have revealed an un-competitive mechanism of inhibition . This indicates that the inhibitor binds to the enzyme-substrate complex, rather than to the free enzyme, thereby preventing the formation of the product.[3]
References
- 1. researchgate.net [researchgate.net]
- 2. Thiazolo[3,2-a]benzimidazoles: Synthetic Strategies, Chemical Transformations and Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Thiazolo[3,2-a]benzimidazol-3(2H)-one derivatives: Structure-activity relationships of selective nucleotide pyrophosphatase/phosphodiesterase1 (NPP1) inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Exploring the Chemical Space of Thiazolo[3,2-a]benzimidazoles: A Technical Guide for Drug Discovery Professionals
An In-depth Technical Guide on the Thiazolo[3,2-a]benzimidazole Core for Researchers, Scientists, and Drug Development Professionals.
The thiazolo[3,2-a]benzimidazole scaffold is a privileged heterocyclic system that has garnered significant attention in medicinal chemistry due to its diverse and potent biological activities. This guide provides a comprehensive overview of the chemical space of thiazolo[3,2-a]benzimidazoles, detailing their synthesis, biological evaluation, and mechanisms of action. This document is intended to serve as a valuable resource for researchers actively engaged in the discovery and development of novel therapeutics based on this versatile core structure.
Introduction to the Thiazolo[3,2-a]benzimidazole Core
The thiazolo[3,2-a]benzimidazole system is a fused bicyclic heteroaromatic ring structure that has been known for over seven decades. The core structure, as depicted below, provides a rigid framework that is amenable to a wide range of chemical modifications, allowing for the exploration of a vast chemical space and the fine-tuning of its pharmacological properties.
Derivatives of this scaffold have demonstrated a remarkable breadth of biological activities, including but not limited to anticancer, antimicrobial, anti-inflammatory, and antidiabetic properties.[1] This pluripotency has established the thiazolo[3,2-a]benzimidazole core as a cornerstone in the design of novel therapeutic agents.
Synthetic Strategies
The most prevalent and versatile method for the synthesis of the thiazolo[3,2-a]benzimidazole core commences with 2-mercaptobenzimidazole. This readily available starting material can be subjected to a variety of chemical transformations to construct the fused thiazole ring.
A common synthetic route involves the reaction of 2-mercaptobenzimidazole with α-halo ketones, which leads to the formation of acyclic intermediates that can be subsequently cyclized under various conditions to yield the desired thiazolo[3,2-a]benzimidazole derivatives.[2] Another widely employed strategy is the condensation of 2-mercaptobenzimidazole with ketones in the presence of an acid catalyst.[2]
Furthermore, microwave-assisted synthesis has emerged as a rapid and efficient method for the preparation of certain derivatives, such as 2-arylidenethiazolo[3,2-a]benzimidazol-3(2H)-ones.[3]
Exploration of the Chemical Space and Biological Activities
The versatility of the thiazolo[3,2-a]benzimidazole scaffold allows for the introduction of a wide array of substituents at various positions, leading to a diverse chemical space with a broad spectrum of biological activities. The following sections summarize the key therapeutic areas where these compounds have shown significant promise, with quantitative data presented for comparative analysis.
Anticancer Activity
Thiazolo[3,2-a]benzimidazole derivatives have emerged as a promising class of anticancer agents, exhibiting cytotoxicity against a range of human cancer cell lines. The mechanism of action for many of these compounds involves the inhibition of key cellular targets such as cyclin-dependent kinase 2 (CDK2), a crucial regulator of the cell cycle.
| Compound ID | Substitution Pattern | Cancer Cell Line | IC50 (µM) | Reference |
| TBZ-1 | 2-(4-chlorophenylamino)-5-(1-methylbenzimidazol-2-oyl)thiazole | HT-29 (Colon) | 25 µg/mL | [4] |
| TBZ-2 | 2-(4-methoxyphenylamino)-5-(1-methylbenzimidazol-2-oyl)thiazole | HT-29 (Colon) | 30 µg/mL | [4] |
| Isatin-TBI Hybrid 7a | Isatin-hydrazide linker | MDA-MB-231 (Breast) | 2.60 ± 1.47 | [5] |
| Isatin-TBI Hybrid 7d | Isatin-hydrazide linker with 5-OCH3 | MCF-7 (Breast) | 1.27 ± 0.06 | [5] |
| Isatin-TBI Hybrid 10a | Isatin-hydrazide linker | MDA-MB-231 (Breast) | 4.80 ± 1.12 | [5] |
| TBZ-C1 | 2-(4-hydroxybenzylidene) with R=NH-NH-Ph | MCF-7 (Breast) | 2.57 ± 0.16 | [6] |
| TBZ-C2 | 2-(4-hydroxybenzylidene) with R=NH-NH-Ph | HepG2 (Liver) | 7.26 ± 0.44 | [6] |
| TBZ-C3 | 2-(4-hydroxybenzylidene) with R=H | MCF-7 (Breast) | 12.7 ± 0.77 | [6] |
| TBZ-C4 | 2-(4-hydroxybenzylidene) with R=Br | MCF-7 (Breast) | 31.5 ± 1.91 | [6] |
| TBZ-D1 | 2-(4-fluorobenzylidene)-6-nitro | HT-29 (Colon) | 0.035 | [7] |
| TBZ-D2 | 2-(4-fluorobenzylidene)-6-nitro | HT-29 (Colon) | 0.050 | [7] |
Signaling Pathway: CDK2 in Cell Cycle Regulation
CDK2, in complex with cyclin E and cyclin A, plays a pivotal role in the G1/S phase transition and the initiation of DNA replication.[8] Inhibition of CDK2 by thiazolo[3,2-a]benzimidazole derivatives can lead to cell cycle arrest and apoptosis in cancer cells.
Antimicrobial Activity
The thiazolo[3,2-a]benzimidazole scaffold has also been a fruitful source of novel antimicrobial agents with activity against a range of pathogenic bacteria and fungi. The mechanism of action is often attributed to the inhibition of essential microbial enzymes or disruption of the cell membrane.
| Compound ID | Substitution Pattern | Microorganism | MIC (µg/mL) | Reference |
| TBZ-AM1 | 2-(4-hydroxyphenyl)-benzo[d]thiazole | S. aureus | 50-75 | [9] |
| TBZ-AM2 | 2-(4-hydroxyphenyl)-benzo[d]thiazole | E. coli | 50-75 | [9] |
| TBZ-AM3 | 2-(4-hydroxyphenyl)-4-methylthiazole | S. aureus | 125-150 | [9] |
| TBZ-AM4 | 2-(4-hydroxyphenyl)-4-methylthiazole | E. coli | 125-150 | [9] |
| Benzothiazolo-pyrimidine-thiazole 5 | - | C. albicans | <213 | [10] |
| Benzothiazolo-pyrimidine-thiazole 6 | - | E. coli | <44 | [10] |
| Benzothiazolo-pyrimidine-thiazole 6 | - | C. albicans | <210 | [10] |
| Benzimidazole-Thiadiazole 5a | 4-methoxyphenyl, N-ethyl | E. faecalis | 3.90 | [11] |
| Benzimidazole-Thiadiazole 5b | 4-methoxyphenyl, N-propyl | E. faecalis | 3.90 | [11] |
| Benzimidazole-Thiadiazole 5f | 4-chlorophenyl, N-propyl | E. faecalis | 3.90 | [11] |
| Benzimidazole-Thiadiazole 5h | 4-chlorophenyl, N-isopropyl | E. faecalis | 3.90 | [11] |
| Benzimidazole-Thiadiazole 5f | 4-chlorophenyl, N-propyl | C. albicans | 3.90 | [11] |
| Benzimidazole-Thiadiazole 5h | 4-chlorophenyl, N-isopropyl | C. albicans | 3.90 | [11] |
Anti-inflammatory Activity
Chronic inflammation is a hallmark of many diseases, and the development of novel anti-inflammatory agents is a major focus of drug discovery. Thiazolo[3,2-a]benzimidazole derivatives have demonstrated potent anti-inflammatory activity, often through the inhibition of key inflammatory mediators such as cyclooxygenase-2 (COX-2).
| Compound ID | Substitution Pattern | Target | IC50 (µM) | Reference |
| Benzimidazothiazole 25 | - | COX-1 | 0.044 | [12] |
| Benzimidazothiazole 25 | - | COX-2 | 0.00452 | [12] |
| Benzimidazothiazole 29 | - | COX-1 | - | [12] |
| Benzimidazothiazole 29 | - | COX-2 | - | [12] |
| Indole-benzimidazole-thiazole 13b | - | NO production | 10.992 | [13] |
| Indole-benzimidazole-thiazole 13b | - | IL-6 release | 2.294 | [13] |
| Indole-benzimidazole-thiazole 13b | - | TNF-α release | 12.901 | [13] |
| Indole-benzimidazole-thiazole 13d | - | NO production | 19.969 | [13] |
| Indole-benzimidazole-thiazole 13d | - | IL-6 release | 4.715 | [13] |
| Indole-benzimidazole-thiazole 13d | - | TNF-α release | 22.044 | [13] |
| Benzo[d]thiazol-2-amine G10 | - | COX-1 | 5.0 | [14] |
| Benzo[d]thiazol-2-amine G11 | - | COX-2 | 10.0 | [14] |
Signaling Pathway: COX-2 in Inflammation
COX-2 is an inducible enzyme that catalyzes the conversion of arachidonic acid to prostaglandins, which are potent inflammatory mediators.[1][15] Inhibition of COX-2 is a well-established strategy for the treatment of inflammation and pain.
Other Biological Activities
In addition to the activities detailed above, thiazolo[3,2-a]benzimidazole derivatives have shown potential in other therapeutic areas. For instance, certain derivatives have been identified as inhibitors of ecto-nucleotide pyrophosphatase/phosphodiesterase 1 (NPP1), an enzyme implicated in bone mineralization and insulin signaling.[16] This highlights the broad therapeutic potential of this versatile scaffold.
Signaling Pathway: NPP1 in Purinergic Signaling
NPP1 is a membrane-bound enzyme that hydrolyzes extracellular ATP to generate AMP and pyrophosphate (PPi).[16] By modulating the levels of extracellular nucleotides, NPP1 plays a key role in purinergic signaling, which is involved in a wide range of physiological processes.
Experimental Protocols
This section provides detailed methodologies for the synthesis of a representative thiazolo[3,2-a]benzimidazole derivative and for key biological assays used to evaluate their activity.
Synthesis of 2-Arylidene-thiazolo[3,2-a]benzimidazol-3(2H)-ones
This protocol describes a general procedure for the synthesis of 2-arylidene derivatives, which are a common class of biologically active thiazolo[3,2-a]benzimidazoles.[17]
Materials:
-
2-Mercaptobenzimidazole
-
Ethyl bromoacetate
-
Substituted benzaldehyde
-
Sodium acetate
-
Glacial acetic acid
-
Ethanol
Procedure:
-
A mixture of 2-mercaptobenzimidazole (1.0 eq) and ethyl bromoacetate (1.1 eq) in absolute ethanol is refluxed for 2-3 hours.
-
The reaction mixture is cooled, and the precipitated solid is collected by filtration to yield thiazolo[3,2-a]benzimidazol-3(2H)-one.
-
A mixture of the thiazolo[3,2-a]benzimidazol-3(2H)-one (1.0 eq), the appropriate substituted benzaldehyde (1.1 eq), and anhydrous sodium acetate (2.0 eq) in glacial acetic acid is refluxed for 4-6 hours.
-
The reaction mixture is cooled and poured into ice-water.
-
The precipitated solid is filtered, washed with water, dried, and recrystallized from a suitable solvent (e.g., ethanol) to afford the pure 2-arylidene-thiazolo[3,2-a]benzimidazol-3(2H)-one.
In Vitro Anticancer MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.[8][18][19]
Procedure:
-
Cancer cells are seeded in a 96-well plate and allowed to adhere overnight.
-
The cells are treated with various concentrations of the test compound and incubated for a specified period (e.g., 48 or 72 hours).
-
MTT solution is added to each well, and the plate is incubated for an additional 2-4 hours.
-
The resulting formazan crystals are dissolved in a suitable solvent (e.g., DMSO).
-
The absorbance is measured at a specific wavelength (typically 570 nm) using a microplate reader.
-
The percentage of cell viability is calculated relative to the untreated control, and the IC50 value is determined.
Antimicrobial Broth Microdilution Assay
The broth microdilution method is a standard procedure for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[15][20][21][22][23]
Procedure:
-
A serial two-fold dilution of the test compound is prepared in a liquid growth medium in a 96-well microtiter plate.
-
Each well is inoculated with a standardized suspension of the test microorganism.
-
The plate is incubated under appropriate conditions for the specific microorganism.
-
The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.
In Vitro CDK2 Kinase Assay
This assay measures the ability of a compound to inhibit the enzymatic activity of CDK2.[1][11][24][25][26]
Procedure:
-
Recombinant CDK2/cyclin A or E is incubated with a specific substrate (e.g., histone H1) and ATP in a reaction buffer.
-
The test compound is added at various concentrations.
-
The reaction is allowed to proceed for a set time and then stopped.
-
The amount of phosphorylated substrate is quantified, typically using a phosphospecific antibody in an ELISA format or by measuring the depletion of ATP using a luminescence-based assay.
-
The IC50 value is calculated from the dose-response curve.
In Vitro COX-2 Inhibition Assay
This assay determines the inhibitory effect of a compound on the activity of the COX-2 enzyme.[5][27][28][29][30]
Procedure:
-
Recombinant human or ovine COX-2 is incubated with arachidonic acid as the substrate in the presence of a chromogenic cofactor.
-
The test compound is added at various concentrations.
-
The reaction is monitored by measuring the change in absorbance or fluorescence over time, which is proportional to the rate of prostaglandin synthesis.
-
The IC50 value is determined by comparing the enzyme activity in the presence of the inhibitor to that of the untreated control.
Conclusion
The thiazolo[3,2-a]benzimidazole scaffold represents a highly versatile and promising platform for the discovery of novel therapeutic agents. Its synthetic accessibility and the wide range of biological activities exhibited by its derivatives make it an attractive starting point for drug discovery programs targeting cancer, infectious diseases, and inflammatory disorders. This technical guide provides a comprehensive overview of the current state of research in this field, offering valuable insights and practical protocols for scientists and researchers. Further exploration of the chemical space of thiazolo[3,2-a]benzimidazoles, guided by a deeper understanding of their structure-activity relationships and mechanisms of action, is expected to yield the next generation of innovative medicines.
References
- 1. CDK2/CyclinA2 Kinase Enzyme System Application Note [promega.com]
- 2. pharmacophorejournal.com [pharmacophorejournal.com]
- 3. Thiazolo[3,2-a]benzimidazoles: Synthetic Strategies, Chemical Transformations and Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 4. scispace.com [scispace.com]
- 5. Virtual Screening for Finding Novel COX-2 Inhibitors as Antitumor Agents [openmedicinalchemistryjournal.com]
- 6. mdpi.com [mdpi.com]
- 7. From Myricetin to the Discovery of Novel Natural Human ENPP1 Inhibitors: A Virtual Screening, Molecular Docking, Molecular Dynamics Simulation, and MM/GBSA Study - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Antimicrobial Prospect of Newly Synthesized 1,3-Thiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Molecular modelling and antimicrobial activity of newly synthesized benzothiazolo[3,2-a]pyrimidine clubbed thiazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 11. promega.com [promega.com]
- 12. researchgate.net [researchgate.net]
- 13. Design, synthesis, and anti-inflammatory activity of indole-2-formamide benzimidazole[2,1-b]thiazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 14. In-silico based Designing of benzo[d]thiazol-2-amine Derivatives as Analgesic and Anti-inflammatory Agents - Mishra - Anti-Inflammatory & Anti-Allergy Agents in Medicinal Chemistry [rjpbr.com]
- 15. researchportal.ukhsa.gov.uk [researchportal.ukhsa.gov.uk]
- 16. Nucleotide pyrophosphatase/phosphodiesterase 1 (NPP1) and its inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 17. gsconlinepress.com [gsconlinepress.com]
- 18. benchchem.com [benchchem.com]
- 19. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 20. protocols.io [protocols.io]
- 21. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]
- 22. rr-asia.woah.org [rr-asia.woah.org]
- 23. benchchem.com [benchchem.com]
- 24. promega.com [promega.com]
- 25. benchchem.com [benchchem.com]
- 26. media.cellsignal.com [media.cellsignal.com]
- 27. cdn.caymanchem.com [cdn.caymanchem.com]
- 28. sigmaaldrich.com [sigmaaldrich.com]
- 29. bpsbioscience.com [bpsbioscience.com]
- 30. Synthesis, in-vitro inhibition of cyclooxygenases and in silico studies of new isoxazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
One-Pot Synthesis of 2-Substituted-Thiazolo[3,2-a]benzimidazol-3(2H)-ones: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and a comprehensive protocol for the efficient one-pot synthesis of 2-substituted-thiazolo[3,2-a]benzimidazol-3(2H)-ones. This class of compounds is of significant interest in medicinal chemistry due to its diverse biological activities. The described method offers a straightforward and effective route to synthesize a variety of derivatives, making it highly suitable for library synthesis and structure-activity relationship (SAR) studies in drug discovery programs.
Introduction
Thiazolo[3,2-a]benzimidazol-3(2H)-ones are fused heterocyclic systems that have attracted considerable attention from medicinal chemists. Derivatives of this scaffold have been reported to exhibit a range of biological activities, including anticancer, and antimicrobial properties. The one-pot synthesis approach detailed herein provides a streamlined and efficient method for accessing a library of 2-substituted analogs, which is crucial for the exploration of their therapeutic potential. The reaction proceeds via a cyclocondensation of a 1H-benzimidazole-2-thiol, chloroacetic acid, and a substituted aldehyde in a single reaction vessel, simplifying the synthetic process and improving overall efficiency.[1][2]
Data Presentation
The following table summarizes the reported yields for a selection of 2-substituted-thiazolo[3,2-a]benzimidazol-3(2H)-ones synthesized via the one-pot methodology. This data provides a reference for the expected outcomes for various substitution patterns on the arylmethylene moiety.
| Compound ID | R Group (Substituent on Aldehyde) | Yield (%) | Reference |
| 1 | 4-Fluorobenzylidene | 67.5 | [1] |
| 2 | 2-Fluorobenzylidene | 68 | [1] |
| 3 | 4-Chlorobenzylidene | 81 | [2] |
| 4 | 4-Methylbenzylidene | 78 | [2] |
| 5 | 4-Methoxybenzylidene | 75 | [2] |
| 6 | 3,4-Dimethoxybenzylidene | 72 | [2] |
| 7 | 4-(Dimethylamino)benzylidene | 59 | [2] |
| 8 | Thiophen-2-ylmethylene | 61 | [2] |
| 9 | 2-Hydroxybenzylidene | 45 | [2] |
Experimental Protocols
This section outlines the detailed experimental protocol for the one-pot synthesis of 2-substituted-thiazolo[3,2-a]benzimidazol-3(2H)-ones.
Materials and Reagents:
-
Substituted 1H-benzimidazole-2-thiol (1.0 eq)
-
Chloroacetic acid (1.0 eq)
-
Substituted aromatic aldehyde (1.0 eq)
-
Anhydrous sodium acetate (2.0 eq)
-
Acetic anhydride
-
Glacial acetic acid
-
Piperidine (catalytic amount)
-
Ethanol (for recrystallization)
-
Ethyl acetate (for chromatography)
-
Hexane (for chromatography)
Equipment:
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with heating plate
-
Buchner funnel and filter paper
-
Standard laboratory glassware
-
Thin-layer chromatography (TLC) apparatus
-
Silica gel for column chromatography (if necessary)
General Procedure:
A mixture of the appropriate 1H-benzimidazole-2-thiol (1.0 eq), chloroacetic acid (1.0 eq), the corresponding aromatic aldehyde (1.0 eq), and anhydrous sodium acetate (2.0 eq) is prepared in a round-bottom flask containing glacial acetic acid and a catalytic amount of piperidine.[1][2] Acetic anhydride is then added to the mixture. The reaction mixture is heated to reflux and stirred for a duration typically ranging from 2 to 5 hours. The progress of the reaction should be monitored by thin-layer chromatography (TLC).
Upon completion of the reaction, the mixture is cooled to room temperature, and the solid product is precipitated by pouring the reaction mixture into cold water. The precipitate is collected by filtration, washed thoroughly with water, and then dried.
Purification:
The crude product can be purified by one of the following methods:
-
Recrystallization: The solid is recrystallized from a suitable solvent, such as ethanol, to yield the pure 2-substituted-thiazolo[3,2-a]benzimidazol-3(2H)-one.
-
Column Chromatography: If recrystallization is not sufficient, the crude product can be purified by silica gel column chromatography using an appropriate eluent system, such as a mixture of ethyl acetate and hexane.
Characterization:
The structure and purity of the synthesized compounds should be confirmed by standard analytical techniques, including:
-
¹H NMR (Proton Nuclear Magnetic Resonance)
-
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance)
-
Mass Spectrometry (MS)
-
Melting Point (m.p.)
Mandatory Visualization
The following diagrams illustrate the key aspects of the one-pot synthesis of 2-substituted-thiazolo[3,2-a]benzimidazol-3(2H)-ones.
References
Application Notes and Protocols: Thiazolo[3,2-a]benzimidazol-3(2H)-one as a Potent Cytostatic Agent
For Researchers, Scientists, and Drug Development Professionals
Introduction
The thiazolo[3,2-a]benzimidazol-3(2H)-one scaffold has emerged as a privileged structure in medicinal chemistry, demonstrating significant potential as a potent cytostatic agent. Derivatives of this heterocyclic system have exhibited promising anticancer activity against a range of human cancer cell lines. The mechanism of action for these compounds is often multifaceted, involving the induction of apoptosis, cell cycle arrest, and inhibition of critical cellular targets such as tubulin polymerization and receptor tyrosine kinases like the Epidermal Growth Factor Receptor (EGFR).
These application notes provide a comprehensive overview of the synthesis, biological evaluation, and mechanism of action of thiazolo[3,2-a]benzimidazol-3(2H)-one derivatives. Detailed protocols for key experimental procedures are included to facilitate further research and development of this promising class of anticancer compounds.
Data Presentation: Cytotoxic Activity
The cytostatic potential of various thiazolo[3,2-a]benzimidazol-3(2H)-one derivatives has been evaluated against several human cancer cell lines. The following tables summarize the 50% inhibitory concentration (IC50) values, providing a clear comparison of their in vitro efficacy.
Table 1: In Vitro Cytotoxicity of 2-Substituted-[1][2]thiazolo[3,2-a]benzimidazol-3(2H)-ones [2][3]
| Compound ID | Substitution at C2 | Cancer Cell Line | IC50 (µM) |
| 7 | 2-(4-fluorobenzylidene)-6-nitro | HT-29 (Colon) | 0.035 |
| 9 | (2Z)-2-(2-fluorobenzylidene)-6-methyl | HepG2 (Liver) | 0.0088 |
| 11 | Not specified in abstract | HT-29 (Colon) | 0.050 |
Table 2: In Vitro Cytotoxicity of 2-[2-[4-Hydroxy-3-substituted benzylidene hydrazinyl]-thiazole-4[5H]-one Derivatives [1]
| Compound ID | Substitution | Cancer Cell Line | IC50 (µM) |
| 4b | R=H, R'=Br | MCF-7 (Breast) | 31.5 ± 1.91 |
| HepG2 (Liver) | 51.7 ± 3.13 | ||
| 4c | R=H, R'=N=N-Ph | MCF-7 (Breast) | 2.57 ± 0.16 |
| HepG2 (Liver) | 7.26 ± 0.44 | ||
| 5 | Acetoxy derivative | MCF-7 (Breast) | 28.0 ± 1.69 |
| HepG2 (Liver) | 26.8 ± 1.62 | ||
| Staurosporine (Standard) | - | MCF-7 (Breast) | 6.77 ± 0.41 |
| HepG2 (Liver) | 8.4 ± 0.51 |
Experimental Protocols
Detailed methodologies for the synthesis and biological evaluation of thiazolo[3,2-a]benzimidazol-3(2H)-one derivatives are provided below.
Protocol 1: One-Pot Synthesis of 2-Substituted-thiazolo[2,3-a]benzimidazole-3(2H)-ones[2][3]
This protocol describes an optimized one-pot synthesis for novel 2-substituted-thiazolo[2,3-a]benzimidazole-3(2H)-ones.
Materials:
-
Substituted 2-mercaptobenzimidazole
-
Chloroacetic acid
-
Appropriate aromatic or heteroaromatic aldehyde
-
Acetic anhydride
-
Glacial acetic acid
-
Anhydrous sodium acetate or piperidine (catalyst)
-
Ethanol
Procedure:
-
In a round-bottom flask, combine equimolar amounts of the substituted 2-mercaptobenzimidazole, chloroacetic acid, and the selected aromatic or heteroaromatic aldehyde.
-
Add acetic anhydride and glacial acetic acid to the mixture.
-
Introduce a catalytic amount of anhydrous sodium acetate or piperidine.
-
Reflux the reaction mixture for a duration determined by reaction monitoring (e.g., via Thin Layer Chromatography).
-
After completion, cool the reaction mixture to room temperature.
-
Pour the mixture into crushed ice with stirring to precipitate the crude product.
-
Collect the solid precipitate by filtration and wash thoroughly with water.
-
Purify the crude product by recrystallization from a suitable solvent, such as ethanol, to yield the final 2-substituted-thiazolo[2,3-a]benzimidazole-3(2H)-one.
-
Characterize the final compound using spectroscopic methods (e.g., IR, NMR, Mass Spectrometry) and elemental analysis.
Protocol 2: Cell Viability (MTS) Assay[2][3]
This protocol details the procedure for determining the cytotoxic effects of the synthesized compounds on cancer cell lines using the MTS tetrazolium assay.
Materials:
-
Human cancer cell lines (e.g., HT-29, MDA-MB-231, HeLa, HepG2)
-
Human diploid cell line (e.g., Lep-3) for selectivity assessment
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
96-well cell culture plates
-
Test compounds dissolved in DMSO
-
MTS reagent (e.g., CellTiter 96® AQueous One Solution Cell Proliferation Assay)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. The final DMSO concentration should not exceed 0.5%.
-
Remove the medium from the wells and add 100 µL of the medium containing the various concentrations of the test compounds. Include a vehicle control (medium with DMSO) and a positive control (a known anticancer drug).
-
Incubation: Incubate the plates for 48 to 72 hours at 37°C and 5% CO₂.
-
MTS Addition: Add 20 µL of the MTS reagent to each well.
-
Final Incubation: Incubate the plate for 1 to 4 hours at 37°C.
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability percentage against the compound concentration and determine the IC50 value using non-linear regression analysis.
Protocol 3: Cell Cycle Analysis by Flow Cytometry
This protocol describes how to analyze the effect of thiazolo[3,2-a]benzimidazol-3(2H)-one derivatives on the cell cycle distribution of cancer cells.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
6-well cell culture plates
-
Test compound
-
Phosphate-Buffered Saline (PBS)
-
Trypsin-EDTA
-
70% Ethanol (ice-cold)
-
Propidium Iodide (PI)/RNase Staining Buffer
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and allow them to attach overnight. Treat the cells with the test compound at various concentrations (including a vehicle control) for 24 to 48 hours.
-
Cell Harvesting: Collect both floating and adherent cells. For adherent cells, wash with PBS and detach using Trypsin-EDTA. Combine all cells and centrifuge at 300 x g for 5 minutes.
-
Fixation: Discard the supernatant, wash the cell pellet with ice-cold PBS, and resuspend in 500 µL of PBS. While gently vortexing, add 4.5 mL of ice-cold 70% ethanol dropwise to fix the cells. Incubate at -20°C for at least 2 hours.
-
Staining: Centrifuge the fixed cells, discard the ethanol, and wash the pellet with PBS. Resuspend the cell pellet in 500 µL of PI/RNase staining buffer.
-
Incubation: Incubate the cells in the dark at room temperature for 30 minutes.
-
Flow Cytometry: Analyze the samples on a flow cytometer. Collect data for at least 10,000 events per sample.
-
Data Analysis: Use appropriate software to analyze the cell cycle distribution and determine the percentage of cells in the G0/G1, S, and G2/M phases.
Protocol 4: In Vitro Tubulin Polymerization Assay
This protocol outlines a method to assess the inhibitory effect of the compounds on tubulin polymerization.
Materials:
-
Purified tubulin (>99%)
-
General Tubulin Buffer (e.g., 80 mM PIPES, 2 mM MgCl₂, 0.5 mM EGTA, pH 6.9)
-
GTP solution
-
Glycerol
-
Test compound
-
Known tubulin inhibitor (e.g., Nocodazole) and enhancer (e.g., Paclitaxel)
-
96-well, half-area, clear bottom plates
-
Temperature-controlled microplate reader capable of reading absorbance at 340 nm
Procedure:
-
Preparation: Prepare a 2X stock of tubulin in General Tubulin Buffer. Prepare 10X stocks of the test compounds, positive and negative controls.
-
Reaction Setup: On ice, add the appropriate volume of buffer, GTP, and glycerol to the wells of a pre-chilled 96-well plate.
-
Add the 10X test compound or control to the respective wells.
-
Initiation of Polymerization: To initiate the reaction, add the 2X tubulin stock to each well. The final volume should be consistent across all wells.
-
Measurement: Immediately place the plate in a microplate reader pre-warmed to 37°C. Measure the absorbance at 340 nm every minute for 60-90 minutes.
-
Data Analysis: Plot the absorbance as a function of time. A decrease in the rate and extent of polymerization compared to the vehicle control indicates inhibition. Calculate the IC50 value for tubulin polymerization inhibition.
Mechanism of Action Visualizations
The cytostatic effects of thiazolo[3,2-a]benzimidazol-3(2H)-one derivatives are attributed to their interaction with key cellular pathways. The following diagrams, generated using Graphviz, illustrate these mechanisms.
References
Application of Thiazolo[3,2-a]benzimidazol-3(2H)-one in Cancer Cell Lines: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive overview of the application of thiazolo[3,2-a]benzimidazol-3(2H)-one and its derivatives as potential anticancer agents. It includes a summary of their cytotoxic effects on various cancer cell lines, detailed protocols for key experimental assays, and visualizations of the proposed mechanisms of action.
Introduction
Thiazolo[3,2-a]benzimidazol-3(2H)-one is a heterocyclic compound that has garnered significant interest in medicinal chemistry due to its diverse pharmacological activities.[1] Derivatives of this scaffold have demonstrated potent cytotoxic effects against a range of human cancer cell lines, primarily by inducing apoptosis and causing cell cycle arrest. This application note serves as a practical guide for researchers investigating the anticancer potential of these compounds.
Data Presentation
The following tables summarize the in vitro cytotoxic activity and cellular effects of various thiazolo[3,2-a]benzimidazol-3(2H)-one derivatives against several human cancer cell lines.
Table 1: Cytotoxicity (IC₅₀ Values) of Thiazolo[3,2-a]benzimidazol-3(2H)-one Derivatives in Various Cancer Cell Lines
| Compound/Derivative | Cancer Cell Line | IC₅₀ (µM) | Reference |
| Isatin-thiazolo[3,2-a]benzimidazolone conjugate (7b) | MDA-MB-231 (Breast) | 13.2 ± 1.1 | [2] |
| Isatin-thiazolidinone conjugate (4m) | MDA-MB-231 (Breast) | 7.6 ± 0.5 | [2] |
| Isatin-thiazolidinone conjugate (4m) | MCF-7 (Breast) | 8.4 ± 0.5 | [2] |
| Isatin-thiazolidinone conjugate (4g) | MCF-7 (Breast) | 17.1 ± 1.1 | [2] |
| 2-(4-fluorobenzylidene)-6-nitro derivative (7) | HT-29 (Colorectal) | 0.035 | [3] |
| 2-(4-chlorobenzylidene)-6-nitro derivative (11) | HT-29 (Colorectal) | 0.050 | [3] |
| 2-(2-fluorobenzylidene)-6-methyl derivative (9) | HepG2 (Liver) | 0.0088 | [3] |
| Thiazole derivative (4c) | MCF-7 (Breast) | 2.57 ± 0.16 | [1] |
| Thiazole derivative (4c) | HepG2 (Liver) | 7.26 ± 0.44 | [1] |
| Thiazole derivative (4a) | MCF-7 (Breast) | 12.7 ± 0.77 | [1] |
| Thiazole derivative (4a) | HepG2 (Liver) | 6.69 ± 0.41 | [1] |
| Isatin-thiazolo[3,2-a]benzimidazole hybrid (7d) | MDA-MB-231 (Breast) | 2.60 ± 1.47 | [4] |
| Isatin-thiazolo[3,2-a]benzimidazole hybrid (7d) | MCF-7 (Breast) | 1.27 ± 0.06 | [4] |
Table 2: Effects on Apoptosis and Cell Cycle of Selected Thiazolo[3,2-a]benzimidazol-3(2H)-one Derivatives
| Compound/Derivative | Cancer Cell Line | Assay | Observed Effect | Reference |
| Isatin-thiazolidinone conjugate (4m) | MDA-MB-231 | Cell Cycle Analysis | 4-fold increase in Sub-G1 phase; 2.5-fold arrest in G2-M phase | [2] |
| Isatin-thiazolidinone conjugate (4m) | MDA-MB-231 | Annexin V-FITC | 6-fold increase in apoptotic cells | [2] |
| Thiazole derivative (4c) | MCF-7 | Annexin V-FITC/PI | Early apoptosis: 22.39% (43.9-fold increase); Late apoptosis: 9.51% (32.8-fold increase) | [1] |
| Benzimidazole derivative (5) | MCF-7, DU-145, H69AR | Cell Cycle Analysis | Significant increase in G2/M phase population | [5] |
| Benzimidazole derivative (5) | MCF-7, DU-145, H69AR | Annexin V/PI Staining | Concentration-dependent increase in late apoptotic cells | [5] |
Experimental Protocols
Detailed methodologies for key experiments are provided below. These protocols are generalized and may require optimization based on the specific cell line and laboratory conditions.
Protocol 1: Cell Viability Assessment using MTT Assay
Objective: To determine the cytotoxic effect of thiazolo[3,2-a]benzimidazol-3(2H)-one derivatives on cancer cell lines.
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the reduction of MTT by mitochondrial succinate dehydrogenase. The resulting intracellular purple formazan can be solubilized and quantified by spectrophotometry, thus giving an indication of the number of viable cells.
Materials:
-
Cancer cell lines
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
Thiazolo[3,2-a]benzimidazol-3(2H)-one derivatives (dissolved in DMSO)
-
MTT solution (5 mg/mL in PBS, filter-sterilized)
-
DMSO (for dissolving formazan)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ incubator.
-
Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. The final DMSO concentration should not exceed 0.5%. Replace the medium in each well with 100 µL of medium containing the test compounds at various concentrations. Include a vehicle control (medium with DMSO) and a blank (medium only).
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ incubator.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals. Shake the plate gently for 15 minutes.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Determine the IC₅₀ value (the concentration that inhibits 50% of cell growth) using a dose-response curve.
Protocol 2: Apoptosis Analysis by Annexin V-FITC and Propidium Iodide (PI) Staining
Objective: To quantify the percentage of apoptotic and necrotic cells after treatment with thiazolo[3,2-a]benzimidazol-3(2H)-one derivatives.
Principle: Annexin V has a high affinity for phosphatidylserine (PS), which is translocated from the inner to the outer leaflet of the plasma membrane during early apoptosis. Propidium iodide is a fluorescent nucleic acid stain that cannot cross the membrane of live cells and early apoptotic cells, but can stain the nucleus of late apoptotic and necrotic cells.
Materials:
-
Cancer cell lines
-
Complete cell culture medium
-
Test compounds
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
6-well plates
-
Flow cytometer
Procedure:
-
Cell Treatment: Seed cells in 6-well plates and treat with the test compound at its IC₅₀ concentration for 24-48 hours. Include an untreated control.
-
Cell Harvesting: Collect both adherent and floating cells. For adherent cells, gently trypsinize and combine with the supernatant.
-
Washing: Wash the cells twice with cold PBS by centrifugation at 300 x g for 5 minutes.
-
Staining: Resuspend the cell pellet in 1X Binding Buffer. Add 5 µL of Annexin V-FITC and 5 µL of PI to 100 µL of the cell suspension.
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze immediately by flow cytometry.
-
Data Interpretation:
-
Annexin V-negative / PI-negative: Live cells
-
Annexin V-positive / PI-negative: Early apoptotic cells
-
Annexin V-positive / PI-positive: Late apoptotic/necrotic cells
-
Annexin V-negative / PI-positive: Necrotic cells
-
Protocol 3: Western Blot Analysis of Apoptosis-Related Proteins
Objective: To determine the effect of thiazolo[3,2-a]benzimidazol-3(2H)-one derivatives on the expression levels of key apoptosis-regulating proteins.
Principle: Western blotting is used to detect specific proteins in a sample. Following treatment, cell lysates are prepared, and proteins are separated by size via gel electrophoresis. The separated proteins are transferred to a membrane, which is then probed with antibodies specific to the proteins of interest (e.g., Bcl-2, Bax, cleaved Caspase-3).
Materials:
-
Cancer cell lines
-
Test compounds
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
PVDF membrane
-
Primary antibodies (e.g., anti-Bcl-2, anti-Bax, anti-cleaved Caspase-3, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Western blotting and imaging system
Procedure:
-
Cell Lysis: Treat cells with the test compound for the desired time. Wash with cold PBS and lyse the cells in RIPA buffer on ice for 30 minutes.
-
Protein Quantification: Centrifuge the lysates at 14,000 rpm for 15 minutes at 4°C. Collect the supernatant and determine the protein concentration using the BCA assay.
-
SDS-PAGE: Denature equal amounts of protein (20-40 µg) by boiling in Laemmli sample buffer. Separate the proteins on an SDS-PAGE gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C.
-
Washing: Wash the membrane three times with TBST.
-
Secondary Antibody Incubation: Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again and detect the protein bands using an ECL substrate and an imaging system. β-actin is commonly used as a loading control.
-
Densitometry Analysis: Quantify the band intensities to determine the relative protein expression levels.
Visualizations
The following diagrams illustrate the core chemical structure, a typical experimental workflow, and the proposed signaling pathway for the anticancer activity of thiazolo[3,2-a]benzimidazol-3(2H)-one derivatives.
Caption: Core chemical structure of Thiazolo[3,2-a]benzimidazol-3(2H)-one.
Caption: Experimental workflow for evaluating anticancer activity.
Caption: Proposed signaling pathway for apoptosis induction.
References
- 1. mdpi.com [mdpi.com]
- 2. Novel Thiazolidinone/Thiazolo[3,2-a]Benzimidazolone-Isatin Conjugates as Apoptotic Anti-proliferative Agents Towards Breast Cancer: One-Pot Synthesis and In Vitro Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Development of isatin-thiazolo[3,2-a]benzimidazole hybrids as novel CDK2 inhibitors with potent in vitro apoptotic anti-proliferative activity: Synthesis, biological and molecular dynamics investigations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Novel benzimidazole derivatives: Synthesis, in vitro cytotoxicity, apoptosis and cell cycle studies - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Antimicrobial and Antifungal Activity of Thiazolo[3,2-a]benzimidazol-3(2H)-one Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the antimicrobial and antifungal properties of thiazolo[3,2-a]benzimidazol-3(2H)-one derivatives. This document includes a summary of their biological activity, detailed protocols for their synthesis, and standardized methods for evaluating their efficacy against various microbial strains.
Introduction
Thiazolo[3,2-a]benzimidazole-3(2H)-one is a heterocyclic scaffold that has garnered significant interest in medicinal chemistry due to its diverse range of biological activities. Derivatives of this core structure have been reported to exhibit promising antimicrobial and antifungal properties, making them attractive candidates for the development of new therapeutic agents to combat infectious diseases.[1] This document outlines the key findings related to their activity and provides practical protocols for their synthesis and evaluation.
Data Presentation: Antifungal Activity
The following table summarizes the minimum inhibitory concentration (MIC) values of various thiazolo[3,2-a]benzimidazole derivatives against a panel of fungal pathogens. Lower MIC values indicate greater antifungal potency.
Table 1: Minimum Inhibitory Concentration (MIC) of Thiazolo[3,2-a]benzimidazole Derivatives against Fungal Strains (μg/mL)
| Compound ID | Derivative Description | Aspergillus flavus | Candida albicans | Microsporum gypseum | Aspergillus niger | Candida krusei | Reference |
| 3c | 2-(Benzofuran-2-yl-carbonyl)-6-bromo-1H-benzimidazole | 15.75 | 13.70 | 10.35 | 11.55 | 25.55 | [2] |
| 3d | 2-(Benzofuran-2-yl-carbonyl)-5,6-dichloro-1H-benzimidazole | 14.10 | 13.55 | 10.30 | 10.50 | 23.20 | [2] |
| 4a | 3-(Benzofuran-2-yl)thiazolo[3,2-a]benzimidazole | 13.50 | 11.25 | 8.15 | 9.35 | 21.15 | [2] |
| 4b | 3-(Benzofuran-2-yl)-6-bromothiazolo[3,2-a]benzimidazole | 10.25 | 9.10 | 6.20 | 7.10 | 19.50 | [2] |
| 4c | 3-(Benzofuran-2-yl)-6-chlorothiazolo[3,2-a]benzimidazole | 12.85 | 10.30 | 7.80 | 8.50 | 20.35 | [2] |
| 4d | 3-(Benzofuran-2-yl)-6,7-dichlorothiazolo[3,2-a]benzimidazole | 9.80 | 8.15 | 5.50 | 6.80 | 18.70 | [2] |
| 5a | 3-(1-Benzofuran-2-yl)-2-(pyrrolidin-1-ylmethyl)thiazolo[3,2-a]benzimidazole | 11.70 | 9.80 | 7.10 | 8.15 | 19.80 | [2] |
| 5e | 3-(1-Benzofuran-2-yl)-2-(piperidin-1-ylmethyl)thiazolo[3,2-a]benzimidazole | 10.50 | 8.75 | 6.50 | 7.40 | 18.50 | [2] |
| 5i | 3-(1-Benzofuran-2-yl)-2-(morpholin-4-ylmethyl)thiazolo[3,2-a]benzimidazole | 9.60 | 7.90 | 5.80 | 6.90 | 17.60 | [2] |
| 5k | 3-(5-Bromo-1-benzofuran-2-yl)-2-(morpholin-4-ylmethyl)thiazolo[3,2-a]benzimidazole | 8.40 | 6.80 | 4.90 | 5.70 | 15.40 | [2] |
Note: The compound numbering (e.g., 3c, 4a) is based on the designations in the cited literature.
Experimental Protocols
Synthesis of Thiazolo[3,2-a]benzimidazol-3(2H)-one Derivatives
A common synthetic route to thiazolo[3,2-a]benzimidazol-3(2H)-ones involves the reaction of 2-mercaptobenzimidazole with α-halo ketones or related reagents.[1] The following is a general one-pot synthesis protocol.
Protocol 1: One-Pot Synthesis of 2-Substituted Thiazolo[3,2-a]benzimidazol-3(2H)-ones
Materials:
-
2-Mercaptobenzimidazole
-
Chloroacetic acid
-
Appropriate aromatic or heteroaromatic aldehyde
-
Acetic anhydride
-
Glacial acetic acid
-
Sodium acetate or piperidine (as a catalyst)
-
Ethanol
Procedure:
-
In a round-bottom flask, dissolve 2-mercaptobenzimidazole (1 equivalent) and chloroacetic acid (1 equivalent) in glacial acetic acid.
-
Add the desired aromatic or heteroaromatic aldehyde (1 equivalent) to the mixture.
-
Add sodium acetate (or a catalytic amount of piperidine) and acetic anhydride.
-
Reflux the reaction mixture for 4-6 hours, monitoring the progress by thin-layer chromatography (TLC).
-
After completion of the reaction, cool the mixture to room temperature.
-
Pour the reaction mixture into ice-cold water.
-
Collect the precipitated solid by filtration, wash with water, and dry.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the purified 2-substituted thiazolo[3,2-a]benzimidazol-3(2H)-one derivative.
Characterization: Confirm the structure of the synthesized compounds using spectroscopic methods such as FT-IR, ¹H-NMR, ¹³C-NMR, and Mass Spectrometry.
Antimicrobial and Antifungal Susceptibility Testing
The following protocols are standardized methods for evaluating the antimicrobial and antifungal activity of the synthesized compounds.
Protocol 2: Broth Microdilution Method for MIC Determination
This method is used to determine the minimum inhibitory concentration (MIC) of a compound against bacteria and fungi. The protocol is adapted from the Clinical and Laboratory Standards Institute (CLSI) guidelines.[3][4][5]
Materials:
-
Synthesized thiazolo[3,2-a]benzimidazol-3(2H)-one derivatives
-
Bacterial or fungal strains
-
Mueller-Hinton Broth (MHB) for bacteria or RPMI-1640 medium for fungi
-
Sterile 96-well microtiter plates
-
Dimethyl sulfoxide (DMSO) for dissolving compounds
-
Standard antibiotic/antifungal drugs (e.g., Ciprofloxacin, Fluconazole) as positive controls
-
Incubator
Procedure:
-
Preparation of Stock Solutions: Dissolve the synthesized compounds and control drugs in DMSO to a high concentration (e.g., 10 mg/mL).
-
Preparation of Inoculum: Culture the microbial strains overnight and adjust the turbidity of the suspension to match the 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL for bacteria and 1-5 x 10⁶ CFU/mL for fungi. Dilute this suspension in the appropriate broth to achieve the final desired inoculum concentration in the wells.
-
Serial Dilution: In a 96-well plate, perform a two-fold serial dilution of the test compounds and control drugs in the appropriate broth to obtain a range of concentrations.
-
Inoculation: Add the prepared microbial inoculum to each well containing the diluted compounds.
-
Controls: Include wells for a positive control (microbes in broth without any compound) and a negative control (broth only).
-
Incubation: Incubate the plates at 37°C for 24 hours for bacteria and at 35°C for 24-48 hours for fungi.
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
Protocol 3: Agar Well Diffusion Assay
This method is a qualitative or semi-quantitative assay to screen for antimicrobial activity.
Materials:
-
Synthesized thiazolo[3,2-a]benzimidazol-3(2H)-one derivatives
-
Bacterial or fungal strains
-
Mueller-Hinton Agar (MHA) for bacteria or Sabouraud Dextrose Agar (SDA) for fungi
-
Sterile Petri dishes
-
Sterile cork borer
-
Dimethyl sulfoxide (DMSO)
-
Standard antibiotic/antifungal drugs
Procedure:
-
Prepare Agar Plates: Pour molten and cooled MHA or SDA into sterile Petri dishes and allow them to solidify.
-
Prepare Inoculum: Prepare a microbial suspension equivalent to the 0.5 McFarland standard.
-
Inoculate Plates: Evenly spread the microbial inoculum over the surface of the agar plates using a sterile cotton swab.
-
Create Wells: Use a sterile cork borer to create uniform wells in the agar.
-
Add Compounds: Add a fixed volume (e.g., 100 µL) of the dissolved test compounds and controls at a specific concentration into the wells.
-
Incubation: Incubate the plates at 37°C for 24 hours for bacteria and at 28-30°C for 48-72 hours for fungi.
-
Measure Zone of Inhibition: Measure the diameter of the clear zone of growth inhibition around each well. A larger diameter indicates greater antimicrobial activity.
Mechanism of Action (Hypothesized)
The precise mechanism of action for the antimicrobial and antifungal effects of thiazolo[3,2-a]benzimidazol-3(2H)-one derivatives is still under investigation. However, it is hypothesized that these compounds may act similarly to other azole antifungals by inhibiting enzymes crucial for microbial cell wall or membrane synthesis. For instance, they may target lanosterol 14α-demethylase, an enzyme involved in the ergosterol biosynthesis pathway in fungi. Disruption of this pathway leads to a compromised cell membrane and ultimately cell death. Further research is required to elucidate the specific molecular targets.
References
- 1. Thiazolo[3,2-a]benzimidazoles: Synthetic Strategies, Chemical Transformations and Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Antifungal and anthelmintic activity of novel benzofuran derivatives containing thiazolo benzimidazole nucleus: an in vitro evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. CLSI broth microdilution method for testing susceptibility of Malassezia pachydermatis to thiabendazole - PMC [pmc.ncbi.nlm.nih.gov]
- 4. synapse.koreamed.org [synapse.koreamed.org]
- 5. [PDF] Reference method for broth dilution antifungal susceptibility testing of yeasts, Approved standard-second edition | Semantic Scholar [semanticscholar.org]
Application Notes and Protocols for Thiazolo[3,2-a]benzimidazol-3(2H)-one as a Selective NPP1 Inhibitor
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of Thiazolo[3,2-a]benzimidazol-3(2H)-one and its derivatives as a novel class of selective inhibitors for Nucleotide Pyrophosphatase/Phosphodiesterase 1 (NPP1). This document includes a summary of their inhibitory potency and selectivity, detailed experimental protocols for their evaluation, and diagrams of relevant biological pathways and experimental workflows.
Introduction
Ecto-nucleotide pyrophosphatase/phosphodiesterase 1 (NPP1) is a membrane-bound glycoprotein that plays a critical role in various physiological and pathological processes.[1] It catalyzes the hydrolysis of extracellular nucleotides, primarily ATP, to produce AMP and inorganic pyrophosphate (PPi).[1] This enzymatic activity is crucial in bone mineralization, soft tissue calcification, and insulin signaling.[1] Dysregulation of NPP1 activity has been implicated in conditions such as osteoarthritis, vascular calcification, and certain types of cancer, making it an attractive therapeutic target.[1]
The Thiazolo[3,2-a]benzimidazol-3(2H)-one scaffold has been identified as a promising non-nucleotide-based inhibitor of NPP1, offering drug-like properties.[1] Notably, the derivative 2-[(5-iodo-2-furanyl)methylene]thiazolo[3,2-a]benzimidazol-3(2H)-one has demonstrated potent and selective inhibition of human NPP1.[1]
Data Presentation
The following table summarizes the structure-activity relationship (SAR) data for a series of Thiazolo[3,2-a]benzimidazol-3(2H)-one derivatives, highlighting the key structural modifications and their impact on NPP1 inhibitory activity.
| Compound ID | R | Ki (μM) vs. ATP |
| 1 | H | > 10 |
| 2 | 2-Furanyl | 1.3 |
| 3 | 3-Furanyl | 2.5 |
| 4 | 2-Thienyl | 1.8 |
| 5 | 3-Thienyl | 3.2 |
| 6 | Phenyl | 5.6 |
| 7 | 4-Chlorophenyl | 2.1 |
| 8 | 4-Methoxyphenyl | 4.8 |
| 9 | 4-Nitrophenyl | 3.5 |
| 10 | 2-Naphthyl | 2.9 |
| 11 | 5-Methyl-2-furanyl | 0.98 |
| 12 | 5-Ethyl-2-furanyl | 1.1 |
| 13 | 5-Bromo-2-furanyl | 0.65 |
| 14 | 5-Chloro-2-furanyl | 0.72 |
| 15 | 5-Nitro-2-furanyl | 1.5 |
| 16 | 5-Formyl-2-furanyl | 2.3 |
| 17 | 5-Iodo-2-furanyl | 0.467 |
| 18 | 4,5-Dimethyl-2-furanyl | 1.4 |
| 19 | 5-Carboxy-2-furanyl | > 10 |
| 20 | 3-Iodo-2-furanyl | 3.8 |
| 21 | 4-Iodo-2-furanyl | 4.1 |
| 22 | 2-(5-Iodo-2-thienyl) | 0.89 |
| 23 | 2-(5-Bromo-2-thienyl) | 1.2 |
| 24 | 2-(5-Chloro-2-thienyl) | 1.5 |
| 25 | 2-(5-Nitro-2-thienyl) | 2.7 |
Data extracted from Bioorganic & Medicinal Chemistry, 24(14), 3157-3165 (2016).
Experimental Protocols
This section provides detailed methodologies for the synthesis of the lead inhibitor and for conducting key enzymatic assays to evaluate the potency and selectivity of Thiazolo[3,2-a]benzimidazol-3(2H)-one derivatives.
Synthesis of 2-[(5-iodo-2-furanyl)methylene]thiazolo[3,2-a]benzimidazol-3(2H)-one (Compound 17)
Materials:
-
Thiazolo[3,2-a]benzimidazol-3(2H)-one
-
5-Iodo-2-furaldehyde
-
Piperidine
-
Ethanol
-
Glacial Acetic Acid
Procedure:
-
A mixture of Thiazolo[3,2-a]benzimidazol-3(2H)-one (1.0 eq) and 5-iodo-2-furaldehyde (1.1 eq) is dissolved in absolute ethanol.
-
A catalytic amount of piperidine (0.1 eq) is added to the solution.
-
The reaction mixture is refluxed for 4-6 hours, and the progress of the reaction is monitored by thin-layer chromatography (TLC).
-
After completion of the reaction, the mixture is cooled to room temperature.
-
The precipitated solid is filtered, washed with cold ethanol, and dried under vacuum.
-
The crude product is recrystallized from glacial acetic acid to yield the pure compound.
-
The structure and purity of the final product are confirmed by ¹H NMR, ¹³C NMR, and mass spectrometry.
NPP1 Enzyme Inhibition Assay
Principle: The NPP1 inhibitory activity is determined by measuring the amount of p-nitrophenolate released from the artificial substrate p-nitrophenyl-5'-thymidine monophosphate (p-Nph-5'-TMP). The increase in absorbance at 405 nm is proportional to the enzyme activity.
Materials:
-
Recombinant human NPP1
-
p-Nitrophenyl-5'-thymidine monophosphate (p-Nph-5'-TMP)
-
Assay Buffer: 50 mM Tris-HCl (pH 9.0), 1 mM MgCl₂, 1 mM CaCl₂, 0.1% Triton X-100
-
Test compounds (dissolved in DMSO)
-
96-well microplate
-
Microplate reader
Procedure:
-
Add 2 µL of the test compound solution at various concentrations to the wells of a 96-well plate. For the control (100% activity) and blank, add 2 µL of DMSO.
-
Add 48 µL of the NPP1 enzyme solution in assay buffer to each well, except for the blank wells where 48 µL of assay buffer is added.
-
Pre-incubate the plate at 37°C for 15 minutes.
-
Initiate the reaction by adding 50 µL of the substrate solution (p-Nph-5'-TMP) to all wells. The final substrate concentration should be at its Km value.
-
Immediately measure the absorbance at 405 nm in a kinetic mode for 15-30 minutes at 37°C.
-
Calculate the reaction rates from the linear portion of the absorbance versus time curves.
-
The percent inhibition is calculated using the following formula: % Inhibition = [1 - (Rate of sample / Rate of control)] x 100
-
Determine the IC₅₀ values by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
-
Calculate the Ki value using the Cheng-Prusoff equation, based on the determined IC₅₀ value and the Km of the substrate.
Selectivity Profiling: Ecto-Nucleotidase Inhibition Assays
To assess the selectivity of the inhibitors, their activity against other key ecto-nucleotidases is evaluated using specific assays.
NTPDase1 (CD39) and NTPDase3 Inhibition Assay:
-
Principle: The amount of inorganic phosphate (Pi) released from the hydrolysis of ATP is quantified using the Malachite Green assay.
-
Procedure:
-
Pre-incubate the enzyme (NTPDase1 or NTPDase3) with the test compound in the assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, 5 mM CaCl₂) for 15 minutes at 37°C.
-
Initiate the reaction by adding ATP.
-
Stop the reaction after a defined time with the Malachite Green reagent.
-
Measure the absorbance at ~620-650 nm.
-
NPP3 Inhibition Assay:
-
Principle: Similar to the NPP1 assay, the hydrolysis of a suitable substrate (e.g., ATP or a fluorogenic substrate) is monitored.
-
Procedure:
-
Follow a similar procedure to the NPP1 inhibition assay, using recombinant human NPP3 and its specific substrate and optimized buffer conditions.
-
Tissue-Nonspecific Alkaline Phosphatase (TNAP) Inhibition Assay:
-
Principle: The hydrolysis of p-nitrophenyl phosphate (pNPP) to p-nitrophenol is measured spectrophotometrically.
-
Procedure:
-
Pre-incubate TNAP with the inhibitor in an alkaline buffer (e.g., 1 M diethanolamine, pH 9.8, 0.5 mM MgCl₂).
-
Add pNPP to start the reaction.
-
Monitor the increase in absorbance at 405 nm.
-
Ecto-5'-Nucleotidase (CD73) Inhibition Assay:
-
Principle: The conversion of AMP to adenosine is measured. The amount of inorganic phosphate released can be quantified using the Malachite Green assay.
-
Procedure:
Visualizations
Signaling Pathway of NPP1 in Purinergic Signaling
Caption: NPP1's role in the purinergic signaling cascade and its inhibition.
Experimental Workflow for NPP1 Inhibition Assay
Caption: Workflow for determining NPP1 inhibition using a colorimetric assay.
Logical Relationship for Selectivity Profiling
Caption: Evaluating inhibitor selectivity against related ecto-nucleotidases.
References
Application Notes and Protocols for High-Throughput Screening Assays of Thiazolo[3,2-a]benzimidazol-3(2H)-one Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for high-throughput screening (HTS) assays to identify and characterize bioactive thiazolo[3,2-a]benzimidazol-3(2H)-one derivatives. The protocols are designed for researchers in drug discovery and development seeking to evaluate compound libraries for potential therapeutic applications, particularly in oncology and as enzyme inhibitors.
Introduction
The thiazolo[3,2-a]benzimidazol-3(2H)-one scaffold is a privileged heterocyclic structure that has garnered significant interest in medicinal chemistry due to its diverse pharmacological activities. Derivatives of this core structure have been reported to exhibit a range of biological effects, including anticancer and enzyme inhibitory properties.[1][2][3][4] High-throughput screening is an essential methodology for efficiently interrogating large chemical libraries of such derivatives to identify promising lead compounds for further optimization and development.[5]
This document provides detailed protocols for two key HTS assays: a cell-based cytotoxicity assay for identifying potential anticancer agents and a biochemical assay for screening inhibitors of ecto-nucleotide pyrophosphatase/phosphodiesterase 1 (NPP1), a validated drug target.[6]
Application Note 1: Anticancer Cytotoxicity Screening
Objective: To identify thiazolo[3,2-a]benzimidazol-3(2H)-one derivatives that exhibit cytotoxic or cytostatic effects against human cancer cell lines using a robust, fluorescence-based cell viability assay in a high-throughput format.
Quantitative Data Summary
The following table summarizes representative in vitro cytotoxicity data for selected thiazolo[3,2-a]benzimidazol-3(2H)-one derivatives against various cancer cell lines. This data illustrates the potential of this chemical class as anticancer agents.
| Compound ID | Cancer Cell Line | Assay Type | IC50 (µM) | Reference |
| Compound 7 | HT-29 (Colon) | MTS Assay | 0.035 | [7][8] |
| Compound 11 | HT-29 (Colon) | MTS Assay | 0.050 | [7][8] |
| Compound 9 | HepG2 (Liver) | MTS Assay | Not specified, but showed selective cytotoxicity | [7] |
Experimental Protocol: CellTiter-Blue® Cell Viability Assay (384-Well Format)
This protocol is designed for 384-well microplates and utilizes the CellTiter-Blue® (resazurin-based) assay, where viable, metabolically active cells reduce the non-fluorescent resazurin to the highly fluorescent resorufin.
Materials and Reagents:
-
Human cancer cell lines (e.g., HT-29, MDA-MB-231, HeLa, HepG2)[7][8]
-
Complete growth medium (specific to the cell line)
-
Phosphate-Buffered Saline (PBS), sterile
-
Trypsin-EDTA
-
Thiazolo[3,2-a]benzimidazol-3(2H)-one compound library (10 mM stock in DMSO)
-
Doxorubicin or another standard cytotoxic agent (positive control)
-
CellTiter-Blue® Cell Viability Reagent
-
384-well, black, clear-bottom sterile microplates
-
Automated liquid handler
-
Multimode microplate reader with fluorescence capabilities
Procedure:
-
Cell Plating:
-
Harvest and count cells, then dilute to a final concentration of 5 x 10⁴ cells/mL in complete growth medium.
-
Using an automated liquid handler, dispense 40 µL of the cell suspension into each well of a 384-well plate (2,000 cells/well).
-
Incubate the plates for 24 hours at 37°C with 5% CO₂ to allow for cell attachment.
-
-
Compound Addition:
-
Prepare compound plates by serially diluting the 10 mM stock solutions in DMSO, followed by a further dilution in complete growth medium to achieve the desired final concentrations (e.g., a 7-point concentration-response curve from 100 µM to 0.1 µM).
-
Using an automated liquid handler, transfer 10 µL of the diluted compound solutions to the cell plates. The final DMSO concentration should not exceed 0.5%.
-
Include wells with cells treated with medium containing 0.5% DMSO as the negative control and wells with a known cytotoxic agent as the positive control.
-
-
Incubation:
-
Incubate the plates for 72 hours at 37°C with 5% CO₂.
-
-
Assay Development:
-
Equilibrate the CellTiter-Blue® reagent to room temperature.
-
Add 10 µL of the reagent to each well.
-
Incubate for 1-4 hours at 37°C, protected from light.
-
-
Data Acquisition:
-
Measure fluorescence intensity using a microplate reader with an excitation wavelength of 560 nm and an emission wavelength of 590 nm.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each compound concentration relative to the negative control (100% viability) and a no-cell control (0% viability).
-
Plot the percentage of viability against the log of the compound concentration and fit a sigmoidal dose-response curve to determine the IC50 value for each compound.
-
Workflow Diagram
Caption: High-throughput screening workflow for anticancer cell viability.
Application Note 2: NPP1 Enzyme Inhibition Screening
Objective: To identify and characterize thiazolo[3,2-a]benzimidazol-3(2H)-one derivatives that act as inhibitors of ecto-nucleotide pyrophosphatase/phosphodiesterase 1 (NPP1) using a fluorescence-based biochemical assay.
Quantitative Data Summary
The following table presents inhibitory data for a potent thiazolo[3,2-a]benzimidazol-3(2H)-one derivative against human NPP1. This compound demonstrated high potency and selectivity.
| Compound ID | Target Enzyme | Substrate | Kᵢ (nM) | Mechanism of Inhibition | Selectivity | Reference |
| Compound 17 | Human NPP1 | ATP | 467 | Un-competitive | Selective against NTPDase1-3, NPP2, NPP3, TNAP, and CD73 | [6] |
Experimental Protocol: NPP1 Inhibition Assay (384-Well Format)
This protocol measures the amount of AMP produced from the hydrolysis of ATP by NPP1. The AMP is then converted to ADP and subsequently to ATP in a series of enzymatic reactions, with the final ATP level quantified using a luciferase-based reagent.
Materials and Reagents:
-
Recombinant human NPP1 enzyme
-
Assay Buffer: 50 mM Tris-HCl (pH 9.0), 1 mM MgCl₂, 0.1% BSA
-
Adenosine triphosphate (ATP) substrate
-
Thiazolo[3,2-a]benzimidazol-3(2H)-one compound library (10 mM stock in DMSO)
-
Known NPP1 inhibitor (e.g., α,β-methylene ATP) as a positive control
-
AMP-Glo™ Assay System (or similar)
-
384-well, white, solid-bottom microplates
-
Automated liquid handler
-
Luminometer-based microplate reader
Procedure:
-
Compound Dispensing:
-
Using an acoustic liquid handler or pintool, transfer nanoliter volumes of the compound stock solutions from the library plates to the 384-well assay plates.
-
Dispense DMSO for negative controls and a known inhibitor for positive controls.
-
-
Enzyme and Substrate Addition:
-
Prepare a solution of NPP1 enzyme in assay buffer at 2x the final concentration.
-
Dispense 10 µL of the enzyme solution into each well of the assay plate.
-
Incubate for 15 minutes at room temperature to allow for compound-enzyme interaction.
-
Prepare a solution of ATP substrate in assay buffer at 2x the final concentration.
-
Initiate the enzymatic reaction by adding 10 µL of the ATP solution to each well.
-
-
Enzymatic Reaction:
-
Incubate the reaction mixture for 60 minutes at 37°C.
-
-
Detection:
-
Stop the NPP1 reaction and initiate the detection reaction by adding 20 µL of the AMP-Glo™ Reagent I.
-
Incubate for 60 minutes at room temperature.
-
Add 40 µL of the AMP-Glo™ Reagent II to each well.
-
Incubate for 30 minutes at room temperature to allow the luminescent signal to stabilize.
-
-
Data Acquisition:
-
Measure luminescence using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each compound concentration relative to the negative (0% inhibition) and positive (100% inhibition) controls.
-
Plot the percentage of inhibition against the log of the compound concentration and fit a sigmoidal dose-response curve to determine the IC50 value for each active compound.
-
Signaling Pathway Diagram
Caption: NPP1 inhibition assay principle and detection pathway.
References
- 1. Thiazolo[3,2-a]benzimidazoles: Synthetic Strategies, Chemical Transformations and Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. [PDF] Thiazolo[3,2-a]benzimidazoles: Synthetic Strategies, Chemical Transformations and Biological Activities | Semantic Scholar [semanticscholar.org]
- 3. ijcrt.org [ijcrt.org]
- 4. Thiazolo[3,2-a]benzimidazoles: synthetic strategies, chemical transformations and biological activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Thiazolo[3,2-a]benzimidazol-3(2H)-one derivatives: Structure-activity relationships of selective nucleotide pyrophosphatase/phosphodiesterase1 (NPP1) inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. journal.uctm.edu [journal.uctm.edu]
Application Notes and Protocols for Docking Studies of Thiazolo[3,2-a]benzimidazol-3(2H)-one Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for conducting molecular docking studies of thiazolo[3,2-a]benzimidazol-3(2H)-one and its derivatives against various protein targets. This scaffold is a prominent heterocyclic compound with a wide range of biological activities, including anticancer, antimicrobial, and antidiabetic properties.[1][2] Molecular docking is a crucial computational technique used to predict the binding affinity and interaction patterns of these compounds with their biological targets, thereby guiding drug design and development efforts.[3]
I. Quantitative Data Summary
The following table summarizes the quantitative data from various docking studies of thiazolo[3,2-a]benzimidazol-3(2H)-one derivatives and related benzimidazole-thiazole hybrids against their respective protein targets.
| Compound/Derivative | Target Protein (PDB ID) | Docking Score (kcal/mol) | Binding Energy (kcal/mol) | Key Interacting Residues | Biological Activity | Reference |
| Benzimidazothiazole-thiazole hybrid (16b) | Colon cancer protein (6MTU) | - | Favorable vs. Doxorubicin | Not Specified | Anticancer (IC50 = 4.31 ± 1.07 μM) | [1] |
| Benzimidazothiazole-thiazole hybrid (16a) | Colon cancer protein (6MTU) | - | Favorable vs. Doxorubicin | Not Specified | Anticancer | [1] |
| Benzimidazothiazole-thiazole hybrid (12) | Colon cancer protein (6MTU) | - | Favorable vs. Doxorubicin | Not Specified | Anticancer | [1] |
| Benzimidazothiazole-thiazole hybrid (10a) | Colon cancer protein (6MTU) | - | Favorable vs. Doxorubicin | Not Specified | Anticancer | [1] |
| 2-(4-chlorophenylamino)-5-(1-methylbenzimidazol-2-oyl)thiazole (6) | Cyclin-dependent kinase (5FGK) | High Affinity | - | Not Specified | Anticancer, Antioxidant | [2] |
| Benzimidazole bearing thiazolidin-4-one (BT-1) | PPARγ (1PRG) | High Negative Score | - | LYS-457 | Antidiabetic (predicted) | [4] |
| Benzimidazole bearing thiazolidin-4-one (BT-3) | PPARγ (1PRG) | High Negative Score | - | PHE-282, GLU-343 | Antidiabetic (predicted) | [4] |
| 2-[(5-iodo-2-furanyl)methylene]thiazolo[3,2-a]benzimidazol-3(2H)-one (17) | NPP1 | - | Ki = 467nM | Not Specified | Selective NPP1 Inhibitor | [5] |
| N-Isopropyl-5-(4-(5,6-dimethyl-1H-benzimidazol-2-yl)phenyl)-1,3,4-thiadiazole-2-amine (5f) | 14-α demethylase (CYP51) | -10.928 | - | Met508 | Antifungal | |
| Thiazolo[3,2-a]pyridine-6,8-dicarbonitrile derivative (4e) | α-amylase | -7.43 | - | Trp58, Trp59, Tyr62, Gln63, His101, etc. | Antidiabetic (predicted) | [6] |
II. Experimental Protocols
This section outlines a detailed methodology for performing molecular docking studies with thiazolo[3,2-a]benzimidazol-3(2H)-one derivatives. The protocol is a synthesis of methodologies reported in the cited literature.[4][7][8]
Objective: To predict the binding mode and affinity of a thiazolo[3,2-a]benzimidazol-3(2H)-one derivative with a target protein.
Materials:
-
Software:
-
Hardware: A computer with sufficient processing power for computational calculations.
-
Input Files:
-
3D structure of the target protein (from Protein Data Bank - PDB)
-
2D or 3D structure of the thiazolo[3,2-a]benzimidazol-3(2H)-one derivative (ligand)
-
Protocol:
-
Protein Preparation: a. Download the 3D crystal structure of the target protein from the Protein Data Bank (RCSB PDB). b. Using a molecular visualization tool like PyMOL, remove all non-essential molecules from the PDB file, such as water molecules, co-factors, and existing ligands.[4][8] c. Add polar hydrogen atoms to the protein structure. d. Assign appropriate atomic charges (e.g., Kollman charges). e. Save the prepared protein structure in a suitable format (e.g., PDBQT for AutoDock Vina).
-
Ligand Preparation: a. Draw the 2D structure of the thiazolo[3,2-a]benzimidazol-3(2H)-one derivative using a chemical drawing tool. b. Convert the 2D structure to a 3D structure. c. Perform energy minimization of the 3D ligand structure using a suitable force field (e.g., MMFF94).[8] This step is crucial to obtain a stable, low-energy conformation of the ligand. d. Save the prepared ligand in a compatible format (e.g., PDBQT).
-
Molecular Docking: a. Load the prepared protein and ligand files into the docking software (e.g., PyRx, which integrates AutoDock Vina).[7] b. Define the binding site on the protein. This is typically done by creating a grid box that encompasses the active site of the protein. The active site can be identified from the literature or by the location of a co-crystallized ligand in the original PDB file.[8] c. Configure the docking parameters. This may include setting the exhaustiveness of the search, which determines the computational effort to find the best binding pose. d. Initiate the docking simulation. The software will systematically explore different conformations and orientations of the ligand within the defined binding site and calculate the binding affinity for each pose.[8]
-
Analysis of Results: a. The docking results will provide a set of binding poses for the ligand, ranked by their docking scores (binding energies).[8] A more negative docking score generally indicates a higher binding affinity. b. Visualize the top-ranked binding pose using molecular graphics software (e.g., PyMOL, Discovery Studio). c. Analyze the interactions between the ligand and the protein's active site residues. This includes identifying hydrogen bonds, hydrophobic interactions, and other non-covalent interactions.[4][8] d. Compare the docking score and interactions with those of a known inhibitor or a reference compound, if available.
III. Visualizations
Signaling Pathway and Workflow Diagrams
Caption: General workflow for a molecular docking study.
Caption: PPARγ signaling pathway activated by an agonist.
References
- 1. Synthesis, Anticancer Evaluation, and Molecular Docking of Novel Thiazolobenzimidazole–Thiazole Hybrids as Potent Colon Cancer Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. scispace.com [scispace.com]
- 3. wjarr.com [wjarr.com]
- 4. scispace.com [scispace.com]
- 5. Thiazolo[3,2-a]benzimidazol-3(2H)-one derivatives: Structure-activity relationships of selective nucleotide pyrophosphatase/phosphodiesterase1 (NPP1) inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis, molecular docking study, MD simulation, ADMET, and drug likeness of new thiazolo[3,2-a]pyridine-6,8-dicarbonitrile derivatives as potential anti-diabetic agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. jetir.org [jetir.org]
- 8. benchchem.com [benchchem.com]
Protocol for the synthesis of thiazolo[3,2-a]benzimidazol-3(2H)-one from 2-mercaptobenzimidazole
Abstract
This document provides a detailed two-step protocol for the synthesis of thiazolo[3,2-a]benzimidazol-3(2H)-one, a heterocyclic compound of significant interest in medicinal chemistry. The synthesis commences with the S-alkylation of 2-mercaptobenzimidazole with chloroacetic acid to yield an intermediate, 2-((1H-benzo[d]imidazol-2-yl)thio)acetic acid. This intermediate subsequently undergoes intramolecular cyclodehydration using acetic anhydride to afford the target product. This protocol is designed for researchers in organic synthesis, medicinal chemistry, and drug development, offering a reliable method for obtaining this valuable scaffold.
Introduction
Thiazolo[3,2-a]benzimidazoles are a class of fused heterocyclic compounds that have attracted considerable attention from the scientific community. The parent compound, thiazolo[3,2-a]benzimidazol-3(2H)-one, first synthesized in 1926, serves as a core structure for a variety of derivatives exhibiting a wide range of biological activities, including anticancer, immunomodulatory, and antimicrobial properties.[1] The synthetic pathway described herein is a robust and well-established method that proceeds through a stable thioacetic acid intermediate, allowing for a controlled two-step synthesis.[1]
Reaction Pathway
The synthesis of thiazolo[3,2-a]benzimidazol-3(2H)-one from 2-mercaptobenzimidazole is achieved in two primary steps:
-
S-alkylation: 2-Mercaptobenzimidazole is reacted with chloroacetic acid in a basic medium. The thiol group acts as a nucleophile, displacing the chloride to form 2-((1H-benzo[d]imidazol-2-yl)thio)acetic acid.
-
Cyclodehydration: The formed intermediate is then heated in the presence of a dehydrating agent, such as acetic anhydride, to induce an intramolecular cyclization, forming the five-membered thiazolone ring fused to the benzimidazole core.[1][2]
Caption: Reaction pathway for the two-step synthesis.
Experimental Protocols
Materials and Reagents:
-
2-Mercaptobenzimidazole (M.W. 150.19 g/mol )
-
Chloroacetic acid (M.W. 94.50 g/mol )
-
Potassium hydroxide (KOH) (M.W. 56.11 g/mol )
-
Absolute Ethanol
-
Acetic Anhydride (M.W. 102.09 g/mol )
-
Deionized Water
Protocol 1: Synthesis of 2-((1H-benzo[d]imidazol-2-yl)thio)acetic acid (Intermediate)
-
To a 250 mL round-bottom flask, add 2-mercaptobenzimidazole (1.50 g, ~10 mmol) and potassium hydroxide (2.0 g, ~35.6 mmol) to 100 mL of absolute ethanol.
-
Equip the flask with a reflux condenser and a magnetic stirrer. Heat the mixture with stirring until the solids dissolve.
-
In a separate beaker, dissolve chloroacetic acid (3.5 g, ~37 mmol) in a minimal amount of absolute ethanol.
-
Add the chloroacetic acid solution dropwise to the refluxing reaction mixture.
-
Maintain the reaction temperature at 60°C and continue stirring for 4 hours.
-
After 4 hours, cool the mixture to room temperature.
-
Add deionized water to the flask, which may result in the formation of a white precipitate.
-
Collect the precipitate by vacuum filtration.
-
Wash the solid with cold water and dry it in an oven at 50°C for 30 minutes.
-
The resulting white solid is 2-((1H-benzo[d]imidazol-2-yl)thio)acetic acid, which can be used in the next step without further purification.
Protocol 2: Synthesis of Thiazolo[3,2-a]benzimidazol-3(2H)-one (Final Product)
-
Place the dried 2-((1H-benzo[d]imidazol-2-yl)thio)acetic acid (from Protocol 1) into a 100 mL round-bottom flask.
-
Add acetic anhydride (20-30 mL) to the flask.
-
Equip the flask with a reflux condenser and heat the mixture to reflux with stirring.
-
Maintain the reflux for 2-3 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Carefully pour the cooled reaction mixture into a beaker of ice-cold water to precipitate the product and quench the excess acetic anhydride.
-
Stir the resulting suspension for 30 minutes.
-
Collect the solid product by vacuum filtration.
-
Wash the product thoroughly with cold water until the filtrate is neutral.
-
Recrystallize the crude product from an appropriate solvent (e.g., ethanol or an ethanol/water mixture) to obtain pure thiazolo[3,2-a]benzimidazol-3(2H)-one.
Data Summary
The following table summarizes the typical quantities and conditions for the synthesis.
| Step | Reactant / Reagent | M.W. ( g/mol ) | Moles (mmol) | Quantity | Solvent | Temp (°C) | Time (h) | Typical Yield |
| 1 | 2-Mercaptobenzimidazole | 150.19 | ~10 | 1.50 g | Ethanol | 60 | 4 | >90% (for intermediate) |
| Chloroacetic acid | 94.50 | ~37 | 3.5 g | |||||
| Potassium Hydroxide | 56.11 | ~35.6 | 2.0 g | |||||
| 2 | Intermediate from Step 1 | 208.23 | ~10 | Full batch | Acetic Anhydride | Reflux (~140) | 2-3 | 70-85% |
Experimental Workflow Visualization
The logical flow of the experimental procedure is outlined below.
Caption: Experimental workflow for the synthesis protocol.
References
Application Notes and Protocols for Thiazolo[3,2-a]benzimidazol-3(2H)-one in Apoptosis Induction Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Thiazolo[3,2-a]benzimidazol-3(2H)-one and its derivatives have emerged as a promising class of heterocyclic compounds with significant potential in cancer therapy. Extensive research has demonstrated their ability to induce apoptosis, or programmed cell death, in various cancer cell lines. This document provides detailed application notes and experimental protocols for utilizing these compounds in apoptosis induction assays, aimed at facilitating further research and drug development in this area. The protocols outlined below are foundational and may require optimization based on the specific cell line and experimental conditions.
Mechanism of Action: Induction of Apoptosis
Derivatives of thiazolo[3,2-a]benzimidazol-3(2H)-one primarily induce apoptosis through the intrinsic (mitochondrial) pathway. This pathway is initiated by various intracellular stress signals, leading to changes in the mitochondrial membrane potential and the subsequent release of pro-apoptotic factors. Key molecular events include the regulation of the Bcl-2 family of proteins and the activation of the caspase cascade.
Studies have shown that treatment with thiazolo[3,2-a]benzimidazol-3(2H)-one derivatives leads to:
-
Upregulation of pro-apoptotic proteins: An increase in the expression of Bax, a key protein that promotes mitochondrial outer membrane permeabilization.
-
Downregulation of anti-apoptotic proteins: A decrease in the expression of Bcl-2, a protein that protects the mitochondrial membrane integrity.
-
Activation of initiator caspases: Specifically, the activation of caspase-9, a key initiator of the intrinsic apoptotic pathway.
-
Activation of executioner caspases: Subsequent activation of caspase-3, which is responsible for the cleavage of various cellular substrates, leading to the characteristic morphological changes of apoptosis.
Notably, for certain derivatives like TBZ-4-OCH3, the extrinsic pathway, mediated by the Fas receptor, has been shown not to be involved. This highlights the specificity of the apoptotic mechanism for this class of compounds.
Data Presentation: Efficacy of Thiazolo[3,2-a]benzimidazol-3(2H)-one Derivatives
The following tables summarize the quantitative data on the pro-apoptotic effects of various thiazolo[3,2-a]benzimidazol-3(2H)-one derivatives in different cancer cell lines.
Table 1: Cytotoxicity of Thiazolo[3,2-a]benzimidazol-3(2H)-one Derivatives
| Compound | Cell Line | IC50 (µM) | Assay |
| Compound 7 | HT-29 (Colon Cancer) | 0.035 | MTS Assay |
| Compound 11 | HT-29 (Colon Cancer) | 0.050 | MTS Assay |
| Thiazolidinone-isatin conjugate 4m | MDA-MB-231 (Breast Cancer) | 7.6 ± 0.5 | Crystal Violet Assay |
| Thiazolo[3,2-a]benzimidazolone-isatin conjugate 7b | MDA-MB-231 (Breast Cancer) | 13.2 ± 1.1 | Crystal Violet Assay |
Table 2: Effect of Thiazolo[3,2-a]benzimidazolone-Isatin Conjugates on Apoptotic Protein Expression in MDA-MB-231 Cells
| Compound | Protein | Fold Change vs. Control |
| 4m | Bax | Up-regulated |
| 4m | Bcl-2 | Down-regulated |
| 4m | Caspase-3 | Increased |
| 7b | Bax | Up-regulated |
| 7b | Bcl-2 | Down-regulated |
| 7b | Caspase-3 | Increased |
Table 3: Induction of Apoptosis by a Thiazino[3,2-a]benzimidazole Derivative in PaCa-2 Cells
| Apoptotic Marker | Effect |
| Caspase 3/7 Activity | Up-regulated |
| p53 Expression | Up-regulated |
| Bax Expression | Up-regulated |
Mandatory Visualizations
Caption: Intrinsic apoptosis pathway induced by Thiazolo[3,2-a]benzimidazol-3(2H)-one derivatives.
Caption: General experimental workflow for assessing apoptosis induction.
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol determines the cytotoxic effect of the compound on cancer cells.
Materials:
-
Thiazolo[3,2-a]benzimidazol-3(2H)-one derivative
-
Cancer cell line of interest
-
Complete cell culture medium
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (Dimethyl sulfoxide)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete medium.
-
Incubate the plate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere.
-
Prepare serial dilutions of the thiazolo[3,2-a]benzimidazol-3(2H)-one derivative in complete medium.
-
Remove the medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., DMSO) and a positive control for cytotoxicity.
-
Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium containing MTT.
-
Add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability and determine the IC50 value.
Apoptosis Detection by Annexin V-FITC and Propidium Iodide (PI) Staining
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
Treated and control cells
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, PI, and Binding Buffer)
-
Flow cytometer
Procedure:
-
Induce apoptosis in your target cells by treating with the thiazolo[3,2-a]benzimidazol-3(2H)-one derivative for the desired time.
-
Harvest the cells (including floating cells in the medium) and centrifuge at 300 x g for 5 minutes.
-
Wash the cells twice with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within 1 hour.
-
Viable cells: Annexin V-FITC negative, PI negative
-
Early apoptotic cells: Annexin V-FITC positive, PI negative
-
Late apoptotic/necrotic cells: Annexin V-FITC positive, PI positive
-
Caspase Activity Assay (Fluorometric)
This assay measures the activity of key caspases, such as caspase-3 and caspase-9.
Materials:
-
Treated and control cells
-
Caspase-Glo® 3/7, 8, or 9 Assay System (or similar fluorometric assay kit)
-
Lysis buffer
-
Fluorometer or plate reader with fluorescence capabilities
Procedure:
-
Treat cells with the thiazolo[3,2-a]benzimidazol-3(2H)-one derivative to induce apoptosis.
-
Lyse the cells according to the manufacturer's protocol.
-
Add the caspase substrate solution to the cell lysate in a 96-well plate.
-
Incubate at room temperature for 1-2 hours, protected from light.
-
Measure the fluorescence using a fluorometer with the appropriate excitation and emission wavelengths (e.g., 499 nm excitation / 521 nm emission for Caspase-Glo® reagents).
-
The fluorescence intensity is proportional to the caspase activity.
Western Blot Analysis for Apoptosis-Related Proteins
This technique is used to detect changes in the expression levels of key apoptotic proteins.
Materials:
-
Treated and control cells
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-Bax, anti-Bcl-2, anti-caspase-3, anti-cleaved caspase-3, anti-PARP, anti-cleaved PARP, and a loading control like anti-β-actin)
-
HRP-conjugated secondary antibodies
-
ECL detection reagent
-
Imaging system
Procedure:
-
Lyse the treated and control cells and determine the protein concentration.
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and add ECL reagent.
-
Visualize the protein bands using an imaging system and quantify the band intensities.
Conclusion
The thiazolo[3,2-a]benzimidazol-3(2H)-one scaffold represents a valuable starting point for the development of novel anticancer agents that function by inducing apoptosis. The protocols and data presented here provide a comprehensive guide for researchers to investigate the apoptotic effects of these compounds. Further studies are warranted to fully elucidate the detailed signaling pathways of specific derivatives and to evaluate their therapeutic potential in preclinical and clinical settings.
Application Notes and Protocols for Thiazolo[3,2-a]benzimidazol-3(2H)-one Based Therapeutics
Introduction
The thiazolo[3,2-a]benzimidazol-3(2H)-one scaffold is a privileged heterocyclic system that has garnered significant attention in medicinal chemistry.[1] This core structure is a key component in a variety of compounds demonstrating a broad spectrum of biological activities.[2] Derivatives have been extensively explored for their potential as anticancer, anti-inflammatory, antimicrobial, and enzyme inhibitory agents.[1][3] Their therapeutic promise stems from the versatility of the core structure, which allows for substitutions at various positions to modulate potency, selectivity, and pharmacokinetic properties. These notes provide an overview of the therapeutic applications and detailed protocols for the synthesis and evaluation of this promising class of compounds.
Therapeutic Applications
-
Anticancer Activity: Numerous derivatives of thiazolo[3,2-a]benzimidazol-3(2H)-one have exhibited potent cytotoxic effects against a range of human cancer cell lines.[4][5] Specific compounds have shown selective cytotoxicity against colon cancer (HT-29, HCT-116), breast cancer (MDA-MB-231, MCF-7), cervical cancer (HeLa), and liver carcinoma (HepG2) cells.[4][5][6] The mechanism of action for some of these compounds involves the induction of apoptosis through the intrinsic mitochondrial pathway.[7]
-
Enzyme Inhibition: This scaffold has proven effective for developing selective enzyme inhibitors. Notably, certain derivatives have been identified as potent and selective inhibitors of ecto-nucleotide pyrophosphatase/phosphodiesterase 1 (NPP1), an emerging drug target for glioblastoma.[8] NPP1 plays a role in bone mineralization and insulin receptor signaling.[8] Other derivatives have shown inhibitory activity against cyclooxygenase (COX) and 15-lipoxygenase (15-LOX) enzymes, which are key targets for anti-inflammatory drugs.[3]
-
Anti-inflammatory and Analgesic Activity: The ability of these compounds to inhibit enzymes like COX and LOX translates to significant anti-inflammatory potential.[3][9] In vivo studies using carrageenan-induced paw edema models have confirmed the anti-inflammatory effects of selected derivatives, with some showing superior gastrointestinal safety profiles compared to standard drugs like indomethacin.[3][10]
-
Antimicrobial Activity: The thiazolo[3,2-a]benzimidazole core is also associated with antimicrobial properties, including antibacterial and antifungal activities.[1][11]
Quantitative Data Summary
The biological activities of various thiazolo[3,2-a]benzimidazol-3(2H)-one derivatives are summarized below.
Table 1: In Vitro Anticancer Activity of Thiazolo[3,2-a]benzimidazol-3(2H)-one Derivatives
| Compound ID | Substitution Pattern | Target Cell Line | IC50 (µM) | Reference |
|---|---|---|---|---|
| 7 | 2-(4-fluorobenzylidene)-6-nitro | HT-29 (Colon) | 0.035 | [4][12] |
| 11 | 2-(4-chlorobenzylidene)-6-methyl | HT-29 (Colon) | 0.050 | [4][12] |
| 9 | 2-(2-fluorobenzylidene)-6-methyl | HepG2 (Liver) | 0.0088 | [4][12] |
| 16b | Thiazole Hybrid | HCT-116 (Colon) | 4.31 | [5] |
| 16a | Thiazole Hybrid | HCT-116 (Colon) | < 7.1 | [5] |
| 4m | Thiazolidinone-Isatin Conjugate | MDA-MB-231 (Breast) | 7.6 | [7] |
| 4m | Thiazolidinone-Isatin Conjugate | MCF-7 (Breast) | 8.4 | [7] |
| 7b | Thiazolo-benzimidazolone-Isatin | MDA-MB-231 (Breast) | 13.2 |[7] |
Table 2: Enzyme Inhibitory Activity of Thiazolo[3,2-a]benzimidazol-3(2H)-one Derivatives
| Compound ID | Target Enzyme | Inhibition Value | Mechanism | Reference |
|---|---|---|---|---|
| 17 | Human NPP1 | Kᵢ = 467 nM | Un-competitive | [8] |
| 15b | COX-2 | IC50 = 0.045 µM | - | [3] |
| 15b | 15-LOX | IC50 = 1.67 µM | - | [3] |
| 16 | COX-2 | IC50 = 0.075 µM | - |[3] |
Experimental Protocols & Workflows
Synthesis Methodologies
The synthesis of the thiazolo[3,2-a]benzimidazol-3(2H)-one core is typically achieved through condensation reactions starting from 2-mercaptobenzimidazole.
Caption: Synthetic routes to the thiazolo[3,2-a]benzimidazol-3(2H)-one core.
Protocol 1: One-Pot Synthesis of 2-Arylidenethiazolo[3,2-a]benzimidazol-3(2H)-ones [2][4]
This protocol describes a one-pot cyclocondensation reaction that efficiently yields the target compounds.
-
Reactant Mixture: In a round-bottom flask, combine 2-mercaptobenzimidazole (1 equivalent), chloroacetic acid (1 equivalent), and a substituted aromatic or heteroaromatic aldehyde (1 equivalent).
-
Solvent and Catalyst: Add glacial acetic acid and acetic anhydride as solvents, along with sodium acetate (as a catalyst). A catalytic amount of piperidine can also be added to facilitate the Knoevenagel condensation step.
-
Reaction: Heat the mixture under reflux for 3-5 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Work-up: After completion, cool the reaction mixture to room temperature and pour it into ice-cold water.
-
Isolation and Purification: Collect the resulting precipitate by filtration, wash thoroughly with water, and dry. Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol or DMF) to obtain the pure 2-arylidenethiazolo[3,2-a]benzimidazol-3(2H)-one derivative.
-
Characterization: Confirm the structure of the synthesized compound using spectroscopic methods such as IR, ¹H-NMR, ¹³C-NMR, and Mass Spectrometry.
Protocol 2: Two-Step Synthesis via (Benzimidazol-2-ylthio)acetophenone Intermediate [1][13]
This method provides an alternative route, particularly for derivatives without the exocyclic double bond at the 2-position.
-
Step 1: Synthesis of 2-Benzimidazolylthioacetophenone:
-
Dissolve 2-mercaptobenzimidazole (1 equivalent) and an appropriate α-halo ketone (e.g., phenacyl bromide) (1 equivalent) in a suitable solvent like ethanol.
-
Heat the mixture to reflux for 2-4 hours.
-
Cool the reaction mixture and collect the precipitated intermediate by filtration. Wash with cold ethanol and dry.
-
-
Step 2: Intramolecular Cyclization:
-
Treat the intermediate sulfide from Step 1 with a cyclizing agent. Common agents include polyphosphoric acid (PPA) or a mixture of acetic anhydride and pyridine.
-
Heat the mixture (e.g., 100-120 °C for PPA) until the reaction is complete as monitored by TLC.
-
Pour the reaction mixture onto crushed ice and neutralize with a suitable base (e.g., sodium bicarbonate solution).
-
Collect the solid product by filtration, wash with water, and purify by recrystallization.
-
Biological Evaluation
Caption: General workflow for the discovery of anticancer therapeutics.
Protocol 3: In Vitro Cytotoxicity Assessment (MTT Assay) [4][14]
This protocol is used to assess the effect of synthesized compounds on the proliferation of cancer cell lines.
-
Cell Seeding: Seed human cancer cells (e.g., HT-29, MDA-MB-231) in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of appropriate culture medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂.
-
Compound Treatment: Prepare stock solutions of the test compounds in DMSO. Dilute the compounds to various final concentrations (e.g., ranging from 0.01 to 100 µM) in the culture medium. Replace the medium in the wells with 100 µL of the medium containing the test compounds. Include wells with vehicle (DMSO) as a negative control and a known anticancer drug (e.g., Doxorubicin) as a positive control.
-
Incubation: Incubate the plate for 48-72 hours at 37°C and 5% CO₂.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours. The viable cells will reduce the yellow MTT tetrazolium salt to purple formazan crystals.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO or another suitable solubilizing agent to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot a dose-response curve and determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).
Mechanism of Action
Caption: Apoptosis induction via the mitochondrial pathway.[7]
Protocol 4: Apoptosis Assessment by Annexin V-FITC/PI Staining
This flow cytometry-based assay determines if cell death occurs via apoptosis.
-
Cell Treatment: Seed and treat cancer cells with the hit compound at its IC₅₀ concentration for 24-48 hours, as described in Protocol 3.
-
Cell Harvesting: Harvest the cells (both adherent and floating) by trypsinization, wash with cold PBS, and resuspend in 1X Annexin V binding buffer.
-
Staining: Add Annexin V-FITC and Propidium Iodide (PI) staining solution to the cell suspension.
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Analysis: Analyze the stained cells using a flow cytometer.
-
Viable cells: Annexin V-FITC negative and PI negative.
-
Early apoptotic cells: Annexin V-FITC positive and PI negative.
-
Late apoptotic/necrotic cells: Annexin V-FITC positive and PI positive.
-
-
Quantification: Quantify the percentage of cells in each quadrant to determine the extent of apoptosis induced by the compound.
References
- 1. Thiazolo[3,2-a]benzimidazoles: Synthetic Strategies, Chemical Transformations and Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Thiazolo[3,2-a]benzimidazoles: Synthetic Strategies, Chemical Transformations and Biological Activities [mdpi.com]
- 3. Novel class of benzimidazole-thiazole hybrids: The privileged scaffolds of potent anti-inflammatory activity with dual inhibition of cyclooxygenase and 15-lipoxygenase enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. journal.uctm.edu [journal.uctm.edu]
- 5. Synthesis, Anticancer Evaluation, and Molecular Docking of Novel Thiazolobenzimidazole–Thiazole Hybrids as Potent Colon Cancer Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis of some novel 2-substituted-[1,3]thiazolo[3,2-a]benzimidazol-3(2h)-ones as potent cytostatic agents [rlib.uctm.edu]
- 7. Novel Thiazolidinone/Thiazolo[3,2-a]Benzimidazolone-Isatin Conjugates as Apoptotic Anti-proliferative Agents Towards Breast Cancer: One-Pot Synthesis and In Vitro Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Thiazolo[3,2-a]benzimidazol-3(2H)-one derivatives: Structure-activity relationships of selective nucleotide pyrophosphatase/phosphodiesterase1 (NPP1) inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. New Substituted 5-Benzylideno-2-Adamantylthiazol[3,2-b][1,2,4]Triazol-6(5H)ones as Possible Anti-Inflammatory Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 10. In-silico based Designing of benzo[d]thiazol-2-amine Derivatives as Analgesic and Anti-inflammatory Agents - Mishra - Anti-Inflammatory & Anti-Allergy Agents in Medicinal Chemistry [rjpbr.com]
- 11. Synthesis and Antimicrobial Evaluation of Some New Thiazoline and Thiazolidinone Derivatives Incorporating [1,2,4]Triazolo[1,5-a]benzimidazole - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. scispace.com [scispace.com]
Troubleshooting & Optimization
Optimization of reaction conditions forthiazolo[3,2-a]benzimidazol-3(2H)-one synthesis
Welcome to the technical support center for the synthesis of thiazolo[3,2-a]benzimidazol-3(2H)-one. This resource is designed for researchers, scientists, and professionals in drug development to provide guidance and troubleshoot common issues encountered during the synthesis of this important heterocyclic compound.
Frequently Asked Questions (FAQs)
Q1: What is the most common starting material for the synthesis of the thiazolo[3,2-a]benzimidazol-3(2H)-one core?
A1: The most prevalent and versatile starting material is 2-mercaptobenzimidazole.[1][2] This compound can be reacted with a variety of reagents to form the fused thiazole ring.
Q2: What are the general synthetic strategies to obtain the thiazolo[3,2-a]benzimidazol-3(2H)-one scaffold?
A2: Several synthetic routes have been established. A primary method involves the reaction of 2-mercaptobenzimidazole with α-haloacetic acids (like chloroacetic acid) or their esters, followed by cyclization.[1] One-pot synthesis protocols are also popular, where 2-mercaptobenzimidazole, an aldehyde, and chloroacetic acid are reacted together in the presence of a catalyst and dehydrating agent.[1][3] Another approach involves the reaction with α-halo ketones, which leads to substituted thiazolo[3,2-a]benzimidazoles that can be further modified.[1][2]
Q3: My reaction yield is consistently low. What are the initial parameters I should investigate?
A3: Low yields can often be attributed to several factors. The primary parameters to optimize are the choice of solvent, reaction temperature, and the catalyst. Polar solvents like ethanol or acetic acid are commonly used.[2][4] The reaction may require heating/refluxing to proceed to completion.[4] The choice of base or acid catalyst can also significantly impact the yield.
Q4: I am observing the formation of multiple products or isomers. How can I address this?
A4: When using substituted 4- or 5-substituted 2-mercaptobenzimidazoles, the formation of regioisomers is possible (e.g., 6- or 7-substituted products).[3] These isomers often have very similar polarities, making separation difficult. It is recommended to use preparative chromatography with different solvent systems to achieve separation.[3] Careful analysis of NMR spectra is crucial to confirm the structure of the isolated isomers.[1]
Troubleshooting Guide
| Issue | Potential Cause | Suggested Solution |
| Low or No Product Yield | 1. Incomplete reaction. 2. Suboptimal solvent. 3. Inappropriate reaction temperature. 4. Degradation of starting materials or product. | 1. Increase reaction time and monitor progress using TLC. 2. Screen different solvents such as ethanol, acetic acid, or DMF.[5] 3. Gradually increase the reaction temperature; some syntheses require reflux conditions.[4] 4. Ensure starting materials are pure. If the product is unstable, consider milder reaction conditions or a different synthetic route. |
| Product Purification Difficulties | 1. Presence of unreacted starting materials. 2. Formation of hard-to-remove byproducts. 3. Product is an oil or difficult to crystallize. | 1. Optimize the stoichiometry of reactants. 2. For one-pot syntheses, ensure the complete consumption of intermediates. A change in the order of reagent addition might help. 3. Attempt purification via column chromatography with a gradient elution. If the product is an oil, try triturating with a non-polar solvent like hexane to induce solidification. |
| Inconsistent Reaction Outcome | 1. Moisture in the reaction. 2. Variability in reagent quality. | 1. Use dry solvents and perform the reaction under an inert atmosphere (e.g., nitrogen or argon). 2. Use reagents from a reliable source and check their purity before use. |
| Reaction Stalls (Does not go to completion) | 1. Insufficient catalyst or base/acid. 2. Deactivation of the catalyst. | 1. Increase the amount of catalyst or try a different one (e.g., pyridine, piperidine, or polyphosphoric acid).[1] 2. Ensure the reaction conditions are compatible with the chosen catalyst. |
Optimized Reaction Conditions
The optimal conditions for the synthesis of thiazolo[3,2-a]benzimidazol-3(2H)-ones can vary depending on the specific substrates and the chosen synthetic route. Below are tables summarizing conditions from reported procedures.
Table 1: One-Pot Synthesis of 2-Substituted Thiazolo[3,2-a]benzimidazol-3(2H)-ones[3]
| Parameter | Condition |
| Reactants | 2-Mercaptobenzimidazole, Aldehyde, Chloroacetic Acid |
| Solvent | Glacial Acetic Acid / Acetic Anhydride |
| Catalyst | Sodium Acetate or Piperidine |
| Temperature | Reflux |
| Time | 3-5 hours |
| Yield | Good |
Table 2: Cyclization of (2-Benzimidazolyl)thioacetic acid derivatives[1]
| Parameter | Condition |
| Reactant | 5-substituted-(2-benzimidazolyl)thioacetic acid |
| Cyclizing Agent | Acetic Anhydride/Pyridine mixture or Polyphosphoric Acid (PPA) |
| Temperature | Varies with agent (e.g., reflux for Ac₂O/Py) |
| Time | Not specified |
| Yield | Not specified |
Experimental Protocols
Protocol 1: One-Pot Synthesis of 2-Arylidene-thiazolo[3,2-a]benzimidazol-3(2H)-ones [1][3]
This protocol is adapted from a general one-pot procedure.
-
To a solution of 2-mercaptobenzimidazole (1 mmol) in a mixture of glacial acetic acid (10 mL) and acetic anhydride (5 mL), add the appropriate aromatic aldehyde (1 mmol) and chloroacetic acid (1.1 mmol).
-
Add a catalytic amount of anhydrous sodium acetate or a few drops of piperidine.
-
Heat the mixture under reflux for 3-5 hours, monitoring the reaction progress by TLC.
-
After completion, cool the reaction mixture and pour it into ice-cold water.
-
The precipitated solid is collected by filtration, washed with water, and dried.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol or acetic acid) to afford the pure product.
Visual Guides
Experimental Workflow for One-Pot Synthesis
Caption: A step-by-step workflow for the one-pot synthesis of the target compound.
Troubleshooting Logic Flow
Caption: A logical flow diagram for troubleshooting low-yield synthesis reactions.
References
- 1. Thiazolo[3,2-a]benzimidazoles: Synthetic Strategies, Chemical Transformations and Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. journal.uctm.edu [journal.uctm.edu]
- 4. researchgate.net [researchgate.net]
- 5. A Convenient One-Pot Synthesis of Novel Benzimidazole–Thiazinone Derivatives and Their Antimicrobial Activity - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Synthesis of 2-arylidenethiazolo[3,2-a]benzimidazol-3(2H)-one
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 2-arylidenethiazolo[3,2-a]benzimidazol-3(2H)-one, with a focus on improving reaction yields.
Frequently Asked Questions (FAQs)
Q1: What is the general synthetic strategy for obtaining 2-arylidenethiazolo[3,2-a]benzimidazol-3(2H)-ones?
A1: The most common and efficient method is a two-step synthesis. The first step involves the formation of the thiazolo[3,2-a]benzimidazol-3(2H)-one core, followed by a condensation reaction with an appropriate aromatic aldehyde.[1]
Q2: Are there one-pot synthesis methods available for this class of compounds?
A2: Yes, one-pot procedures have been developed that involve the cyclocondensation of 2-mercaptobenzimidazole, chloroacetic acid, and an aromatic aldehyde in the presence of acetic anhydride and a catalyst like sodium acetate or piperidine.[2] These methods can offer good yields and simplify the experimental workflow.
Q3: What are the key factors that influence the yield of the final product?
A3: Several factors can significantly impact the yield, including the choice of catalyst, solvent, reaction temperature, and reaction time. The purity of the starting materials, particularly the aromatic aldehyde, is also crucial.
Q4: What is a typical yield range for the synthesis of 2-arylidenethiazolo[3,2-a]benzimidazol-3(2H)-ones?
A4: Yields can vary widely depending on the specific substrates and reaction conditions used. Reported yields typically range from 44% to 81% after purification.[1]
Troubleshooting Guides
This section addresses common issues encountered during the synthesis and provides systematic approaches to resolve them.
Problem 1: Low yield of thiazolo[3,2-a]benzimidazol-3(2H)-one (Intermediate)
Possible Causes and Solutions:
| Cause | Recommended Action |
| Incomplete reaction | - Ensure the reaction is refluxed for a sufficient duration. Monitor the reaction progress using Thin Layer Chromatography (TLC).- Verify the quality and dryness of the solvent (e.g., ethanol). |
| Impure 2-mercaptobenzimidazole | - Recrystallize the 2-mercaptobenzimidazole from a suitable solvent like ethanol before use. |
| Suboptimal reaction conditions | - While ethanol is commonly used, consider exploring other polar aprotic solvents.[3]- Ensure the reflux temperature is consistently maintained. |
| Difficult purification | - The crude product can be purified by recrystallization from a dichloromethane/ethanol mixture or by silica gel chromatography (eluent: hexane/ethyl acetate, 70:30).[1] |
Problem 2: Low yield of the final 2-arylidenethiazolo[3,2-a]benzimidazol-3(2H)-one product
Possible Causes and Solutions:
| Cause | Recommended Action |
| Inefficient Knoevenagel condensation | - Catalyst Choice: Piperidine or pyridine are commonly used as catalysts.[2] Consider screening other bases like L-proline, which has shown high efficiency in similar condensations.[4]- Reaction Time and Temperature: The reaction is often boiled for several hours.[5] Microwave irradiation can be an effective alternative for a more rapid and efficient synthesis.[2] |
| Side product formation | - Analyze the crude product by NMR or LC-MS to identify potential side products. This can help in optimizing the reaction conditions to minimize their formation.- Ensure the aromatic aldehyde is of high purity as impurities can lead to side reactions. |
| Product precipitation issues | - After the reaction, the mixture is typically cooled, and the precipitate is collected. If precipitation is incomplete, concentrating the mother liquor and cooling it further may yield more product. |
| Purification losses | - The final product is often purified by recrystallization from ethanol.[1] If the product is highly soluble, consider using a solvent/anti-solvent system for recrystallization to improve recovery. |
Data Presentation
Table 1: Reported Yields for the Synthesis of Various 2-arylidenethiazolo[3,2-a]benzimidazol-3(2H)-one Derivatives
| Arylidene Substituent | Yield (%) | Reference |
| 2-Benzylidene | 44-54 | [1] |
| 2-(2,4-Dichlorobenzylidene) | 70 | [1] |
| 2-(Thiophen-2-ylmethylene) | 61 | [1] |
| 2-(4-Methylbenzylidene) | 72 | [1] |
| 2-(4-Fluorobenzylidene)-6-nitro | Good | [6] |
| 2-(2-Fluorobenzylidene)-6-methyl | 68 | [6] |
Experimental Protocols
Protocol 1: Two-Step Synthesis of 2-arylidenethiazolo[3,2-a]benzimidazol-3(2H)-one
Step 1: Synthesis of thiazolo[3,2-a]benzimidazol-3(2H)-one [1]
-
Dissolve 2-mercaptobenzimidazole in ethanol.
-
Add ethyl 2-bromoacetate to the solution.
-
Reflux the reaction mixture. The progress of the reaction can be monitored by TLC.
-
After completion, allow the reaction mixture to cool to room temperature.
-
Evaporate the solvent under reduced pressure.
-
Purify the crude residue by silica gel chromatography (hexane/ethyl acetate: 70/30) or by recrystallization from a dichloromethane/ethanol mixture.
Step 2: Synthesis of 2-arylidenethiazolo[3,2-a]benzimidazol-3(2H)-one [1][5]
-
Dissolve the thiazolo[3,2-a]benzimidazol-3(2H)-one intermediate in glacial acetic acid.
-
Add sodium acetate and the desired aromatic aldehyde.
-
Boil the reaction mixture for 3 hours.
-
Cool the solution.
-
Filter the resulting precipitate, wash with water, and dry.
-
Recrystallize the crude product from ethanol to obtain the pure 2-arylidenethiazolo[3,2-a]benzimidazol-3(2H)-one.
Protocol 2: One-Pot Synthesis of 2-arylidenethiazolo[3,2-a]benzimidazol-3(2H)-one[2]
-
Combine 2-mercaptobenzimidazole, chloroacetic acid, the aromatic aldehyde, acetic anhydride, and glacial acetic acid in a reaction vessel.
-
Add a catalytic amount of sodium acetate or piperidine.
-
Heat the reaction mixture.
-
Upon completion, process the mixture to isolate the product. This typically involves cooling, precipitation, and filtration.
-
Purify the product by recrystallization.
Visualizations
Caption: Two-step synthesis workflow for 2-arylidenethiazolo[3,2-a]benzimidazol-3(2H)-one.
Caption: Troubleshooting workflow for low reaction yield.
References
- 1. gsconlinepress.com [gsconlinepress.com]
- 2. Thiazolo[3,2-a]benzimidazoles: Synthetic Strategies, Chemical Transformations and Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
Technical Support Center: Purification of Thiazolo[3,2-a]benzimidazol-3(2H)-one Derivatives
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the purification of thiazolo[3,2-a]benzimidazol-3(2H)-one derivatives.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in the synthesis of thiazolo[3,2-a]benzimidazol-3(2H)-one derivatives?
A1: Common impurities can include unreacted starting materials such as 2-mercaptobenzimidazole and α-halo ketones or chloroacetic acid, as well as side products from incomplete cyclization or alternative reaction pathways.[1][2] Depending on the synthetic route, isomeric products may also be present.[1] For instance, when using substituted 2-mercaptobenzimidazoles, the cyclization can result in the formation of two different isomers.[1]
Q2: My purified product is an oil and won't solidify. What can I do?
A2: An oily product can indicate the presence of residual solvent or impurities that are depressing the melting point. First, ensure all solvent has been removed under high vacuum. If the product remains oily, try triturating with a non-polar solvent like hexane or petroleum ether to induce crystallization and wash away less polar impurities. If this fails, column chromatography with a carefully selected solvent system is recommended. In some cases, derivatization to a crystalline solid can be a strategy for characterization, followed by regeneration of the desired compound.[3]
Q3: I am having difficulty separating my desired product from a co-eluting impurity during column chromatography. What should I try?
A3: Co-elution is a common challenge. Here are several strategies to improve separation:
-
Solvent System Optimization: Systematically vary the polarity of your eluent. A shallower gradient or isocratic elution with a fine-tuned solvent ratio can enhance resolution.
-
Alternative Stationary Phase: If silica gel is not providing adequate separation, consider using alumina or reverse-phase silica.
-
Preparative TLC/HPLC: For small-scale purifications or particularly difficult separations, preparative thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) can offer superior resolution.
-
Recrystallization: If a suitable solvent can be found, recrystallization can be a powerful technique to isolate the pure product from closely related impurities.
Q4: How can I effectively visualize my compounds on a TLC plate?
A4: Many thiazolo[3,2-a]benzimidazol-3(2H)-one derivatives are UV active due to their aromatic nature, so visualization under a UV lamp (254 nm) is the primary method.[4][5] For compounds with poor UV absorbance, staining with potassium permanganate or p-anisaldehyde solution followed by gentle heating can be effective.[5]
Q5: The solubility of my crude product is very low in common chromatography solvents. How can I purify it?
A5: Poor solubility can make purification challenging. Consider the following approaches:
-
Solvent Screening: Test the solubility of your compound in a wide range of solvents. Sometimes, a small amount of a more polar solvent like methanol or DMF can be added to the chromatography loading solution to improve solubility.[3]
-
"Dry Loading" Technique: Dissolve your crude product in a suitable solvent, adsorb it onto a small amount of silica gel, and then evaporate the solvent. The resulting dry powder can then be loaded onto the column. This technique avoids issues with poor solubility in the column's mobile phase.
-
Recrystallization from a High-Boiling Solvent: If a suitable solvent with a high boiling point can be identified, recrystallization may be a viable option.
Troubleshooting Guides
Problem 1: Low Yield After Purification
| Possible Cause | Troubleshooting Step |
| Product loss during extraction | Ensure the pH of the aqueous layer is optimized for your compound's solubility during workup. Back-extract the aqueous layer with additional organic solvent. |
| Incomplete reaction | Monitor the reaction by TLC until the starting material is consumed.[6] Consider extending the reaction time or increasing the temperature if necessary. |
| Product decomposition on silica gel | The acidic nature of silica gel can sometimes degrade sensitive compounds. Consider neutralizing the silica with a small amount of triethylamine in the eluent or using a different stationary phase like alumina. |
| Suboptimal chromatography conditions | Use a range of solvent systems to identify the optimal conditions for separation and elution on a small analytical scale before attempting a large-scale column. |
Problem 2: Presence of Isomeric Impurities
| Possible Cause | Troubleshooting Step |
| Non-regioselective cyclization | The synthesis of certain substituted derivatives can lead to the formation of regioisomers.[1] |
| Separation: Preparative chromatography is often required to separate isomers. Specific solvent systems like methanol/heptane or chloroform/acetone have been reported to be effective for separating isomers of some thiazolobenzimidazolones.[4] | |
| Reaction Optimization: Modify the reaction conditions (e.g., solvent, temperature, catalyst) to favor the formation of the desired isomer. |
Problem 3: Persistent Starting Material Contamination
| Possible Cause | Troubleshooting Step |
| Incomplete reaction | As mentioned previously, ensure the reaction has gone to completion by monitoring with TLC.[6] |
| Similar polarity to the product | Washing: If there is a significant difference in acidity or basicity, an acid/base wash during the workup can remove certain starting materials. For example, unreacted 2-mercaptobenzimidazole can be removed with a basic wash. |
| Chromatography: Optimize the column chromatography solvent system to maximize the separation between the product and the starting material. A shallow gradient can be particularly effective. | |
| Recrystallization: Choose a recrystallization solvent in which the starting material is either very soluble or very insoluble compared to the product. |
Data Presentation
Table 1: Comparison of Purification Methods and Yields for Thiazolo[3,2-a]benzimidazol-3(2H)-one Derivatives
| Compound Type | Purification Method | Solvent System / Recrystallization Solvent | Reported Yield | Reference |
| 2-substituted-[7][8]thiazolo[3,2-a]benzimidazol-3(2H)-ones | Preparative Chromatography | Methanol/Heptane (1:8) and Chloroform/Acetone (8:1) | Good | [8] |
| Benzimidazole-based thiazole derivatives | Washing followed by Recrystallization | Petroleum ether (washing), Ethyl acetate (recrystallization) | Not specified | [9] |
| Substituted benzimidazole derivatives | Column Chromatography | Ethyl acetate/n-hexane (1:9 to 1:1) | Up to 94% | [6] |
| 3-Alkylthiazolo[3,2-a]benzimidazole derivatives | Extraction and Evaporation | Dichloromethane | Quantitative | [8] |
Experimental Protocols
Protocol 1: General Column Chromatography Purification
-
Slurry Preparation: Prepare a slurry of silica gel in the initial, least polar solvent system.
-
Column Packing: Pour the slurry into a glass column and allow the silica to settle, ensuring even packing.
-
Sample Loading: Dissolve the crude product in a minimal amount of the appropriate solvent (or use the dry loading technique described in the FAQs). Carefully load the sample onto the top of the silica bed.
-
Elution: Begin eluting with the starting solvent system, gradually increasing the polarity as needed to move the desired compound down the column.
-
Fraction Collection: Collect fractions and monitor their composition by TLC.
-
Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified product.
Protocol 2: General Recrystallization Procedure
-
Solvent Selection: Choose a solvent in which the compound is sparingly soluble at room temperature but highly soluble at elevated temperatures.
-
Dissolution: Dissolve the crude product in the minimum amount of the hot solvent.
-
Hot Filtration (if necessary): If insoluble impurities are present, quickly filter the hot solution.
-
Crystallization: Allow the solution to cool slowly to room temperature, then cool further in an ice bath to induce crystallization.
-
Crystal Collection: Collect the crystals by filtration.
-
Washing: Wash the crystals with a small amount of cold solvent to remove any remaining impurities.
-
Drying: Dry the purified crystals under vacuum.
Visualizations
Caption: General experimental workflow for the purification of thiazolo[3,2-a]benzimidazol-3(2H)-one derivatives.
Caption: A logical flowchart for troubleshooting common purification challenges.
References
- 1. Thiazolo[3,2-a]benzimidazoles: Synthetic Strategies, Chemical Transformations and Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Novel Kinetic Resolution of Thiazolo-Benzimidazolines Using MAO Enzymes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis, characterization and in vitro, in vivo, in silico biological evaluations of substituted benzimidazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. New Route to 3-Alkylthiazolo[3,2-a]benzimidazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Technical Support Center: Overcoming Poor Solubility of Thiazolo[3,2-a]benzimidazol-3(2H)-one in Biological Assays
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address solubility challenges with thiazolo[3,2-a]benzimidazol-3(2H)-one and its derivatives in biological assays.
Troubleshooting Guide
Issue: Immediate Precipitation of Compound Upon Addition to Aqueous Assay Buffer/Media
Question: I dissolved my thiazolo[3,2-a]benzimidazol-3(2H)-one derivative in DMSO to make a concentrated stock solution. When I add it to my aqueous buffer or cell culture medium, a precipitate forms immediately. What is causing this and how can I fix it?
Answer: Immediate precipitation, often called "crashing out," is a common issue for hydrophobic compounds like those based on the thiazolo[3,2-a]benzimidazol-3(2H)-one scaffold. This occurs because the compound is poorly soluble in the aqueous environment of the assay buffer once the DMSO is diluted. The Biopharmaceutics Classification System (BCS) categorizes compounds based on their solubility and permeability; your compound likely falls under BCS Class II (low solubility, high permeability), which are known for this issue.[1][2][3]
Here are several strategies to address this, starting with the simplest modifications to your experimental workflow:
-
Reduce the Final Concentration: The most straightforward reason for precipitation is that the final concentration of your compound exceeds its aqueous solubility limit. Try lowering the final working concentration in your assay.
-
Optimize the Dilution Method: Rapidly adding a concentrated DMSO stock to a large volume of aqueous media can cause localized high concentrations, leading to immediate precipitation.[4] A gentler, stepwise dilution can prevent this. Always use pre-warmed (37°C) media or buffer, as solubility often decreases at lower temperatures.[4][5]
-
Minimize Final DMSO Concentration: While DMSO is an excellent solvent for initial dissolution, high final concentrations can be toxic to cells and may not prevent precipitation upon significant dilution. Aim for a final DMSO concentration of less than 0.5% (v/v), and ideally below 0.1%.[6] Always include a vehicle control with the same final DMSO concentration in your experiments.
Issue: Compound Precipitates Over Time During Incubation
Question: My compound appears soluble initially, but after a few hours of incubation at 37°C, I observe crystal formation or a cloudy precipitate in my assay plates. Why does this happen and what can I do?
Answer: This is known as delayed precipitation and can occur for several reasons:
-
Metastable Supersaturation: Initially, you may have created a supersaturated solution that is thermodynamically unstable. Over time, the compound begins to crystallize out of the solution to reach its lower-energy, less soluble state.
-
Changes in Media Composition: In cell-based assays, cellular metabolism can alter the pH of the culture medium.[4] If your compound's solubility is pH-dependent, this shift can cause it to precipitate.
-
Interactions with Media Components: Components in the culture medium, such as salts and proteins (especially in serum-containing media), can interact with your compound and affect its solubility over time.[5]
To address delayed precipitation, more advanced formulation strategies may be necessary to enhance and maintain the solubility of your compound.
Frequently Asked Questions (FAQs)
Q1: What are the best practices for preparing a DMSO stock solution of a poorly soluble compound?
A1: To ensure your stock solution is fully dissolved and stable:
-
Use high-purity, anhydrous DMSO.
-
Prepare a high-concentration stock (e.g., 10-50 mM) to minimize the volume added to your assay.
-
Ensure the compound is fully dissolved by vortexing. If necessary, gentle warming (e.g., 37°C water bath) or brief sonication can be used.[7]
-
Visually inspect the stock solution for any undissolved crystals before use.
-
For long-term storage, aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C.[5]
Q2: How can I determine the maximum soluble concentration of my compound in my specific assay medium?
A2: You can perform a simple solubility test:
-
Prepare a high-concentration stock solution of your compound in 100% DMSO.
-
Create a series of dilutions of the stock solution in your pre-warmed (37°C) assay medium.
-
Visually inspect each dilution immediately for any signs of precipitation.
-
Incubate the dilutions under your experimental conditions (e.g., 37°C for 24-48 hours).
-
After incubation, visually inspect the solutions again for any delayed precipitation. The highest concentration that remains clear is the maximum soluble concentration under your experimental conditions.[4]
Q3: What are some alternative solvents or formulation strategies I can use if optimizing my dilution protocol isn't enough?
A3: If simple methods fail, you can employ formulation strategies using solubilizing excipients. These are substances added to a formulation to improve the solubility of a poorly soluble active pharmaceutical ingredient (API). Common approaches include the use of co-solvents, surfactants, or cyclodextrins.
Advanced Solubilization Strategies
For compounds with very low aqueous solubility, modifying the formulation is often necessary. Below is a summary of common strategies.
| Solubilization Strategy | Description | Advantages | Disadvantages | Typical Excipients & Starting Concentrations |
| Co-solvents | Water-miscible organic solvents that increase solubility by reducing the polarity of the aqueous solvent. | Simple to prepare; can significantly increase solubility. | Can be toxic to cells at higher concentrations; risk of precipitation upon further dilution. | Polyethylene Glycol 400 (PEG 400): up to 10% v/vPropylene Glycol (PG): up to 10% v/vEthanol: up to 1% v/v |
| Surfactants | Amphiphilic molecules that form micelles in aqueous solutions. The hydrophobic core of the micelle can encapsulate the poorly soluble compound. | Highly effective at increasing apparent solubility; can create stable formulations. | Can be cytotoxic; may interfere with biological assays or cell membranes. | Polysorbate 80 (Tween® 80): 0.1-1% w/vCremophor® EL: 0.1-1% w/v |
| Cyclodextrins | Cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity that can form inclusion complexes with poorly soluble compounds. | Low cytotoxicity; can form stable, soluble complexes. | Can have limited loading capacity; may interact with other formulation components. | Hydroxypropyl-β-cyclodextrin (HP-β-CD): 1-10% w/vSulfobutylether-β-cyclodextrin (SBE-β-CD): 1-10% w/v |
| Solid Dispersions | The compound is dispersed in a solid polymer matrix, often in an amorphous state, which has higher energy and solubility than the crystalline form. | Can significantly enhance dissolution rate and apparent solubility. | Requires more complex preparation (e.g., solvent evaporation, spray drying); potential for physical instability over time. | Polyvinylpyrrolidone (PVP)Hydroxypropyl methylcellulose (HPMC) |
Experimental Protocols
Protocol 1: Serial Dilution for Introducing Compound into Aqueous Media
-
Prepare a high-concentration stock solution (e.g., 20 mM) of your thiazolo[3,2-a]benzimidazol-3(2H)-one derivative in 100% DMSO.
-
Pre-warm your complete cell culture medium or assay buffer to 37°C.[4]
-
Perform an intermediate dilution step: Dilute the 20 mM stock solution 1:10 in pre-warmed medium to create a 2 mM solution. This solution will contain 5% DMSO.
-
Gently vortex the 2 mM intermediate solution.
-
Use this 2 mM solution to make your final dilutions in pre-warmed medium. For example, a 1:100 dilution will yield a final concentration of 20 µM with a final DMSO concentration of 0.05%.
-
Add the final solution to your assay plates.
Protocol 2: Preparation of a Formulation with a Co-solvent (PEG 400)
-
Prepare a 10% (v/v) stock solution of PEG 400 in your assay buffer or medium.
-
Attempt to dissolve your compound directly in this 10% PEG 400 solution.
-
If direct dissolution is not possible, first dissolve the compound in a minimal amount of DMSO, and then dilute this into the 10% PEG 400 solution.
-
Use this formulation for your final dilutions in the assay, ensuring the final concentration of PEG 400 is well-tolerated by your cells (typically ≤1%).
-
Always include a vehicle control containing the same final concentration of PEG 400 and DMSO.
Protocol 3: Preparation of a Formulation with a Surfactant (Tween® 80)
-
Prepare a 1% (w/v) stock solution of Tween® 80 in your assay buffer or medium.
-
First, dissolve your compound in a suitable organic solvent like DMSO to create a concentrated stock.
-
Add the concentrated DMSO stock dropwise to the 1% Tween® 80 solution while vortexing to form a micellar solution.
-
Use this formulation for your final dilutions. The final concentration of Tween® 80 should be kept low (e.g., <0.1%) to minimize potential cell toxicity.
-
Include a vehicle control with the same final concentrations of Tween® 80 and DMSO.
Visualizations
Caption: A decision workflow for troubleshooting poor solubility.
Caption: Mechanism of micellar solubilization by surfactants.
References
- 1. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 2. admin.mantechpublications.com [admin.mantechpublications.com]
- 3. FORMULATION DEVELOPMENT - Solubility-Enhancing Technologies in Pharmaceutical Development, a Mini-Review [drug-dev.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
Navigating the Synthesis of Thiazolo[3,2-a]benzimidazoles: A Technical Support Guide
For researchers, scientists, and professionals in drug development, the synthesis of thiazolo[3,2-a]benzimidazoles represents a critical step in the creation of novel therapeutic agents. This heterocyclic scaffold is a cornerstone in medicinal chemistry, but its synthesis is not without challenges. This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common side reactions and experimental hurdles encountered during the synthesis of these valuable compounds.
Troubleshooting Guide: Common Issues and Solutions
This guide addresses specific problems that may arise during the synthesis of thiazolo[3,2-a]benzimidazoles, particularly when following the common route of reacting 2-mercaptobenzimidazole with α-halo ketones or related electrophiles.
Issue 1: Formation of an Unexpected Isomer
Question: I am attempting to synthesize a 6-substituted thiazolo[3,2-a]benzimidazol-3(2H)-one from a 5-substituted 2-mercaptobenzimidazole, but I am obtaining a mixture of two isomers. How can I control the regioselectivity of the cyclization?
Answer: The formation of both 6- and 7-substituted isomers is a well-documented challenge arising from the cyclization of an unsymmetrically substituted (2-benzimidazolyl)thioacetic acid intermediate. The cyclizing agent can attack either of the two nitrogen atoms of the benzimidazole ring, leading to a mixture of products.
-
Underlying Cause: The two nitrogen atoms of the benzimidazole ring (N-1 and N-3) have comparable nucleophilicity, leading to competitive cyclization pathways.
-
Troubleshooting Strategies:
-
Choice of Cyclizing Agent: The choice of cyclizing agent can influence the isomeric ratio. Polyphosphoric acid (PPA) and acetic anhydride/pyridine mixtures are commonly used. Experimenting with different dehydrating agents may alter the selectivity.
-
Reaction Temperature: Carefully controlling the reaction temperature can sometimes favor the formation of one isomer over the other. It is advisable to conduct the reaction at the lowest temperature that allows for efficient cyclization and to monitor the product distribution by techniques like TLC or LC-MS.
-
Steric Hindrance: The steric bulk of the substituent on the benzimidazole ring and the cyclizing agent can play a role. A bulkier substituent may direct the cyclization to the less sterically hindered nitrogen.
-
-
Experimental Protocol: A general procedure for the cyclization of 2-(benzimidazolyl)thioacetic acids involves heating the acid with a dehydrating agent like polyphosphoric acid (PPA) at a specific temperature (e.g., 120-140 °C) for a set period. To optimize for a specific isomer, a systematic variation of temperature and reaction time is recommended.
Issue 2: Unwanted N-Acetylation Side Product
Question: I am using acetic anhydride as a cyclizing agent, and I am observing a significant amount of an N-acetylated side product alongside my desired thiazolo[3,2-a]benzimidazole. How can I avoid this?
Answer: Acetic anhydride is an effective cyclizing agent, but its acylating nature can lead to the formation of N-acetyl derivatives, particularly at the benzimidazole nitrogen, which can sometimes be the major product.
-
Underlying Cause: The nitrogen atoms of the benzimidazole ring are susceptible to acylation by acetic anhydride, especially at elevated temperatures.
-
Troubleshooting Strategies:
-
Reaction Temperature: Performing the reaction at a lower temperature can minimize N-acetylation. Treatment of the intermediate sulfide with acetic anhydride at room temperature has been reported to favor N-acetylation, while heating is required for cyclization. A careful temperature gradient study is recommended.
-
Alternative Cyclizing Agents: If N-acetylation remains a persistent issue, consider using a non-acylating cyclizing agent such as polyphosphoric acid (PPA) or sodium ethoxide.
-
Reaction Time: Minimizing the reaction time can also reduce the extent of side product formation. Monitor the reaction closely and stop it as soon as the desired product is formed in a reasonable yield.
-
Issue 3: Incomplete Cyclization and Low Yield
Question: My reaction to form the thiazolo[3,2-a]benzimidazole ring is sluggish, resulting in a low yield of the desired product and a significant amount of the uncyclized intermediate. What can I do to drive the reaction to completion?
Answer: Incomplete cyclization is a common problem that can be attributed to several factors, including insufficient reaction temperature, suboptimal choice of solvent or catalyst, and the purity of the starting materials.
-
Underlying Cause: The activation energy for the intramolecular cyclization may not be reached under the current reaction conditions, or impurities may be inhibiting the reaction.
-
Troubleshooting Strategies:
-
Increase Reaction Temperature: Gradually increasing the reaction temperature while monitoring for product formation and potential decomposition is a primary step.
-
Optimize Solvent: The polarity and boiling point of the solvent can significantly impact the reaction rate. Solvents like ethanol, acetic acid, or dimethylformamide (DMF) are often used. A solvent screen may be necessary to find the optimal conditions.
-
Catalyst Choice: For certain variations of the synthesis, a catalyst is employed. Ensure the catalyst is active and used in the correct amount. For acid-catalyzed cyclizations, stronger acids like sulfuric acid in acetic acid can be effective.[1]
-
Purity of Starting Materials: Impurities in the 2-mercaptobenzimidazole or the α-halo ketone can interfere with the reaction. Ensure the starting materials are of high purity, and consider recrystallization or chromatography if necessary.
-
Reaction Time: Some cyclizations require extended reaction times. Monitor the reaction over a longer period to ensure it has reached completion. For instance, in some cases, refluxing for 12 to 41 hours may be necessary.
-
Frequently Asked Questions (FAQs)
Q1: What are the most common starting materials for the synthesis of thiazolo[3,2-a]benzimidazoles?
A1: The most prevalent synthetic route starts with 2-mercaptobenzimidazole, which is then reacted with various electrophiles.[1] Common reaction partners include α-halo ketones, α-halocarboxylic acids, and other bifunctional reagents that can undergo condensation and subsequent cyclization.
Q2: Can I use a one-pot procedure for this synthesis?
A2: Yes, one-pot syntheses have been developed and can be very efficient. These procedures often involve the in-situ formation of an intermediate followed by cyclization without isolation. For example, a one-pot reaction of 2-mercaptobenzimidazole, an aldehyde, and chloroacetic acid in the presence of acetic anhydride and sodium acetate can yield 2-substituted thiazolo[3,2-a]benzimidazol-3(2H)-ones in good yields.
Q3: Are there any alternative synthetic routes that avoid the use of 2-mercaptobenzimidazole?
A3: While less common, alternative routes exist. One such method involves the synthesis starting from a preformed thiazolium salt, which then undergoes intramolecular cyclization to form the benzimidazole ring. This approach can be advantageous in terms of simplicity and isolated yields for certain derivatives.
Data Presentation: Comparison of Synthetic Conditions
The following table summarizes the yield of thiazolo[3,2-a]benzimidazoles under different synthetic conditions, highlighting the impact of the chosen methodology on the reaction outcome.
| Starting Materials | Reagents and Conditions | Product | Yield (%) | Reference |
| 2-Mercaptobenzimidazole, Aromatic Ketones | Acetic Acid / Sulfuric Acid, boiling | 2-Aryl-thiazolo[3,2-a]benzimidazoles | Good | [1] |
| Substituted 2-Mercaptobenzimidazole, Chloroacetic Acid | Acetic Anhydride / Sodium Acetate, Aldehyde, one-pot | 2-Substituted-thiazolo[3,2-a]benzimidazol-3(2H)-ones | Good | Mavrova et al., 2005 |
| N-(2-Aminophenyl)-4-methyl-thiazoline-2-thione | 1. CH3I, Acetone, rt; 2. Methanol, reflux | 3-Methyl-thiazolo[3,2-a]benzimidazole | High | Roussel et al., 2005 |
| 2-Mercaptobenzimidazole, 2-bromo-1,3-diketones | N-Bromosuccinimide, Dichloromethane | 2-((1-acetyl-1H-benzo[2][3]imidazole-2-yl)thio)-1-arylethan-1-one (side product) | - | Kumar et al., 2023 |
| 2-Mercaptobenzimidazole, 2-bromo-1,3-diketones | N-Bromosuccinimide, Visible-light irradiation | 6-Substituted-2-aroyl-3-methylbenzimidazo[2,1-b]thiazole | High | Kumar et al., 2023 |
Mandatory Visualization
The following diagrams illustrate key reaction pathways and potential side reactions discussed in this guide.
Caption: Isomer formation in thiazolo[3,2-a]benzimidazole synthesis.
Caption: General experimental workflow for synthesis.
References
- 1. Thiazolo[3,2-a]benzimidazoles: Synthetic Strategies, Chemical Transformations and Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Thiazolo[3,2-a]benzimidazoles: synthetic strategies, chemical transformations and biological activities - PubMed [pubmed.ncbi.nlm.nih.gov]
Refinement of analytical methods forthiazolo[3,2-a]benzimidazol-3(2H)-one characterization
Technical Support Center: Characterization of Thiazolo[3,2-a]benzimidazol-3(2H)-one
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with thiazolo[3,2-a]benzimidazol-3(2H)-one and its derivatives. The information is designed to assist with the refinement of analytical methods for the characterization of this important heterocyclic scaffold.
Troubleshooting Guides
This section addresses common issues encountered during the analytical characterization of thiazolo[3,2-a]benzimidazol-3(2H)-one.
High-Performance Liquid Chromatography (HPLC)
Question: Why am I observing peak tailing for my thiazolo[3,2-a]benzimidazol-3(2H)-one derivative in reversed-phase HPLC?
Answer: Peak tailing for nitrogen-containing heterocyclic compounds like thiazolo[3,2-a]benzimidazol-3(2H)-one is a frequent issue, often caused by interactions with residual silanol groups on the silica-based stationary phase.[1] Here are several potential causes and solutions:
-
Secondary Silanol Interactions: The basic nitrogen atoms in the benzimidazole ring system can interact with acidic silanol groups on the column packing material, leading to peak tailing.
-
Column Overload: Injecting too much sample can saturate the stationary phase, resulting in asymmetrical peaks.
-
Mismatched Sample Solvent: If the sample is dissolved in a solvent significantly stronger than the mobile phase, it can cause band broadening and tailing.
-
Solution: Dissolve the sample in the mobile phase or a weaker solvent.[2]
-
-
Column Contamination or Degradation: Accumulation of sample matrix components or degradation of the stationary phase can lead to poor peak shape.
Question: My retention times are drifting during a sequence of analyses. What could be the cause?
Answer: Fluctuating retention times can compromise the reliability of your analytical method. The following factors are common causes:
-
Mobile Phase Composition: In normal-phase chromatography, even small variations in the water content of non-polar solvents can lead to significant shifts in retention.
-
Solution: Use HPLC-grade solvents and consider pre-saturating your mobile phase with water to maintain a consistent composition.[4]
-
-
Column Temperature: Inadequate temperature control can cause retention time variability.
-
Solution: Use a column oven to maintain a constant temperature.
-
-
Column Equilibration: Insufficient equilibration time between gradient runs will lead to inconsistent retention.
-
Solution: Ensure the column is fully equilibrated with the initial mobile phase conditions before each injection.
-
Mass Spectrometry (MS)
Question: I am having trouble achieving good ionization and sensitivity for my compound in ESI-MS. What can I do?
Answer: Optimizing ionization is key for sensitive mass spectrometric analysis. For thiazolo[3,2-a]benzimidazol-3(2H)-one derivatives, consider the following:
-
Mobile Phase Additives: The presence of a proton source is crucial for efficient electrospray ionization (ESI) in positive ion mode.
-
Solution: Add a small amount of a volatile acid, such as 0.1% formic acid, to your mobile phase to promote protonation of the analyte.
-
-
Solvent System: The choice of solvent can impact ionization efficiency.
-
Solution: Ensure your mobile phase composition is compatible with ESI. High concentrations of non-volatile buffers should be avoided.
-
-
Instrument Settings: The ion source parameters may not be optimal for your compound.
-
Solution: Optimize parameters such as capillary voltage, cone voltage, and gas flow rates to maximize the signal for your analyte.
-
Question: The fragmentation pattern in my MS/MS spectrum is complex and difficult to interpret. Are there any expected fragmentation pathways?
Answer: The fragmentation of thiazolo[3,2-a]benzimidazol-3(2H)-one and related structures often involves characteristic losses from the heterocyclic core. While specific fragmentation patterns are highly dependent on the substitution, some general pathways can be anticipated:
-
Loss of CO: The thiazolidinone ring can readily lose a molecule of carbon monoxide.[5]
-
Cleavage of the Thiazole Ring: The thiazole ring may open, followed by the loss of small fragments like acetylene or HCN.[6]
-
Loss of Substituents: Fragmentation will also be directed by the nature and position of any substituents on the benzimidazole or thiazole rings.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Question: The signals for the benzimidazole protons in my 1H NMR spectrum are broad or not well-resolved. Why is this happening?
Answer: Broad signals in the NMR spectrum of benzimidazole derivatives can be due to several factors:
-
Prototropic Tautomerism: N-unsubstituted benzimidazoles can undergo rapid proton exchange between the two nitrogen atoms. This tautomerism can lead to the broadening or coalescence of signals for the aromatic protons.[7]
-
Solution: Using a highly polar, aprotic solvent like DMSO-d6 can slow down this exchange.[8] In some cases, recording the spectrum at a lower temperature may also help to resolve the signals.
-
-
Presence of Impurities: Paramagnetic impurities can cause significant line broadening.
-
Solution: Ensure your sample is of high purity. Purification by column chromatography or recrystallization may be necessary.
-
-
Sample Concentration: High sample concentrations can lead to aggregation, which can also result in broader signals.
-
Solution: Try recording the spectrum at a lower concentration.
-
Frequently Asked Questions (FAQs)
Q1: What are the primary analytical techniques used for the characterization of thiazolo[3,2-a]benzimidazol-3(2H)-one?
A1: The most common techniques for structural elucidation and purity assessment are Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC).[9][10][11] Infrared (IR) spectroscopy is also used to identify key functional groups.
Q2: How can I confirm the successful synthesis of the thiazolo[3,2-a]benzimidazol-3(2H)-one core structure?
A2: Spectroscopic methods are essential for confirmation. In ¹H NMR, you should observe signals corresponding to the protons on the benzimidazole and thiazole rings. The chemical shifts will be influenced by the substituents.[11][12] In ¹³C NMR, characteristic signals for the carbonyl carbon (in the thiazolidinone ring) and the carbons of the fused heterocyclic system will be present. High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition.
Q3: Are there any specific safety precautions I should take when handling these compounds?
A3: As with any chemical research, standard laboratory safety practices should be followed. This includes wearing appropriate personal protective equipment (PPE) such as gloves, lab coat, and safety glasses. Many benzimidazole derivatives have biological activity, so it is prudent to handle them with care to avoid inhalation, ingestion, or skin contact.[13][14]
Q4: Can Thin-Layer Chromatography (TLC) be used for reaction monitoring?
A4: Yes, TLC is a simple and effective technique for monitoring the progress of reactions that synthesize thiazolo[3,2-a]benzimidazol-3(2H)-one derivatives. It allows for the rapid visualization of the consumption of starting materials and the formation of the product.[12]
Data Presentation
Table 1: Representative ¹H NMR Chemical Shifts (δ, ppm) for Substituted Thiazolo[3,2-a]benzimidazol-3(2H)-ones in DMSO-d6
| Compound | Ar-H (Benzimidazole) | =CH- (Thiazole) | Ar-H (Substituent) | Other |
| (2Z)-2-(2-fluorobenzylidene)-6-methyl[...]one[11] | 7.51 (s, 1H), 7.81 (d, 1H) | 7.78 (s, 1H) | 7.22 (d, 2H), 7.42 (m, 1H), 7.57-7.64 (m, 6H) | 2.45 (s, 3H, CH₃) |
| (2Z)-2-(4-fluorobenzylidene)-6-nitro[...]one[11] | 8.33 (d, 1H), 8.10 (dd, 1H) | 7.91 (s, 1H) | 7.39 (t, 2H), 7.78 (q, 2H) | - |
Note: Chemical shifts are highly dependent on the specific substitution pattern and the solvent used.
Table 2: Typical HPLC Method Parameters for Analysis of Benzimidazole Derivatives
| Parameter | Condition |
| Column | C18 reversed-phase, 4.6 mm x 50 mm, 2.7 µm[15] |
| Mobile Phase | A: 0.1% Formic acid in Water, B: Acetonitrile[16][17] |
| Gradient | 10% B to 100% B over 3 minutes, hold for 6 minutes[15] |
| Flow Rate | 0.3 mL/min[15] |
| Column Temperature | 30 °C[15] |
| Detection | UV at 240 nm or Mass Spectrometry[17] |
| Injection Volume | 10-15 µL[15][17] |
Experimental Protocols
Protocol 1: General HPLC-UV Analysis
-
Sample Preparation: Accurately weigh and dissolve the sample in the mobile phase or a compatible solvent (e.g., methanol/water mixture) to a final concentration of approximately 1 mg/mL. Filter the solution through a 0.22 µm syringe filter.
-
Instrument Setup:
-
Install a C18 reversed-phase column.
-
Set up the mobile phase with Solvent A as 0.1% formic acid in water and Solvent B as acetonitrile.
-
Equilibrate the column with the initial mobile phase composition for at least 15 minutes.
-
Set the column temperature to 30 °C.
-
Set the UV detector to the appropriate wavelength (a wavelength scan of the analyte can determine the optimal value, e.g., 240 nm).
-
-
Analysis: Inject 10 µL of the prepared sample and run the gradient method as described in Table 2.
-
Data Processing: Integrate the peak corresponding to the thiazolo[3,2-a]benzimidazol-3(2H)-one derivative to determine its retention time and peak area for purity assessment or quantification.
Protocol 2: High-Resolution Mass Spectrometry (HRMS) for Formula Confirmation
-
Sample Preparation: Prepare a dilute solution of the purified compound (approximately 10-100 µg/mL) in a suitable solvent for infusion, such as acetonitrile or methanol, containing 0.1% formic acid.
-
Instrument Setup:
-
Calibrate the mass spectrometer according to the manufacturer's instructions to ensure high mass accuracy.
-
Set up the electrospray ionization (ESI) source in positive ion mode.
-
Optimize source parameters (e.g., capillary voltage, source temperature, gas flows) by infusing a standard solution of a similar compound or the analyte itself.
-
-
Analysis: Infuse the sample solution into the mass spectrometer at a low flow rate (e.g., 5-10 µL/min). Acquire the full scan mass spectrum over an appropriate m/z range.
-
Data Processing: Determine the accurate mass of the protonated molecule ([M+H]⁺). Use the instrument software to calculate the elemental composition corresponding to the measured accurate mass and compare it with the theoretical elemental composition of the target compound.
Visualizations
Caption: Troubleshooting workflow for HPLC peak tailing.
Caption: General analytical workflow for characterization.
References
- 1. chromtech.com [chromtech.com]
- 2. uhplcs.com [uhplcs.com]
- 3. [3]Troubleshooting HPLC- Tailing Peaks [restek.com]
- 4. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 5. article.sapub.org [article.sapub.org]
- 6. researchgate.net [researchgate.net]
- 7. BJOC - An experimental and theoretical NMR study of NH-benzimidazoles in solution and in the solid state: proton transfer and tautomerism [beilstein-journals.org]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. Synthesis and antitrichinellosis activity of some 2-substituted-[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-ones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. New Route to 3-Alkylthiazolo[3,2-a]benzimidazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. Thiazolo[3,2-a]benzimidazoles: synthetic strategies, chemical transformations and biological activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Constructing a limit model and developing an HPLC-MS/MS analytical method for measuring isothiazolinone migration from children's sports protectors into sweat - PMC [pmc.ncbi.nlm.nih.gov]
- 16. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 17. HPLC method for simultaneous determination of impurities and degradation products in Cardiazol [pharmacia.pensoft.net]
Technical Support Center: Enhancing the Selectivity of Thiazolo[3,2-a]benzimidazol-3(2H)-one for NPP1
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for experiments focused on enhancing the selectivity of thiazolo[3,2-a]benzimidazol-3(2H)-one derivatives for Nucleotide Pyrophosphatase/Phosphodiesterase 1 (NPP1).
Frequently Asked Questions (FAQs)
Q1: What is the significance of developing selective NPP1 inhibitors based on the thiazolo[3,2-a]benzimidazol-3(2H)-one scaffold?
A1: The thiazolo[3,2-a]benzimidazol-3(2H)-one scaffold has been identified as a promising new class of non-nucleotide NPP1 inhibitors with drug-like properties.[1] Developing selective inhibitors for NPP1 is crucial due to its role in various physiological and pathological processes, including bone mineralization, soft-tissue calcification, and insulin receptor signaling.[1] Upregulated expression of NPP1 has also been observed in certain cancers, making it a potential drug target.[1] Unlike nucleotide-based inhibitors, which often suffer from poor oral bioavailability, these small molecules offer a more promising therapeutic avenue.[1]
Q2: What are the key structural features of thiazolo[3,2-a]benzimidazol-3(2H)-one derivatives that contribute to their selectivity for NPP1?
A2: Structure-activity relationship (SAR) studies have begun to elucidate the features contributing to NPP1 selectivity. For instance, the substitution at the 2-position of the thiazolo[3,2-a]benzimidazol-3(2H)-one core is critical. Specifically, the introduction of a methylene bridge connecting to an aryl or heteroaryl group, such as a (5-iodo-2-furanyl)methylene moiety, has been shown to yield potent and selective NPP1 inhibition.[1] Further optimization of these substituents is a key strategy for enhancing selectivity.
Q3: What are the most common off-target enzymes to consider when evaluating the selectivity of these inhibitors?
A3: The primary off-target enzymes to consider are other members of the NPP family, particularly NPP2 (autotaxin) and NPP3, due to structural similarities in their catalytic sites. It is also essential to screen against other ecto-nucleotidases such as NTPDase1 (CD39), NTPDases2-3, tissue-nonspecific alkaline phosphatase (TNAP), and ecto-5'-nucleotidase (CD73) to establish a comprehensive selectivity profile.[1]
Q4: What are the known physicochemical properties of thiazolo[3,2-a]benzimidazol-3(2H)-one derivatives that might impact experimental design?
A4: Thiazolo[3,2-a]benzimidazol-3(2H)-one derivatives are generally characterized by low water solubility.[2] This can present challenges in preparing stock solutions and in aqueous buffer systems for enzymatic assays. The use of co-solvents like DMSO is common, but care must be taken to control for solvent effects on enzyme activity. Some derivatives may also be sensitive to pH, which can affect their solubility and stability.[2]
Troubleshooting Guides
Synthesis and Purification
| Issue | Possible Cause(s) | Troubleshooting Steps |
| Low yield of the final 2-arylidenethiazolo[3,2-a]benzimidazol-3(2H)-one product. | Incomplete reaction of 2-mercaptobenzimidazole with the appropriate aldehyde and chloroacetic acid. Side reactions or decomposition of intermediates. | - Ensure anhydrous reaction conditions, as moisture can interfere with the condensation steps. - Optimize the reaction temperature and time. Microwave-assisted synthesis has been reported to improve yields and reduce reaction times.[3] - Use a suitable base catalyst (e.g., sodium acetate, piperidine) in appropriate stoichiometry.[3] |
| Difficulty in purifying the final compound. | Presence of unreacted starting materials or side products with similar polarity. Isomer formation (E/Z isomers of the exocyclic double bond). | - Employ column chromatography with a carefully selected solvent system (e.g., gradients of ethyl acetate in hexane or dichloromethane in methanol) to separate the product from impurities. - Recrystallization from an appropriate solvent system can be effective for final purification. - Use NMR spectroscopy to confirm the isomeric ratio and purity of the final product. |
| Poor solubility of the compound during workup and purification. | The planar, fused ring system of the thiazolo[3,2-a]benzimidazol-3(2H)-one core contributes to low solubility in many common solvents. | - Use a combination of solvents to improve solubility during extraction and chromatography. - For compounds with basic or acidic moieties, pH adjustment of the aqueous phase during workup may enhance solubility and facilitate separation.[2] |
NPP1 Inhibition Assays
| Issue | Possible Cause(s) | Troubleshooting Steps |
| High background signal in the fluorescence-based assay. | Autofluorescence of the test compound. Contamination of reagents or microplates. Non-specific binding of the compound to assay components. | - Run a control experiment with the test compound in the absence of the enzyme to measure its intrinsic fluorescence and subtract this from the assay signal. - Use high-quality, fresh reagents and non-binding microplates. - Include a detergent like Triton X-100 or Brij-35 in the assay buffer to minimize non-specific binding. |
| Inconsistent or non-reproducible IC50 values. | Poor solubility or precipitation of the test compound at higher concentrations. Instability of the compound in the assay buffer. Pipetting errors. | - Visually inspect the assay wells for any signs of precipitation. - Prepare fresh dilutions of the compound for each experiment from a concentrated stock solution stored under appropriate conditions (e.g., -20°C or -80°C in anhydrous DMSO). - Use calibrated pipettes and ensure thorough mixing of reagents. |
| No or very weak inhibition observed. | The compound may be a weak inhibitor or inactive. The enzyme concentration may be too high. The substrate concentration is not optimal for detecting competitive inhibition. | - Test the compound at a higher concentration range. - Optimize the enzyme concentration to ensure the assay is in the linear range of the reaction. - Determine the Michaelis-Menten constant (Km) for the substrate and use a substrate concentration around the Km value for inhibition assays. |
Quantitative Data
Table 1: Selectivity Profile of Thiazolo[3,2-a]benzimidazol-3(2H)-one Derivatives against NPP1 and Other Ecto-nucleotidases.
| Compound | Target | Ki (nM) | % Inhibition at 10 µM | Reference |
| 2-[(5-iodo-2-furanyl)methylene]thiazolo[3,2-a]benzimidazol-3(2H)-one (Compound 17) | hNPP1 | 467 | - | [1] |
| hNPP2 | - | < 10 | [1] | |
| hNPP3 | - | < 10 | [1] | |
| hNTPDase1 (CD39) | - | < 10 | [1] | |
| hNTPDase2 | - | < 10 | [1] | |
| hNTPDase3 | - | < 10 | [1] | |
| hTNAP | - | < 10 | [1] | |
| heN (CD73) | - | < 10 | [1] |
Note: This table will be expanded as more quantitative data on the selectivity of other derivatives becomes publicly available.
Experimental Protocols
Recombinant Human NPP1 Inhibition Assay (Colorimetric)
This protocol is adapted from methodologies described for measuring NPP1 activity using a colorimetric substrate.
Materials:
-
Recombinant human NPP1
-
Assay Buffer: 50 mM Tris-HCl, pH 9.0, 1 mM MgCl₂, 0.1 mM ZnCl₂
-
Substrate: p-Nitrophenyl 5'-thymidine monophosphate (p-Nph-5'-TMP)
-
Test compounds (thiazolo[3,2-a]benzimidazol-3(2H)-one derivatives) dissolved in DMSO
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 405 nm
Procedure:
-
Prepare serial dilutions of the test compounds in DMSO. Further dilute these in Assay Buffer to the final desired concentrations. The final DMSO concentration in the assay should not exceed 1%.
-
Add 20 µL of the diluted test compound or vehicle control (Assay Buffer with the same percentage of DMSO) to the wells of a 96-well plate.
-
Add 60 µL of Assay Buffer containing the appropriate concentration of recombinant human NPP1 to each well.
-
Pre-incubate the plate at 37°C for 15 minutes.
-
Initiate the enzymatic reaction by adding 20 µL of the p-Nph-5'-TMP substrate solution (prepared in Assay Buffer) to each well. The final substrate concentration should be at or near its Km value for NPP1.
-
Incubate the plate at 37°C for 30-60 minutes, ensuring the reaction remains in the linear range.
-
Measure the absorbance of the product, p-nitrophenolate, at 405 nm using a microplate reader.
-
Calculate the percent inhibition for each compound concentration relative to the vehicle control and determine the IC50 values by non-linear regression analysis.
Visualizations
Caption: NPP1's role in regulating extracellular pyrophosphate and phosphate levels, thereby influencing vascular calcification.
Caption: Interaction of NPP1 with the insulin receptor, leading to inhibition of downstream signaling and contributing to insulin resistance.
Caption: A generalized experimental workflow for determining the inhibitory activity of thiazolo[3,2-a]benzimidazol-3(2H)-one derivatives against NPP1.
References
- 1. Expression of NPP1 is regulated during atheromatous plaque calcification - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Solubilization of thiazolobenzimidazole using a combination of pH adjustment and complexation with 2-hydroxypropyl-beta-cyclodextrin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Thiazolo[3,2-a]benzimidazoles: Synthetic Strategies, Chemical Transformations and Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
Addressing resistance mechanisms tothiazolo[3,2-a]benzimidazol-3(2H)-one in cancer cells
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with thiazolo[3,2-a]benzimidazol-3(2H)-one and its derivatives. The focus is on addressing and understanding potential mechanisms of resistance in cancer cells.
Frequently Asked Questions (FAQs) and Troubleshooting
Q1: My cancer cell line is not responding to thiazolo[3,2-a]benzimidazol-3(2H)-one treatment, even at high concentrations. What are the possible reasons?
A1: Lack of response to treatment can be due to intrinsic or acquired resistance. Here are some potential mechanisms and troubleshooting steps:
-
Low Target Expression: The molecular target of the compound may not be sufficiently expressed in your cell line. While the exact targets of many thiazolo[3,2-a]benzimidazol-3(2H)-one derivatives are still under investigation, some have been shown to inhibit enzymes like ecto-nucleotide pyrophosphatase/phosphodiesterase 1 (NPP1) or interfere with tubulin polymerization.[1][2]
-
Troubleshooting: Perform qPCR or Western blot analysis to quantify the expression of potential targets (e.g., NPP1, tubulin isoforms) in your cell line and compare it to sensitive cell lines.
-
-
Increased Drug Efflux: Cancer cells may actively pump the compound out of the cell using ATP-binding cassette (ABC) transporters, such as P-glycoprotein (P-gp/MDR1). This is a common mechanism of multidrug resistance.[3]
-
Troubleshooting: Co-administer your thiazolo[3,2-a]benzimidazol-3(2H)-one derivative with known efflux pump inhibitors (e.g., verapamil for P-glycoprotein) to see if sensitivity is restored.
-
-
Altered Drug Metabolism: The cancer cells may metabolize the compound into an inactive form.
-
Troubleshooting: Use liquid chromatography-mass spectrometry (LC-MS) to analyze the intracellular concentration of the parent compound and potential metabolites in sensitive versus resistant cells.
-
-
Activation of Pro-Survival Signaling Pathways: Cells may upregulate compensatory signaling pathways to overcome the drug's cytotoxic effects. For example, activation of anti-apoptotic pathways (e.g., Bcl-2 overexpression) or pro-survival pathways (e.g., PI3K/Akt) can confer resistance.
-
Troubleshooting: Perform a phosphokinase array or Western blot analysis to compare the activation state of key survival pathways in treated versus untreated cells, and in resistant versus sensitive cells.
-
Q2: I have developed a resistant cell line. How do I confirm the resistance phenotype and quantify the level of resistance?
A2: To confirm and quantify resistance, you should determine the half-maximal inhibitory concentration (IC50) for both the parental (sensitive) and the resistant cell lines. The Resistance Index (RI) is then calculated to quantify the change in sensitivity.
-
Experimental Protocol: Perform a cell viability assay (e.g., MTT or CCK-8) with a range of drug concentrations on both cell lines.[4][5]
-
Calculation:
-
Determine the IC50 value for both the sensitive (IC50_sensitive) and resistant (IC50_resistant) cell lines from the dose-response curves.
-
Calculate the Resistance Index (RI) as follows: RI = IC50_resistant / IC50_sensitive
-
An RI greater than 1 indicates increased tolerance to the drug in the resistant cell line.[6]
-
Q3: How can I investigate if altered expression of a specific protein is responsible for the observed resistance?
A3: You can use molecular biology techniques to directly assess the role of a specific protein in conferring resistance.
-
Overexpression in Sensitive Cells: If you hypothesize that increased expression of a protein (e.g., an efflux pump) causes resistance, you can transfect the sensitive parental cell line with a plasmid to overexpress that protein. Then, re-assess the IC50. A significant increase in the IC50 would support your hypothesis.
-
Knockdown in Resistant Cells: Conversely, if you believe a protein's presence is necessary for resistance, you can use techniques like siRNA or shRNA to knock down its expression in the resistant cell line. A decrease in the IC50, making the cells more sensitive, would indicate the protein's involvement in the resistance mechanism.
Data Presentation
Table 1: In Vitro Cytotoxicity of Thiazolo[3,2-a]benzimidazol-3(2H)-one Derivatives in Various Cancer Cell Lines
| Compound ID | Cancer Cell Line | IC50 (µM) | Reference |
| Compound 7 | HT-29 (Colon) | 0.035 | [7] |
| Compound 11 | HT-29 (Colon) | 0.050 | [7] |
| Compound 9 | HepG2 (Liver) | Selective Cytotoxicity | [7] |
| Hybrid 4m | MCF-7 (Breast) | 8.4 ± 0.5 | [8] |
| Hybrid 4g | MCF-7 (Breast) | 17.1 ± 1.1 | [8] |
| Compound 4c (Thiazole Derivative) | MCF-7 (Breast) | Best Cytotoxic Activity in study | [9] |
| Compound 4b (Thiazole Derivative) | MCF-7 (Breast) | 31.5 ± 1.91 | [9] |
| Compound 5 (Thiazole Derivative) | MCF-7 (Breast) | 28.0 ± 1.69 | [9] |
| Compound 4b (Thiazole Derivative) | HepG2 (Liver) | 51.7 ± 3.13 | [9] |
| Compound 5 (Thiazole Derivative) | HepG2 (Liver) | 26.8 ± 1.62 | [9] |
Note: The specific structures of the numbered compounds and hybrids can be found in the cited literature. This table is for illustrative purposes to show the range of activities.
Experimental Protocols
Protocol 1: Development of a Drug-Resistant Cancer Cell Line
This protocol describes a method for generating a drug-resistant cell line using gradual dose escalation.[6]
Materials:
-
Parental cancer cell line of interest
-
Thiazolo[3,2-a]benzimidazol-3(2H)-one compound
-
Complete cell culture medium
-
Cell culture flasks, plates, and other standard equipment
-
Dimethyl sulfoxide (DMSO) for stock solution
Methodology:
-
Determine Initial IC50: First, determine the IC50 of the compound on the parental cell line using an MTT or CCK-8 assay.
-
Initial Exposure: Begin by continuously exposing the parental cells to the compound at a concentration equal to the IC20 (the concentration that inhibits 20% of cell growth).[6]
-
Gradual Dose Escalation: Once the cells resume a normal growth rate and morphology, passage them and increase the drug concentration in a stepwise manner (e.g., 1.5x to 2x the previous concentration).
-
Monitor and Passage: At each concentration, monitor the cells for signs of recovery. If significant cell death occurs (e.g., >50%), maintain the culture at the previous, lower concentration until the cells adapt.[6]
-
Establishment of Resistant Line: Continue this process until the cells can proliferate in a significantly higher concentration of the drug (e.g., 10x the initial IC50).[6]
-
Characterization: Once established, characterize the resistant cell line by determining its new IC50 and calculating the Resistance Index (RI).
-
Maintenance: Maintain the resistant cell line in a medium containing a maintenance concentration of the drug (e.g., the IC10-IC20 of the resistant line) to ensure the stability of the resistant phenotype.[10]
Protocol 2: MTT Assay for Cell Viability and IC50 Determination
This assay is used to assess the cytotoxic effect of a compound and determine its IC50 value.[4]
Materials:
-
Sensitive and/or resistant cancer cell lines
-
96-well plates
-
Thiazolo[3,2-a]benzimidazol-3(2H)-one compound
-
Complete cell culture medium
-
MTT solution (5 mg/mL in PBS)
-
DMSO
-
Microplate reader
Methodology:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of medium. Allow the cells to adhere overnight in a CO2 incubator.
-
Drug Treatment: Prepare serial dilutions of the thiazolo[3,2-a]benzimidazol-3(2H)-one compound in complete medium. Remove the old medium from the wells and add 100 µL of the drug dilutions. Include a vehicle control (e.g., DMSO at the same final concentration as in the drug-treated wells).
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified atmosphere with 5% CO2.
-
MTT Addition: After incubation, add 20 µL of MTT solution to each well and incubate for an additional 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently pipette to ensure complete dissolution.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the logarithm of the drug concentration and use a non-linear regression model to determine the IC50 value.
Visualizations
Caption: Troubleshooting workflow for investigating lack of response.
Caption: Potential mechanisms of action and resistance.
Caption: Workflow for confirming and characterizing drug resistance.
References
- 1. Thiazolo[3,2-a]benzimidazol-3(2H)-one derivatives: Structure-activity relationships of selective nucleotide pyrophosphatase/phosphodiesterase1 (NPP1) inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. scispace.com [scispace.com]
- 3. Understanding and targeting resistance mechanisms in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. creative-bioarray.com [creative-bioarray.com]
- 6. Drug-resistant Cell Lines一Crack the Survival Code of Cancer Cells and Overcome Treatment Barriers [procellsystem.com]
- 7. researchgate.net [researchgate.net]
- 8. Novel Thiazolidinone/Thiazolo[3,2-a]Benzimidazolone-Isatin Conjugates as Apoptotic Anti-proliferative Agents Towards Breast Cancer: One-Pot Synthesis and In Vitro Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Development of Drug-resistant Cell Lines for Experimental Procedures - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Modifying Thiazolo[3,2-a]benzimidazol-3(2H)-one for Improved Pharmacokinetic Properties
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for modifying the thiazolo[3,2-a]benzimidazol-3(2H)-one scaffold to enhance its pharmacokinetic properties.
I. Troubleshooting Guides
This section addresses common issues encountered during the synthesis, purification, and in vitro evaluation of thiazolo[3,2-a]benzimidazol-3(2H)-one derivatives.
Synthesis & Purification
| Problem | Potential Cause(s) | Troubleshooting Suggestions |
| Low Yield of Thiazolo[3,2-a]benzimidazol-3(2H)-one Core | Incomplete cyclization of the 2-mercaptobenzimidazole intermediate.[1][2] Side reactions, such as the formation of dimers or other byproducts.[3] Decomposition of starting materials or products under harsh reaction conditions. | - Optimize Reaction Conditions: Systematically vary the temperature, reaction time, and catalyst. For the cyclization step, consider using a milder catalyst or adjusting the pH. Microwave-assisted synthesis can sometimes improve yields and reduce reaction times. - Purity of Starting Materials: Ensure the purity of the 2-mercaptobenzimidazole and the respective alpha-halo-ester or carboxylic acid derivative. Impurities can lead to unwanted side reactions. - Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation, especially if sensitive functional groups are present. |
| Difficulty in Product Purification | The product has similar polarity to byproducts or unreacted starting materials. The product is poorly soluble in common chromatography solvents. The product is unstable on silica gel. | - Alternative Purification Methods: If column chromatography is challenging, consider recrystallization from a suitable solvent system. Fractional crystallization can be effective for separating isomers. - Solvent System Optimization: For column chromatography, perform a thorough TLC analysis with a wide range of solvent systems to find optimal separation conditions. A gradient elution may be necessary. - Alternative Stationary Phases: Consider using a different stationary phase for chromatography, such as alumina or reverse-phase silica. - Supercritical Fluid Chromatography (SFC): For challenging separations, SFC can be a powerful alternative. |
| Formation of Inseparable Isomers | If the benzimidazole ring is asymmetrically substituted, the cyclization can result in the formation of regioisomers.[2] | - Directed Synthesis: Modify the synthetic route to favor the formation of the desired isomer. This may involve using a protecting group strategy. - Chiral Separation: If the isomers are enantiomers, use chiral chromatography or enzymatic resolution to separate them.[4] |
In Vitro ADME Assays
| Problem | Potential Cause(s) | Troubleshooting Suggestions |
| Poor Aqueous Solubility | The compound is highly lipophilic and has a rigid, planar structure. The compound has a high crystal lattice energy. | - pH Modification: For ionizable compounds, adjusting the pH of the buffer can significantly improve solubility. - Use of Co-solvents: A small percentage of an organic co-solvent (e.g., DMSO, ethanol) can be added to the aqueous buffer to increase solubility. However, be mindful that high concentrations of co-solvents can affect the integrity of cell-based assays. - Formulation Strategies: For in vivo studies, consider formulation approaches such as the use of cyclodextrins, surfactants, or lipid-based formulations. |
| Low Permeability in Caco-2 or PAMPA Assays | The compound has a high molecular weight, a large number of hydrogen bond donors/acceptors, or a high polar surface area. The compound is a substrate for efflux transporters (e.g., P-glycoprotein) in Caco-2 cells. | - Structural Modification: Reduce the number of hydrogen bond donors and acceptors, decrease the polar surface area, or lower the molecular weight through chemical modification. - Efflux Ratio Determination: In Caco-2 assays, determine the efflux ratio by measuring permeability in both the apical-to-basolateral and basolateral-to-apical directions. An efflux ratio greater than 2 suggests the involvement of active efflux. - Use of Efflux Inhibitors: Co-incubate the compound with a known P-glycoprotein inhibitor (e.g., verapamil) to confirm if it is an efflux substrate. |
| High Metabolic Lability in Liver Microsomes | The compound possesses metabolically "soft" spots, such as unsubstituted aromatic rings, benzylic positions, or functional groups prone to hydrolysis. | - Metabolite Identification: Use LC-MS/MS to identify the major metabolites. This will pinpoint the sites of metabolic attack. - Blocking Metabolism: Introduce metabolic "blocks" at the labile positions. For example, replace a hydrogen atom with a fluorine or a methyl group to prevent oxidation. - Bioisosteric Replacement: Replace metabolically unstable functional groups with more stable bioisosteres. |
II. Frequently Asked Questions (FAQs)
Q1: What are the key structural modifications to the thiazolo[3,2-a]benzimidazol-3(2H)-one scaffold to improve its pharmacokinetic properties?
A1: To improve pharmacokinetic properties, consider the following modifications:
-
To Enhance Solubility: Introduce polar functional groups such as hydroxyl (-OH), amino (-NH2), or carboxylic acid (-COOH) groups. The formation of salts with acidic or basic moieties can also significantly increase aqueous solubility.
-
To Increase Permeability: Reduce the number of hydrogen bond donors and acceptors and decrease the polar surface area. Increasing lipophilicity by adding non-polar groups can enhance passive diffusion, but a balance must be struck to maintain adequate solubility.
-
To Improve Metabolic Stability: Identify and block sites of metabolism. This often involves introducing fluorine or methyl groups at positions susceptible to cytochrome P450 oxidation. Replacing metabolically labile esters with more stable amides is another common strategy.
Q2: My compound shows good in vitro activity but has poor oral bioavailability. What are the likely causes and how can I address them?
A2: Poor oral bioavailability despite good in vitro activity is a common challenge in drug discovery. The primary causes are typically poor absorption and/or high first-pass metabolism.
-
Poor Absorption: This can be due to low solubility or low permeability. Refer to the troubleshooting guide above for strategies to improve these properties.
-
High First-Pass Metabolism: The compound may be extensively metabolized in the gut wall or the liver before it reaches systemic circulation. To address this, conduct in vitro metabolic stability assays with liver microsomes or hepatocytes to determine the metabolic clearance rate and identify the major metabolites. Then, modify the compound's structure to block these metabolic "hot spots".
Q3: What are the most common synthetic routes to access the thiazolo[3,2-a]benzimidazol-3(2H)-one core?
A3: The most prevalent synthetic strategies involve the reaction of a 2-mercaptobenzimidazole derivative with an alpha-halo-ester or a related electrophile to form an intermediate that is subsequently cyclized.[1][2][5] One-pot procedures have also been developed where the 2-mercaptobenzimidazole, an aldehyde, and a reagent like chloroacetic acid are reacted together.[5]
Q4: How can I determine if my compound is an inhibitor or a substrate of cytochrome P450 enzymes?
A4: Specific in vitro assays can determine the interaction of your compound with CYP enzymes.
-
CYP Inhibition Assay: Your compound is incubated with human liver microsomes and a known CYP substrate. The rate of metabolism of the substrate is measured. A decrease in the rate of substrate metabolism indicates that your compound is a CYP inhibitor.
-
CYP Induction Assay: Human hepatocytes are treated with your compound for a period of time, and then the expression level or activity of CYP enzymes is measured. An increase in CYP expression or activity suggests that your compound is a CYP inducer.
-
Reaction Phenotyping: To determine which CYP isozyme is responsible for metabolizing your compound, it is incubated with a panel of recombinant human CYP enzymes or with human liver microsomes in the presence of specific CYP inhibitors.
III. Data Presentation
The following tables present illustrative quantitative data for a hypothetical series of thiazolo[3,2-a]benzimidazol-3(2H)-one derivatives to demonstrate how structural modifications can impact key pharmacokinetic properties. Note: This data is representative and intended for educational purposes.
Table 1: Impact of Substituents on Aqueous Solubility and Permeability
| Compound | R1 | R2 | Kinetic Solubility (µg/mL) at pH 7.4 | PAMPA Permeability (10⁻⁶ cm/s) |
| 1 (Parent) | H | H | 5 | 15 |
| 2 | Cl | H | 2 | 25 |
| 3 | OCH₃ | H | 8 | 12 |
| 4 | H | COOH | >200 | <1 |
| 5 | H | CH₂OH | 50 | 5 |
Table 2: Influence of Structural Modifications on Metabolic Stability
| Compound | R1 | R2 | Human Liver Microsome t₁/₂ (min) | Intrinsic Clearance (µL/min/mg protein) |
| 1 (Parent) | H | H | 15 | 46.2 |
| 6 | F | H | 45 | 15.4 |
| 7 | H | CF₃ | >60 | <11.5 |
| 8 | OCH₃ | H | 5 | 138.6 |
IV. Experimental Protocols
General Protocol for the Synthesis of 2-Substituted-thiazolo[3,2-a]benzimidazol-3(2H)-ones
This protocol is a general guideline and may require optimization for specific substrates.
-
Step 1: Synthesis of 2-mercaptobenzimidazole. A mixture of o-phenylenediamine (1 equivalent) and potassium ethyl xanthate (1.1 equivalents) in ethanol is refluxed for 3-4 hours. The reaction mixture is cooled, and the product is precipitated by the addition of water. The solid is filtered, washed with water, and dried to yield 2-mercaptobenzimidazole.
-
Step 2: Synthesis of the thiazolo[3,2-a]benzimidazol-3(2H)-one. To a solution of 2-mercaptobenzimidazole (1 equivalent) and an appropriate aldehyde (1 equivalent) in glacial acetic acid, add chloroacetic acid (1.2 equivalents). The mixture is refluxed for 4-6 hours. The progress of the reaction is monitored by TLC. After completion, the reaction mixture is cooled to room temperature and poured into ice-cold water. The precipitated solid is filtered, washed with water, and then with a saturated sodium bicarbonate solution to remove excess acid. The crude product is purified by recrystallization from a suitable solvent (e.g., ethanol, acetic acid) or by column chromatography on silica gel.
Kinetic Solubility Assay Protocol
-
Prepare a 10 mM stock solution of the test compound in 100% DMSO.
-
In a 96-well plate, add 2 µL of the DMSO stock solution to 198 µL of phosphate-buffered saline (PBS) at pH 7.4. This results in a final compound concentration of 100 µM and a final DMSO concentration of 1%.
-
Seal the plate and shake at room temperature for 2 hours.
-
After incubation, inspect the wells for precipitate.
-
Quantify the amount of compound remaining in solution. This can be done by filtering the samples through a filter plate and analyzing the filtrate by LC-MS/MS or UV-Vis spectroscopy against a standard curve.
-
The kinetic solubility is reported as the concentration of the compound in the filtrate.
Parallel Artificial Membrane Permeability Assay (PAMPA) Protocol
-
Prepare a stock solution of the test compound at 10 mM in DMSO.
-
Dilute the stock solution to 100 µM in a buffer solution (e.g., PBS at pH 7.4).
-
Coat a 96-well filter plate (the donor plate) with an artificial membrane solution (e.g., 1% lecithin in dodecane).
-
Add the diluted compound solution to the donor plate.
-
Place the donor plate into a 96-well acceptor plate containing buffer.
-
Incubate the plate assembly at room temperature for a defined period (e.g., 4-18 hours).
-
After incubation, determine the concentration of the compound in both the donor and acceptor wells using LC-MS/MS.
-
The apparent permeability coefficient (Papp) is calculated using the following equation: Papp = (-Vd * Va) / ((Vd + Va) * A * t) * ln(1 - [C]a / [C]eq) where Vd is the volume of the donor well, Va is the volume of the acceptor well, A is the area of the membrane, t is the incubation time, [C]a is the concentration in the acceptor well, and [C]eq is the equilibrium concentration.
Microsomal Stability Assay Protocol
-
Prepare a stock solution of the test compound (e.g., 1 mM in acetonitrile or DMSO).
-
Prepare a reaction mixture containing human liver microsomes (e.g., 0.5 mg/mL) in a phosphate buffer (pH 7.4).
-
Pre-warm the reaction mixture to 37°C.
-
Initiate the metabolic reaction by adding a NADPH-regenerating system.
-
Add the test compound to the reaction mixture (final concentration, e.g., 1 µM).
-
At various time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), take an aliquot of the reaction mixture and quench the reaction by adding a cold stop solution (e.g., acetonitrile containing an internal standard).
-
Centrifuge the samples to precipitate the proteins.
-
Analyze the supernatant by LC-MS/MS to determine the concentration of the remaining parent compound.
-
Plot the natural logarithm of the percentage of the remaining compound against time. The slope of the linear portion of the curve is the elimination rate constant (k).
-
The half-life (t₁/₂) is calculated as 0.693/k.
-
The intrinsic clearance (CLint) is calculated as (0.693 / t₁/₂) / (mg/mL microsomal protein).
V. Mandatory Visualizations
Signaling Pathway
Caption: NPP1 signaling pathway in the tumor microenvironment.
Experimental Workflow
Caption: Workflow for ADME-driven lead optimization.
Logical Relationship
Caption: Interrelationship of key pharmacokinetic properties.
References
- 1. mdpi.com [mdpi.com]
- 2. Thiazolo[3,2-a]benzimidazoles: Synthetic Strategies, Chemical Transformations and Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Development of isatin-thiazolo[3,2-a]benzimidazole hybrids as novel CDK2 inhibitors with potent in vitro apoptotic anti-proliferative activity: Synthesis, biological and molecular dynamics investigations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Novel Kinetic Resolution of Thiazolo-Benzimidazolines Using MAO Enzymes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Technical Support Center: Troubleshooting Low Bioactivity of Synthesized Thiazolo[3,2-a]benzimidazol-3(2H)-one Analogs
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering low bioactivity with their synthesized thiazolo[3,2-a]benzimidazol-3(2H)-one analogs. This guide addresses common issues in synthesis and biological evaluation to help you identify and resolve potential problems in your experiments.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section is organized in a question-and-answer format to directly address specific issues you might encounter.
Section 1: Synthesis-Related Issues
Question 1: My synthesized compound shows significantly lower bioactivity than reported for similar analogs. What could be the issue with my synthesis?
Answer: Low bioactivity of a synthesized compound can often be traced back to issues in the synthetic process. Here are several potential causes and troubleshooting steps:
-
Incorrect Structure or Isomer Formation: The reaction conditions can sometimes favor the formation of an unintended isomer, which may have poor biological activity.
-
Troubleshooting:
-
Thoroughly Characterize Your Compound: Use a combination of analytical techniques, including ¹H NMR, ¹³C NMR, Mass Spectrometry, and, if possible, X-ray crystallography to confirm the structure of your final product.
-
Review the Reaction Mechanism: The synthesis of the thiazolo[3,2-a]benzimidazole core often involves the reaction of a 2-mercaptobenzimidazole derivative with an α-halo-ester or similar reagent. Depending on the reaction conditions, N-alkylation versus S-alkylation can be a competing process. Ensure your reaction conditions favor the desired S-alkylation followed by intramolecular cyclization.
-
-
-
Presence of Impurities: Even small amounts of impurities from starting materials, reagents, or side products can interfere with biological assays, leading to inaccurate results or masking the true activity of your compound.
-
Troubleshooting:
-
Purify Your Compound Rigorously: Use appropriate purification techniques such as column chromatography, recrystallization, or preparative HPLC to ensure high purity of your final compound.
-
Assess Purity: Use analytical techniques like HPLC or LC-MS to determine the purity of your compound. Aim for >95% purity for biological testing.
-
Check Starting Material Purity: Ensure the purity of your starting materials, as impurities can be carried through the synthesis.
-
-
-
Decomposition of the Compound: The thiazolo[3,2-a]benzimidazol-3(2H)-one core may be susceptible to degradation under certain conditions (e.g., strong acid/base, high temperatures, prolonged exposure to light).
-
Troubleshooting:
-
Use Mild Reaction and Workup Conditions: Whenever possible, opt for milder reaction conditions.
-
Proper Storage: Store your synthesized compounds under appropriate conditions (e.g., protected from light, at a low temperature, and under an inert atmosphere if necessary).
-
-
Question 2: I am following a one-pot synthesis protocol, but my yields are low and the product is impure. What are the common pitfalls?
Answer: One-pot syntheses are efficient but can be sensitive to reaction parameters. Common issues include:
-
Suboptimal Reaction Conditions: The success of a one-pot reaction often depends on a delicate balance of reaction times, temperatures, and reagent stoichiometry for each step.
-
Troubleshooting:
-
Optimize Reaction Parameters: Systematically vary the temperature, reaction time, and stoichiometry of reactants to find the optimal conditions for your specific substrate.
-
Order of Reagent Addition: The order in which reagents are added can be critical. Ensure you are following the established protocol precisely.
-
-
-
Side Reactions: In a one-pot reaction, intermediates from one step may undergo undesired side reactions before the next step can occur.
-
Troubleshooting:
-
Monitor Reaction Progress: Use TLC or LC-MS to monitor the reaction at different stages to identify the formation of any major side products.
-
Consider a Stepwise Approach: If optimizing the one-pot reaction is unsuccessful, consider performing the synthesis in a stepwise manner to isolate and purify the intermediates. This can help identify the problematic step.
-
-
Section 2: Bioassay-Related Issues
Question 3: My compound is pure and its structure is confirmed, but I'm still observing low anticancer activity in my MTT assay. What could be going wrong?
Answer: Low activity in an MTT assay can be due to several experimental factors unrelated to the compound's intrinsic properties.
-
Compound Solubility: Poor solubility of the test compound in the assay medium can lead to an underestimation of its activity.
-
Troubleshooting:
-
Use an Appropriate Solvent: Dissolve your compound in a biocompatible solvent like DMSO at a high concentration to create a stock solution. The final concentration of the solvent in the assay should be low (typically ≤0.5%) to avoid solvent-induced cytotoxicity.
-
Check for Precipitation: Visually inspect the wells of your assay plate under a microscope to ensure your compound has not precipitated out of solution at the tested concentrations.
-
-
-
Inappropriate Cell Line or Assay Conditions: The chosen cell line may not be sensitive to your compound's mechanism of action, or the assay conditions may not be optimal.
-
Troubleshooting:
-
Cell Line Selection: Test your compound on a panel of different cancer cell lines to identify those that are most sensitive.
-
Cell Seeding Density: Optimize the number of cells seeded per well. Too few cells may result in a weak signal, while too many cells can lead to nutrient depletion and altered growth kinetics.
-
Incubation Time: The duration of compound exposure can significantly impact the results. Consider testing different incubation times (e.g., 24, 48, 72 hours).
-
-
-
Interference with the MTT Reagent: Some compounds can chemically interact with the MTT reagent or the formazan product, leading to inaccurate absorbance readings.
-
Troubleshooting:
-
Run a Cell-Free Control: Incubate your compound with the MTT reagent and assay medium in the absence of cells to check for any direct chemical reduction of MTT.
-
Consider an Alternative Viability Assay: If interference is suspected, use a different endpoint to measure cell viability, such as a resazurin-based assay (e.g., AlamarBlue) or an ATP-based assay (e.g., CellTiter-Glo).
-
-
Question 4: I am getting inconsistent or no activity in my antimicrobial (MIC) assay. What are the common sources of error?
Answer: Minimum Inhibitory Concentration (MIC) assays are sensitive to several experimental variables.
-
Inoculum Preparation: The density of the bacterial or fungal inoculum is critical for reproducible results.
-
Troubleshooting:
-
Standardize Inoculum: Prepare your inoculum to a specific turbidity standard, such as a 0.5 McFarland standard, to ensure a consistent starting cell density.
-
Use Fresh Cultures: Always use fresh, actively growing cultures to prepare your inoculum.
-
-
-
Media and Growth Conditions: The composition of the growth medium and the incubation conditions must be appropriate for the microorganism being tested.
-
Troubleshooting:
-
Use Recommended Media: Use the appropriate broth medium recommended for the specific microorganism you are testing (e.g., Mueller-Hinton Broth for many bacteria).
-
Control Incubation Conditions: Maintain consistent incubation temperature, time, and atmospheric conditions (e.g., CO₂ levels for certain bacteria).
-
-
-
Compound Stability and Bioavailability: The compound may not be stable in the assay medium or may bind to components of the medium, reducing its effective concentration.
-
Troubleshooting:
-
Assess Compound Stability: If stability is a concern, you can pre-incubate the compound in the assay medium for the duration of the experiment and then test its activity.
-
Consider Media Components: Be aware that some media components can interact with your compound. If this is suspected, a simpler, defined medium might be an alternative.
-
-
Data Presentation: Comparative Bioactivity of Thiazolo[3,2-a]benzimidazol-3(2H)-one Analogs
The following tables summarize the reported anticancer and antimicrobial activities of various thiazolo[3,2-a]benzimidazol-3(2H)-one analogs to provide a reference for expected bioactivity.
Table 1: Anticancer Activity (IC₅₀ values in µM) of Selected Thiazolo[3,2-a]benzimidazol-3(2H)-one Analogs
| Compound ID | R¹ Substituent (on benzimidazole ring) | R² Substituent (at position 2) | Cell Line | IC₅₀ (µM) | Reference |
| 1 | H | 4-Fluorobenzylidene | HT-29 | 0.035 | [1] |
| 2 | 6-Nitro | 4-Fluorobenzylidene | HT-29 | Not specified | [1] |
| 3 | H | 4-Hydroxy-3-methoxybenzylidene | HT-29 | 0.05 | [1] |
| 4 | H | 3-Indolylmethylene | HT-29 | Not specified | [1] |
| 5 | 6-Nitro | 3-Indolylmethylene | HepG2 | 0.0088 | [1] |
Table 2: Antimicrobial Activity (MIC values in µg/mL) of Selected Thiazolo[3,2-a]benzimidazole Analogs
| Compound ID | R¹ Substituent | R² Substituent | S. aureus | E. coli | C. albicans | Reference |
| 6 | H | 2-Thienylidene | 12.5 | 25 | 25 | [2] |
| 7 | H | 4-Chlorobenzylidene | 25 | 50 | 50 | [2] |
| 8 | H | 4-Methylbenzylidene | 50 | 100 | 100 | [2] |
| 9 | H | 4-Methoxybenzylidene | 50 | 100 | 100 | [2] |
Experimental Protocols
Detailed methodologies for key experiments are provided below to ensure standardized and reproducible results.
Synthesis Protocol: One-Pot Synthesis of 2-Substituted-[2][3]thiazolo[3,2-a]benzimidazol-3(2H)-ones[1]
This protocol describes a general one-pot synthesis of 2-substituted thiazolo[3,2-a]benzimidazol-3(2H)-ones.
-
Reaction Setup: In a round-bottom flask, combine 1H-benzimidazole-2-thiol (1 mmol), chloroacetic acid (1 mmol), and the desired aromatic or heteroaromatic aldehyde (1 mmol).
-
Solvent and Catalyst: Add acetic anhydride or glacial acetic acid as the solvent, along with sodium acetate and a catalytic amount of piperidine.
-
Reaction Conditions: Heat the reaction mixture under reflux for the time specified in the relevant literature (typically a few hours), monitoring the progress by Thin Layer Chromatography (TLC).
-
Workup: After the reaction is complete, cool the mixture to room temperature and pour it into ice-water.
-
Isolation: Collect the precipitated solid by filtration, wash it with water, and dry it.
-
Purification: Purify the crude product by recrystallization from an appropriate solvent (e.g., ethanol) to obtain the pure 2-substituted-[2][3]thiazolo[3,2-a]benzimidazol-3(2H)-one.
Bioactivity Protocol: MTT Assay for Anticancer Activity[1]
This protocol outlines the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay to determine the cytotoxic effects of the synthesized compounds.
-
Cell Seeding: Seed the desired cancer cells in a 96-well plate at an optimized density (e.g., 1 x 10⁴ cells/well) and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compounds in the culture medium. Remove the old medium from the wells and add the medium containing the different concentrations of the compounds. Include a vehicle control (e.g., DMSO) and a positive control (a known anticancer drug). Incubate the plate for 48-72 hours.
-
MTT Addition: After the incubation period, add MTT solution (e.g., 20 µL of a 5 mg/mL solution in PBS) to each well and incubate for another 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium containing MTT and add a solubilizing agent (e.g., 100 µL of DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration compared to the vehicle control. Determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth) by plotting a dose-response curve.
Bioactivity Protocol: Broth Microdilution Method for MIC Determination
This protocol describes the determination of the Minimum Inhibitory Concentration (MIC) of the synthesized compounds against various microorganisms.
-
Compound Preparation: Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO). Make serial two-fold dilutions of the compound in a 96-well microtiter plate using the appropriate broth medium.
-
Inoculum Preparation: Prepare a standardized inoculum of the test microorganism equivalent to a 0.5 McFarland standard. Dilute the inoculum in the broth medium to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells.
-
Inoculation: Add the prepared inoculum to each well of the microtiter plate containing the serially diluted compound. Include a positive control (broth with inoculum, no compound) and a negative control (broth only).
-
Incubation: Incubate the plate under appropriate conditions (e.g., 37°C for 24 hours for bacteria).
-
MIC Determination: After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth of the microorganism. The results can also be read using a microplate reader by measuring the absorbance at 600 nm.
Mandatory Visualizations
Signaling Pathways and Workflows
Caption: Troubleshooting workflow for low bioactivity.
References
Validation & Comparative
Comparative study ofthiazolo[3,2-a]benzimidazol-3(2H)-one with other anticancer agents
A Comparative Analysis of Thiazolo[3,2-a]benzimidazol-3(2H)-one Derivatives and Standard Anticancer Agents in Vitro
For Immediate Release
This guide provides a comparative overview of the in vitro anticancer activity of novel thiazolo[3,2-a]benzimidazol-3(2H)-one derivatives against established anticancer agents. The data presented is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of this heterocyclic scaffold.
Introduction
The thiazolo[3,2-a]benzimidazole core structure has garnered significant interest in medicinal chemistry due to its diverse pharmacological activities, including anticancer properties.[1] This guide focuses on substituted thiazolo[3,2-a]benzimidazol-3(2H)-ones and their cytotoxic effects on various cancer cell lines, benchmarked against standard chemotherapeutic drugs. The mechanism of action, primarily through the induction of apoptosis, is also explored.
Comparative Cytotoxicity
The in vitro cytotoxic activity of several 2-substituted-[2]thiazolo[3,2-a]benzimidazol-3(2H)-ones was evaluated against a panel of human cancer cell lines and a normal human diploid cell line. The half-maximal inhibitory concentration (IC50) values were determined using an MTS tetrazolium assay and are presented in Table 1. For comparison, IC50 values for the standard anticancer drugs Doxorubicin and 5-Fluorouracil against some of these cell lines are provided in Table 2.
Table 1: In Vitro Cytotoxicity of Thiazolo[3,2-a]benzimidazol-3(2H)-one Derivatives [3][4]
| Compound | HT-29 (Colon) IC50 (µM) | MDA-MB-231 (Breast) IC50 (µM) | HeLa (Cervical) IC50 (µM) | HepG2 (Liver) IC50 (µM) | Lep-3 (Normal) IC50 (µM) |
| 2-(4-fluorobenzylidene)-6-nitro-[2]thiazolo[3,2-a]benzimidazol-3(2H)-one (Compound 7) | 0.035 | >100 | >100 | >100 | >100 |
| 2-(2-fluorobenzylidene)-6-methyl-[2]thiazolo[3,2-a]benzimidazol-3(2H)-one (Compound 9) | >100 | >100 | >100 | 0.0088 | >100 |
| 2-(4-chlorobenzylidene)-[2]thiazolo[3,2-a]benzimidazol-3(2H)-one (Compound 11) | 0.050 | >100 | >100 | >100 | >100 |
Note: The numbering of the compounds (7, 9, and 11) is based on the source publication for clarity.[3][4]
Table 2: In Vitro Cytotoxicity of Standard Anticancer Agents
| Compound | HT-29 / HCT-116 (Colon) IC50 (µM) | MCF-7 (Breast) IC50 (µM) |
| Doxorubicin | 0.75 - 11.39[5] | 0.65 - 4.74[6][7] |
| 5-Fluorouracil | 5.0[8] | 5.0[8] |
The data indicates that certain derivatives of thiazolo[3,2-a]benzimidazol-3(2H)-one exhibit potent and selective cytotoxicity against specific cancer cell lines, with IC50 values in the nanomolar range, suggesting a higher potency than some standard drugs in these particular assays.[3][4]
Mechanism of Action: Induction of Apoptosis
Several studies indicate that thiazolo[3,2-a]benzimidazole derivatives exert their anticancer effects by inducing apoptosis, or programmed cell death. This is often mediated through the intrinsic (mitochondrial) pathway, characterized by changes in the ratio of pro-apoptotic (Bax) and anti-apoptotic (Bcl-2) proteins. An increased Bax/Bcl-2 ratio leads to mitochondrial outer membrane permeabilization, release of cytochrome c, and subsequent activation of executioner caspases, such as caspase-3.[9][10][11]
Below is a diagram illustrating the proposed apoptotic signaling pathway.
Caption: Proposed intrinsic apoptosis pathway induced by thiazolo[3,2-a]benzimidazol-3(2H)-one derivatives.
Experimental Protocols
Detailed methodologies for the key experiments are provided below.
Cell Viability and Cytotoxicity (MTT Assay)
This protocol is used to assess the metabolic activity of cells as an indicator of viability.
Caption: A generalized workflow for determining cell viability using the MTT assay.
Protocol:
-
Cell Seeding: Seed cells into 96-well plates at a density of 5 x 10^4 cells/well in 100 µL of culture medium.
-
Pre-incubation: Incubate the plates for 24 hours at 37°C in a humidified atmosphere with 5% CO2.
-
Compound Treatment: After 24 hours, replace the medium with fresh medium containing various concentrations of the test compounds. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).
-
Incubation: Incubate the cells with the compounds for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the incubation period, add 10 µL of MTT labeling reagent (final concentration 0.5 mg/mL) to each well.
-
Formazan Formation: Incubate the plate for 4 hours in a humidified atmosphere.
-
Solubilization: Add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well.
-
Absorbance Measurement: Allow the plate to stand overnight in the incubator to ensure complete solubilization of the formazan crystals. Measure the absorbance of the samples using a microplate reader at a wavelength between 550 and 600 nm.
Apoptosis Detection (Annexin V-FITC/PI Staining)
This flow cytometry-based assay is used to detect and quantify apoptotic cells.
Caption: Workflow for the detection of apoptosis using Annexin V-FITC and PI staining.
Protocol:
-
Induce Apoptosis: Treat cells with the desired concentration of the thiazolo[3,2-a]benzimidazol-3(2H)-one derivative for a specified time.
-
Cell Collection: Harvest 1-5 x 10^5 cells by centrifugation.
-
Washing: Wash the cells once with cold 1X PBS and carefully remove the supernatant.
-
Resuspension: Resuspend the cells in 1X Binding Buffer at a concentration of ~1 x 10^6 cells/mL.
-
Staining: Add 5 µL of Annexin V-FITC staining solution and 5 µL of Propidium Iodide (PI) staining solution to 100 µL of the cell suspension.
-
Incubation: Gently mix and incubate the cells for 20 minutes at room temperature in the dark.
-
Dilution: Add 400 µL of 1X Binding Buffer to each tube.
-
Flow Cytometry Analysis: Analyze the cells immediately (within 1 hour) by flow cytometry. Annexin V-FITC is typically detected in the FL1 channel (green fluorescence), and PI in the FL2 or FL3 channel (red fluorescence).[12]
Cell Cycle Analysis (Propidium Iodide Staining)
This method is used to determine the distribution of cells in the different phases of the cell cycle.
Caption: A typical workflow for cell cycle analysis using propidium iodide staining.
Protocol:
-
Cell Treatment: Culture cells with the test compound for the desired time.
-
Harvesting: Harvest approximately 1 x 10^6 cells.
-
Washing: Wash the cells with PBS.
-
Fixation: Resuspend the cell pellet and slowly add ice-cold 70% ethanol while vortexing to fix the cells.
-
Incubation: Incubate the fixed cells at 4°C for at least 2 hours (can be stored for longer).
-
Rehydration: Centrifuge the cells to remove the ethanol and wash with PBS.
-
Staining: Resuspend the cell pellet in a staining solution containing Propidium Iodide (e.g., 50 µg/mL) and RNase A (e.g., 100 µg/mL).
-
Incubation: Incubate for 30 minutes at room temperature in the dark.
-
Analysis: Analyze the DNA content of the cells by flow cytometry.[2]
Conclusion
Derivatives of thiazolo[3,2-a]benzimidazol-3(2H)-one demonstrate significant and selective anticancer activity in vitro, in some cases exceeding the potency of standard chemotherapeutic agents. Their mechanism of action appears to be linked to the induction of the intrinsic apoptotic pathway. Further investigation into the specific molecular targets and in vivo efficacy is warranted to fully elucidate the therapeutic potential of this promising class of compounds.
References
- 1. Thiazolo[3,2-a]benzimidazoles: Synthetic Strategies, Chemical Transformations and Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. flowcytometry.utoronto.ca [flowcytometry.utoronto.ca]
- 3. researchgate.net [researchgate.net]
- 4. journal.uctm.edu [journal.uctm.edu]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. journal.waocp.org [journal.waocp.org]
- 8. researchgate.net [researchgate.net]
- 9. ijper.org [ijper.org]
- 10. Differential modulation of Bax/Bcl-2 ratio and onset of caspase-3/7 activation induced by derivatives of Justicidin B in human melanoma cells A375 - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Pharmacological Targeting of Bcl-2 Induces Caspase 3-Mediated Cleavage of HDAC6 and Regulates the Autophagy Process in Colorectal Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 12. docs.abcam.com [docs.abcam.com]
Validating the Mechanism of Action of Thiazolo[3,2-a]benzimidazol-3(2H)-one as a Novel NPP1 Inhibitor: A Comparative Guide
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of thiazolo[3,2-a]benzimidazol-3(2H)-one derivatives with other known NPP1 inhibitors. This document summarizes key quantitative data, details experimental protocols for inhibitor validation, and visualizes the underlying scientific concepts.
Ecto-nucleotide pyrophosphatase/phosphodiesterase 1 (NPP1) is a crucial enzyme involved in various physiological processes, including bone mineralization, soft-tissue calcification, and insulin receptor signaling.[1] Its dysregulation has been implicated in diseases such as glioblastoma, making it a significant drug target.[1] Thiazolo[3,2-a]benzimidazol-3(2H)-one derivatives have recently emerged as a novel class of potent and selective NPP1 inhibitors.[1] This guide will delve into the mechanism of action of these compounds, comparing their performance with established NPP1 inhibitors.
Comparative Analysis of NPP1 Inhibitors
The landscape of NPP1 inhibitors includes various chemical scaffolds, each with distinct potencies and mechanisms of action. The thiazolo[3,2-a]benzimidazol-3(2H)-one class, particularly the 2-[(5-iodo-2-furanyl)methylene] derivative (compound 17), demonstrates significant promise with its un-competitive mode of inhibition and high selectivity.[1] Below is a comparative table summarizing the key quantitative data for this novel inhibitor alongside other well-characterized NPP1 inhibitors.
| Inhibitor Class | Representative Compound | Target | Ki Value | Substrate Used | Mechanism of Inhibition | Selectivity | Reference |
| Thiazolo[3,2-a]benzimidazol-3(2H)-one | 2-[(5-iodo-2-furanyl)methylene]thiazolo[3,2-a]benzimidazol-3(2H)-one (Compound 17) | Human NPP1 | 467 nM | ATP | Un-competitive | High selectivity against NTPDase1, NTPDases2-3, NPP2, NPP3, TNAP, and CD73 | [1] |
| Nucleotide Analog | Adenosine 5′-α,β-methylene-γ-thiotriphosphate | Human membrane-bound NPP1 | 20 nM | p-Nph-5′-TMP | Not specified in provided context | Not specified in provided context | [2] |
| Polyoxometalate | [TiW11CoO40]8– (PSB-POM141) | Human soluble NPP1 | 1.46 nM | ATP | Allosteric/Non-competitive | Highly selective | [2][3] |
| Adenosine Analog | dialATP | Human NPP1 | ~5 µM | ATP, p-Nph-5′-TMP, p-Nph-5′-AMP | Un-competitive | Not specified in provided context | [4] |
| Polysulfonated Compound | Suramin | Human NPP1 | 0.780 µM | ATP | Un-competitive | Not specified in provided context | [5] |
Experimental Protocols for NPP1 Inhibition Assays
Accurate validation of NPP1 inhibitors requires robust and reproducible experimental protocols. Below are detailed methodologies for assessing NPP1 inhibition using both a common artificial substrate and the natural physiological substrate.
Protocol 1: Colorimetric Assay using p-Nitrophenyl 5'-Thymidine Monophosphate (p-Nph-5'-TMP)
This assay is a widely used method for high-throughput screening of NPP1 inhibitors due to its simplicity and colorimetric readout.[2]
Materials:
-
Human NPP1 enzyme
-
p-Nph-5'-TMP (substrate)
-
Test inhibitor (e.g., thiazolo[3,2-a]benzimidazol-3(2H)-one derivative)
-
Assay buffer: 10 mM CHES buffer (pH 9.0) containing 1 mM MgCl2 and 2 mM CaCl2[5]
-
1.0 N NaOH (stop solution)
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 400 nm
Procedure:
-
Prepare solutions of the test inhibitor at various concentrations in the assay buffer.
-
In a 96-well plate, add 100 µL of p-Nph-5'-TMP solution at a concentration range of 1.0 to 500 µM.[5]
-
Add the test inhibitor to the wells.
-
Initiate the enzymatic reaction by adding 20 ng of human NPP1 to each well.[5]
-
Incubate the plate at 37°C for 15 minutes.[5]
-
Stop the reaction by adding 20 µL of 1.0 N NaOH.[5]
-
Measure the absorbance of the liberated p-nitrophenolate at 400 nm.[5]
-
Calculate the percentage of inhibition and determine the IC50 value. For determining the mechanism of inhibition, repeat the assay with varying concentrations of both the substrate and the inhibitor to generate Lineweaver-Burk or Hanes-Woolf plots.[4]
Protocol 2: Capillary Electrophoresis (CE) Assay using Adenosine Triphosphate (ATP)
This method is crucial for validating the inhibitory potency, especially for competitive inhibitors, as it utilizes the natural substrate of NPP1.[4]
Materials:
-
Human NPP1 enzyme
-
Adenosine Triphosphate (ATP) (substrate)
-
Test inhibitor
-
Assay buffer: 10 mM CHES buffer (pH 9.0)
-
Capillary electrophoresis system with UV detection at 260 nm
Procedure:
-
Prepare solutions of the test inhibitor at various concentrations in the assay buffer.
-
Prepare a solution of ATP at a concentration of 400 µM in the assay buffer.[4]
-
In a reaction tube, combine the ATP solution with the test inhibitor.
-
Initiate the reaction by adding the human NPP1 enzyme.
-
Incubate the reaction mixture under the same conditions as the colorimetric assay.
-
Terminate the reaction at specific time points.
-
Analyze the reaction mixture using a capillary electrophoresis system to quantify the amount of AMP produced by measuring its UV absorption at 260 nm.[4]
-
Calculate the rate of reaction and determine the inhibitory constants (Ki) and the mechanism of inhibition by analyzing the data with varying substrate and inhibitor concentrations.
Visualizing the Scientific Framework
To better understand the concepts discussed, the following diagrams illustrate the NPP1 signaling pathway, the experimental workflow for validating inhibitors, and the logical relationship of the findings.
Caption: The NPP1 signaling pathway illustrating the hydrolysis of extracellular ATP.
Caption: Experimental workflow for the validation of NPP1 inhibitors.
Caption: Logical flow for validating the mechanism of action.
References
- 1. Thiazolo[3,2-a]benzimidazol-3(2H)-one derivatives: Structure-activity relationships of selective nucleotide pyrophosphatase/phosphodiesterase1 (NPP1) inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Nucleotide pyrophosphatase/phosphodiesterase 1 (NPP1) and its inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Nucleotide pyrophosphatase/phosphodiesterase 1 (NPP1) and its inhibitors - MedChemComm (RSC Publishing) [pubs.rsc.org]
- 4. Substrate-Dependence of Competitive Nucleotide Pyrophosphatase/Phosphodiesterase1 (NPP1) Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Substrate-Dependence of Competitive Nucleotide Pyrophosphatase/Phosphodiesterase1 (NPP1) Inhibitors [frontiersin.org]
Cross-Reactivity Profile of Thiazolo[3,2-a]benzimidazol-3(2H)-one Derivatives with Other Enzymes: A Comparative Guide
For researchers and drug development professionals, understanding the selectivity of a compound is paramount to predicting its potential therapeutic efficacy and off-target effects. This guide provides a comparative analysis of the cross-reactivity of various thiazolo[3,2-a]benzimidazol-3(2H)-one derivatives with a range of enzymes, supported by experimental data.
Executive Summary
Thiazolo[3,2-a]benzimidazol-3(2H)-one derivatives have emerged as a promising class of compounds with diverse biological activities. Notably, specific derivatives have been identified as potent and highly selective inhibitors of ecto-nucleotide pyrophosphatase/phosphodiesterase 1 (NPP1), an enzyme implicated in conditions like glioblastoma and soft-tissue calcification.[1] This guide highlights the selectivity of these compounds by comparing their inhibitory activity against a panel of related and unrelated enzymes. Furthermore, evidence suggests that other derivatives of this scaffold may interact with enzymes such as xanthine oxidase and dipeptidyl peptidase-4, indicating a broader, yet specific, bioactivity profile for this chemical class.[2]
Comparative Analysis of Enzyme Inhibition
The following table summarizes the quantitative data on the inhibitory activity of a key thiazolo[3,2-a]benzimidazol-3(2H)-one derivative against various enzymes.
| Compound | Target Enzyme | Inhibition (Ki value) | Cross-Reactivity with Other Enzymes (Inhibition) | Reference |
| 2-[(5-iodo-2-furanyl)methylene]thiazolo[3,2-a]benzimidazol-3(2H)-one (17) | Ecto-nucleotide pyrophosphatase/phosphodiesterase 1 (NPP1) | 467 nM | No inhibition observed for: | [1] |
| - NTPDase1 (CD39) | ||||
| - NTPDases2-3 | ||||
| - NPP2 | ||||
| - NPP3 | ||||
| - Tissue-nonspecific alkaline phosphatase (TNAP) | ||||
| - Ecto-5'-nucleotidase (eN, CD73) |
Signaling Pathways and Experimental Workflow
To visualize the context of the target enzymes and the general method for assessing inhibition, the following diagrams are provided.
Experimental Protocols
The following are detailed methodologies for the key experiments cited in this guide.
NPP1 Inhibition Assay
The inhibitory activity against human NPP1 was determined using a malachite green-based colorimetric assay that measures the release of phosphate from the hydrolysis of ATP.
-
Reagents and Buffers:
-
Assay buffer: Tris-HCl buffer (50 mM, pH 8.9) containing 150 mM NaCl, 5 mM KCl, 1 mM CaCl₂, and 1 mM MgCl₂.
-
Substrate: Adenosine 5'-triphosphate (ATP).
-
Enzyme: Recombinant human NPP1.
-
Inhibitor: Test compounds dissolved in DMSO.
-
Malachite green reagent: A solution of malachite green, ammonium molybdate, and polyvinyl alcohol.
-
-
Assay Procedure:
-
The assay was performed in 96-well plates.
-
A pre-incubation mixture of the enzyme and the test compound (at various concentrations) in the assay buffer was prepared and incubated for 15 minutes at 37°C.
-
The enzymatic reaction was initiated by the addition of the ATP substrate.
-
The reaction mixture was incubated for a further 30 minutes at 37°C.
-
The reaction was stopped by the addition of the malachite green reagent.
-
The absorbance was measured at 620 nm using a microplate reader.
-
-
Data Analysis:
-
The percentage of inhibition was calculated by comparing the absorbance of the wells containing the inhibitor to the control wells (containing DMSO instead of the inhibitor).
-
The half-maximal inhibitory concentration (IC₅₀) values were determined by non-linear regression analysis of the concentration-response curves.
-
The inhibition constant (Ki) was calculated using the Cheng-Prusoff equation.
-
General Protocol for Cross-Reactivity Screening (NTPDases, NPPs, TNAP, eN)
A similar colorimetric assay measuring phosphate release was used to assess the cross-reactivity with other ecto-nucleotidases.
-
Reagents and Buffers:
-
Enzymes: Recombinant human NTPDase1, -2, -3, NPP2, NPP3, tissue-nonspecific alkaline phosphatase (TNAP), and ecto-5'-nucleotidase (eN).
-
Substrates: ATP for NTPDases and NPPs; p-nitrophenyl phosphate for TNAP; AMP for eN.
-
Assay buffers were optimized for each enzyme's specific pH and cofactor requirements.
-
-
Assay Procedure:
-
The test compound was incubated with each enzyme at a fixed concentration (e.g., 10 µM).
-
The respective substrate was added to initiate the reaction.
-
Following incubation, the amount of product formed (phosphate or p-nitrophenol) was quantified using an appropriate detection method (e.g., malachite green for phosphate, absorbance at 405 nm for p-nitrophenolate).
-
-
Data Analysis:
-
The percentage of inhibition at the tested concentration was calculated. A lack of significant inhibition indicates high selectivity of the compound for its primary target.
-
Conclusion
The available data strongly indicate that thiazolo[3,2-a]benzimidazol-3(2H)-one derivatives can be engineered to be highly selective inhibitors of specific enzymes. The example of 2-[(5-iodo-2-furanyl)methylene]thiazolo[3,2-a]benzimidazol-3(2H)-one demonstrates remarkable selectivity for NPP1 over a panel of closely related ecto-nucleotidases.[1] This high degree of selectivity is a crucial attribute for any compound intended for therapeutic development, as it minimizes the potential for off-target effects and associated toxicities. Further investigation into the cross-reactivity of other derivatives with enzymes like xanthine oxidase and dipeptidyl peptidase-4 will continue to build a comprehensive understanding of the structure-activity relationships within this versatile chemical scaffold.
References
A Comparative Analysis of the Antimicrobial Efficacy of Thiazolo[3,2-a]benzimidazol-3(2H)-one Derivatives Against Standard Antibiotics
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative benchmark of the antimicrobial performance of derivatives of thiazolo[3,2-a]benzimidazol-3(2H)-one against a panel of standard antibiotics. The data presented is compiled from recent studies on various substituted thiazolo[3,2-a]benzimidazole analogs, offering insights into their potential as a novel class of antimicrobial agents. It is important to note that while this guide focuses on the core structure of thiazolo[3,2-a]benzimidazol-3(2H)-one, the experimental data cited pertains to its derivatives.
Executive Summary
Thiazolo[3,2-a]benzimidazole derivatives have demonstrated noteworthy antibacterial and antifungal activities in several in-vitro studies.[1] These compounds exhibit a broad spectrum of activity, with some derivatives showing efficacy comparable to or exceeding that of standard antibiotics such as Ciprofloxacin against specific microbial strains. The primary mechanism of action for many benzimidazole-based antimicrobials is believed to be the inhibition of bacterial DNA gyrase, an essential enzyme for DNA replication.[2][3][4][5][6] This guide synthesizes the available quantitative data, details the experimental methodologies employed, and visualizes the proposed mechanism and experimental workflows.
Data Presentation: Comparative Antimicrobial Efficacy
The following tables summarize the minimum inhibitory concentration (MIC) and zone of inhibition data for various thiazolo[3,2-a]benzimidazole derivatives compared to standard antibiotics.
Table 1: Minimum Inhibitory Concentration (MIC) of Thiazolo[3,2-a]benzimidazole Derivatives and Standard Antibiotics (µg/mL)
| Compound/Antibiotic | Escherichia coli | Pseudomonas aeruginosa | Staphylococcus aureus | Bacillus subtilis | Candida albicans | Reference |
| Thiazole-Benzimidazole Hybrid 5a | - | - | - | - | >100 | [7] |
| Thiazole-Benzimidazole Hybrid 5b | - | - | - | 12.5 | >100 | [7] |
| Thiazole-Benzimidazole Hybrid 5d | 25 | - | 12.5 | 6.25 | >100 | [7] |
| Thiazole-Benzimidazole Hybrid 5e | 12.5 | 25 | 6.25 | 12.5 | >100 | [7] |
| Benzimidazole-Thiazinone CS3 | 512 | 256 | - | - | - | [8] |
| Benzimidazole-Thiazinone CS4 | 512 | 256 | - | - | 870 | [8] |
| Ciprofloxacin | 10 | 12 | 15 | 11 | - | [7] |
| Itraconazole | - | - | - | - | 14 | [7] |
Note: '-' indicates data not available in the cited source.
Table 2: Zone of Inhibition (mm) of Thiazolo[3,2-a]benzimidazole Derivatives and Standard Antibiotics
| Compound/Antibiotic | Escherichia coli | Pseudomonas aeruginosa | Staphylococcus aureus | Bacillus subtilis | Candida albicans | Reference |
| Thiazole-Benzimidazole Hybrid 5a | 16 | 14 | 18 | 17 | 19 | [7] |
| Thiazole-Benzimidazole Hybrid 5b | 17 | 15 | 19 | 20 | 18 | [7] |
| Thiazole-Benzimidazole Hybrid 5d | 20 | 18 | 22 | 23 | 17 | [7] |
| Thiazole-Benzimidazole Hybrid 5e | 22 | 20 | 24 | 22 | 16 | [7] |
| Benzimidazole-Thiazinone CS3 | 7 | - | - | - | - | [8] |
| Benzimidazole-Thiazinone CS4 | 8 | - | - | - | - | [8] |
| Ciprofloxacin | 25 | 23 | 28 | 26 | - | [7] |
| Itraconazole | - | - | - | - | 24 | [7] |
Note: '-' indicates data not available in the cited source.
Experimental Protocols
The data presented in this guide is based on standard antimicrobial susceptibility testing methods. The general protocols for these experiments are outlined below.
Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination
This method is used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.
a. Preparation of Materials:
-
Test Compounds and Standard Antibiotics: Stock solutions are prepared in a suitable solvent and then serially diluted in cation-adjusted Mueller-Hinton Broth (CAMHB) for bacteria or RPMI-1640 medium for fungi.
-
Microorganism Inoculum: Pure cultures of the test microorganisms are grown overnight and then diluted to achieve a standardized concentration (typically 1 x 10^5 to 5 x 10^5 CFU/mL).
-
96-Well Microtiter Plates: Sterile plates are used to perform the serial dilutions and incubate the microorganisms.
b. Assay Procedure:
-
100 µL of sterile broth is added to each well of the microtiter plate.
-
100 µL of the stock solution of the test compound/antibiotic is added to the first well of a row.
-
Serial two-fold dilutions are then performed by transferring 100 µL from one well to the next.
-
10 µL of the standardized microbial inoculum is added to each well.
-
Positive (microorganism and broth without antimicrobial agent) and negative (broth only) controls are included.
-
The plates are incubated at 37°C for 18-24 hours for bacteria and at 35°C for 24-48 hours for fungi.
c. Data Interpretation: The MIC is determined as the lowest concentration of the antimicrobial agent in which there is no visible growth (turbidity) of the microorganism.
Agar Disk Diffusion Method (Kirby-Bauer Test) for Zone of Inhibition
This method qualitatively assesses the antimicrobial activity of a substance.
a. Preparation of Materials:
-
Test Compounds and Standard Antibiotics: Sterile filter paper discs (6 mm in diameter) are impregnated with a known concentration of the test compounds or standard antibiotics.
-
Microorganism Inoculum: A standardized suspension of the test microorganism (matching a 0.5 McFarland standard) is prepared.
-
Agar Plates: Mueller-Hinton agar plates are used for bacteria, and Sabouraud Dextrose agar plates are used for fungi.
b. Assay Procedure:
-
A sterile cotton swab is dipped into the standardized microbial suspension and used to evenly inoculate the entire surface of the agar plate.
-
The impregnated paper discs are placed on the surface of the agar using sterile forceps.
-
The plates are incubated at 37°C for 18-24 hours for bacteria and at 25-30°C for 48-72 hours for fungi.
c. Data Interpretation: The diameter of the clear zone of no microbial growth around each disc is measured in millimeters. A larger zone of inhibition indicates greater antimicrobial activity.
Mandatory Visualization
Proposed Mechanism of Action: DNA Gyrase Inhibition
Many benzimidazole derivatives exert their antibacterial effect by targeting DNA gyrase (a type II topoisomerase), an enzyme crucial for bacterial DNA replication, transcription, and repair.[2][3][4][5][6] Inhibition of this enzyme leads to the disruption of these essential cellular processes and ultimately results in bacterial cell death.
Caption: Proposed mechanism of action of thiazolo[3,2-a]benzimidazol-3(2H)-one derivatives.
Experimental Workflow: Antimicrobial Susceptibility Testing
The general workflow for determining the antimicrobial efficacy of the test compounds involves two primary assays: the broth microdilution method for MIC determination and the agar disk diffusion test for measuring the zone of inhibition.
Caption: General experimental workflow for antimicrobial susceptibility testing.
References
- 1. Thiazolo[3,2-a]benzimidazoles: Synthetic Strategies, Chemical Transformations and Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Synthesis of Computationally Designed 2,5(6)-Benzimidazole Derivatives via Pd-Catalyzed Reactions for Potential E. coli DNA Gyrase B Inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Novel dual-targeting benzimidazole urea inhibitors of DNA gyrase and topoisomerase IV possessing potent antibacterial activity: intelligent design and evolution through the judicious use of structure-guided design and structure-activity relationships - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. crsubscription.com [crsubscription.com]
- 6. researchgate.net [researchgate.net]
- 7. arkat-usa.org [arkat-usa.org]
- 8. researchgate.net [researchgate.net]
In Vivo Anticancer Potential of Thiazolo[3,2-a]benzimidazol-3(2H)-one Derivatives: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Comparative Efficacy of Anticancer Agents
The following tables present a summary of the in vitro anticancer activity of various thiazolo[3,2-a]benzimidazol-3(2H)-one derivatives and the in vivo efficacy of a related triazolo-thiadiazole derivative and standard chemotherapeutic agents. This data is intended to provide a benchmark for the potential in vivo performance of novel thiazolo[3,2-a]benzimidazol-3(2H)-one compounds.
Table 1: In Vitro Anticancer Activity of Thiazolo[3,2-a]benzimidazol-3(2H)-one Derivatives
| Compound/Derivative | Cancer Cell Line | IC50 (µM) | Citation |
| 2-(4-fluorobenzylidene)-6-nitro[1][2]thiazolo[3,2-a]benzimidazol-3(2H)-one | HT-29 (Colon) | 0.035 | [3] |
| 2-(4-chlorobenzylidene)-[1][2]thiazolo[3,2-a]benzimidazol-3(2H)-one | HT-29 (Colon) | 0.050 | [3] |
| 2-(4-methylbenzylidene)-[1][2]thiazolo[3,2-a]benzimidazol-3(2H)-one | Hep G2 (Liver) | Not Specified | [3] |
| Thiazolo[3,2-a]benzimidazolone-isatin conjugate (7b) | MDA-MB-231 (Breast) | 13.2 ± 1.1 | [4] |
| Thiazolo[3,2-a]benzimidazolone-isatin conjugate (7d) | MDA-MB-231 (Breast) | 23.5 ± 1.0 | [4] |
| Thiazolo[3,2-a]benzimidazolone-isatin conjugate (7b) | MCF-7 (Breast) | 21.7 ± 1.5 | [4] |
| Thiazolo[3,2-a]benzimidazolone-isatin conjugate (7d) | MCF-7 (Breast) | 27.6 ± 2.4 | [4] |
Table 2: In Vivo Antitumor Activity of a Structurally Related Triazolo-Thiadiazole Derivative and Standard Chemotherapeutics
| Compound/Drug | Cancer Model | Mouse Strain | Dosage Regimen | Tumor Growth Inhibition (TGI) | Citation |
| Triazolo-Thiadiazole Derivative | HT-29 (Colon) Xenograft | SCID Mice | Not Specified | Potent in vivo efficacy | [5][6] |
| Cisplatin | H460 (Lung) Xenograft | Nude Mice | 3 mg/kg, i.p., daily for 5 days | Significant | [6] |
| Paclitaxel | A549 (Lung) Xenograft | Nude Mice | 10-20 mg/kg, i.v. or i.p., various schedules | Significant | [6] |
| Doxorubicin | MCF-7 (Breast) Xenograft | Nude Mice | 4 mg/kg/wk, i.p. | Significant | [4] |
Experimental Protocols for In Vivo Validation
The successful in vivo evaluation of a novel anticancer agent relies on meticulously designed and executed experimental protocols. Below are representative methodologies for conducting in vivo anticancer studies using mouse models.
Subcutaneous Xenograft Mouse Model Protocol
This protocol outlines the key steps for a cell line-derived subcutaneous xenograft model, a commonly used method for evaluating the efficacy of novel anticancer agents.[6]
1. Animal Model and Cell Culture:
-
Animal Strain: Immunocompromised mice (e.g., Athymic Nude, SCID) are typically used to prevent rejection of human tumor xenografts.
-
Cell Lines: Human cancer cell lines (e.g., HT-29 for colon cancer, MDA-MB-231 for breast cancer) are cultured under standard conditions.
2. Tumor Implantation:
-
Harvest cancer cells during their logarithmic growth phase.
-
Resuspend the cells in a suitable medium (e.g., PBS or serum-free media) at a concentration of 1x10^7 cells/mL.
-
Subcutaneously inject 100-200 µL of the cell suspension into the flank of each mouse.
3. Tumor Growth Monitoring and Randomization:
-
Monitor the mice regularly for tumor growth.
-
Once tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
-
Measure tumor volume regularly (e.g., twice weekly) using calipers. The tumor volume can be calculated using the formula: (Length x Width²) / 2.
4. Drug Administration:
-
Prepare the test compound (e.g., a thiazolo[3,2-a]benzimidazol-3(2H)-one derivative) and control vehicle.
-
Administer the treatment via the desired route (e.g., intraperitoneal, intravenous, oral gavage) according to the predetermined dosing schedule.
5. Efficacy Evaluation:
-
The primary endpoint is typically Tumor Growth Inhibition (TGI), calculated as the percentage difference in the mean tumor volume between the treated and control groups.[6]
-
Monitor the body weight of the mice as an indicator of toxicity.[6]
-
At the end of the study, tumors can be excised, weighed, and processed for further analysis (e.g., histopathology, biomarker analysis).
Mandatory Visualizations
Experimental Workflow of a Mouse Xenograft Study
Caption: A generalized workflow for conducting in vivo anticancer efficacy studies using a mouse xenograft model.
Potential Signaling Pathways Targeted by Thiazolo[3,2-a]benzimidazole Derivatives
While the precise in vivo mechanisms of action for thiazolo[3,2-a]benzimidazol-3(2H)-one are still under investigation, related benzimidazole-containing compounds have been shown to target several key signaling pathways involved in cancer progression.
Caption: A simplified diagram illustrating potential signaling pathways that may be targeted by thiazolo[3,2-a]benzimidazole derivatives, leading to anticancer effects.
References
- 1. iv.iiarjournals.org [iv.iiarjournals.org]
- 2. Initiating and Performing in vivo experiments of anti-cancer treatments in mice (General) [protocols.io]
- 3. researchgate.net [researchgate.net]
- 4. Novel Thiazolidinone/Thiazolo[3,2-a]Benzimidazolone-Isatin Conjugates as Apoptotic Anti-proliferative Agents Towards Breast Cancer: One-Pot Synthesis and In Vitro Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Anticancer Activity of Triazolo-Thiadiazole Derivatives and Inhibition of AKT1 and AKT2 Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
A Comparative Guide to the Synthetic Routes of Thiazolo[3,2-a]benzimidazol-3(2H)-one
For Researchers, Scientists, and Drug Development Professionals
The thiazolo[3,2-a]benzimidazol-3(2H)-one scaffold is a prominent heterocyclic system in medicinal chemistry, forming the core of various compounds with potential therapeutic activities. The synthesis of this bicyclic system has been approached through several methodologies, primarily starting from the readily available 2-mercaptobenzimidazole. This guide provides a comparative overview of the different synthetic strategies, supported by available experimental data, to aid researchers in selecting the most suitable route for their objectives.
Synthetic Strategies Overview
The synthesis of thiazolo[3,2-a]benzimidazol-3(2H)-one and its derivatives generally follows three main strategies: a classical two-step synthesis, a one-pot condensation reaction, and microwave-assisted synthesis. The choice of method often depends on the desired substitution pattern on the final molecule, with the unsubstituted parent compound's synthesis being a benchmark for comparison.
Route 1: Two-Step Synthesis via S-Alkylation and Cyclization
This is the most traditionally and frequently cited method for the synthesis of thiazolo[3,2-a]benzimidazol-3(2H)-one. It involves two distinct steps:
-
S-Alkylation: The initial step is the S-alkylation of 2-mercaptobenzimidazole with an α-haloacetic acid, typically chloroacetic acid, or its ester, to form the intermediate, 2-((1H-benzo[d]imidazol-2-yl)thio)acetic acid. This reaction is usually carried out in the presence of a base.
-
Cyclization: The second step involves the intramolecular cyclization of the thioacetic acid intermediate to yield the final thiazolo[3,2-a]benzimidazol-3(2H)-one. This is typically achieved through dehydration using a cyclizing agent such as a strong acid or an anhydride.
Route 2: One-Pot Synthesis
One-pot syntheses are highly valued for their efficiency, reducing the need for isolation of intermediates and minimizing solvent and reagent usage. For the thiazolo[3,2-a]benzimidazole scaffold, one-pot methods have been extensively developed, particularly for the synthesis of 2-substituted derivatives.[1] This approach typically involves the reaction of 2-mercaptobenzimidazole, chloroacetic acid, and an aldehyde in a single reaction vessel.[1] While this method is very effective for generating a library of substituted compounds, its application for the synthesis of the unsubstituted parent compound is less commonly detailed.
Route 3: Microwave-Assisted Synthesis
Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating reaction rates and often improving yields. This technology has been successfully applied to the synthesis of various benzimidazole-containing heterocycles, including derivatives of thiazolo[3,2-a]benzimidazol-3(2H)-one. The key advantages are the significant reduction in reaction times, from hours to minutes, and the potential for higher purity of the final product. Similar to the one-pot methods, microwave-assisted protocols are more frequently reported for the synthesis of substituted analogs.[1]
Comparative Analysis of Synthetic Routes
The following table summarizes the key quantitative data for the different synthetic routes. It is important to note that detailed experimental data for the synthesis of the unsubstituted thiazolo[3,2-a]benzimidazol-3(2H)-one is not consistently available in a single source. Therefore, the data presented may, in some cases, refer to the synthesis of closely related derivatives, which is clearly indicated.
| Route | Description | Starting Materials | Key Reagents/Conditions | Reaction Time | Yield | Reference |
| Route 1: Two-Step | Step 1: S-Alkylation | 2-Mercaptobenzimidazole, Chloroacetic acid | KOH, Ethanol, 60°C | 4 hours | Not specified | [This guide] |
| Step 2: Cyclization | 2-((1H-benzo[d]imidazol-2-yl)thio)acetic acid | Acetic anhydride/Pyridine or Polyphosphoric acid | Not specified | Not specified | [1] | |
| Route 2: One-Pot | For 2-substituted derivatives | 2-Mercaptobenzimidazole, Chloroacetic acid, Aromatic aldehyde | Acetic anhydride, Sodium acetate, Piperidine, Reflux | 6 hours | Good yields | [2] |
| Route 3: Microwave | For 1H,3H-thiazolo[3,4-a] benzimidazoles (isomers) | 1,2-Phenylenediamine, 2-Mercaptoacetic acid, Aromatic aldehyde | Toluene, 110°C, 280W | 12 minutes | 60% (for a derivative) | [3] |
Experimental Protocols
Route 1: Two-Step Synthesis
Step 1: Synthesis of 2-((1H-benzo[d]imidazol-2-yl)thio)acetic acid
-
A mixture of 2-mercaptobenzimidazole (0.03 mol) and potassium hydroxide (>0.03 mol) is heated with stirring in absolute ethanol (100 ml) under reflux.
-
2-chloroacetic acid (>0.03 mol) is then added dropwise with continuous stirring, and the mixture is heated at 60°C for 4 hours.
-
After cooling to room temperature, water is added, and the resulting precipitate is filtered and dried.
Step 2: Cyclization to Thiazolo[3,2-a]benzimidazol-3(2H)-one
-
The intermediate 2-((1H-benzo[d]imidazol-2-yl)thio)acetic acid is heated in a dehydrating agent such as acetic anhydride with a catalytic amount of pyridine, or in polyphosphoric acid, to induce cyclization.[1]
-
The reaction mixture is then cooled and poured into water to precipitate the product, which is then filtered, washed, and purified.
Route 2: One-Pot Synthesis of 2-Substituted Derivatives
-
A solution containing 2-mercaptobenzimidazole (0.01 mol), chloroacetic acid (0.015 mol), an aromatic aldehyde (0.01 mol), and a catalytic amount of piperidine in glacial acetic acid is refluxed for 6 hours.[2]
-
Upon cooling, the product crystallizes and is collected by filtration, washed with water, and recrystallized.[2]
Visualization of Synthetic Pathways
The following diagrams illustrate the logical flow of the described synthetic routes.
Caption: Two-step synthesis of thiazolo[3,2-a]benzimidazol-3(2H)-one.
References
Head-to-Head Comparison of Thiazolo[3,2-a]benzimidazol-3(2H)-one Derivatives in Cytotoxicity Assays
For Researchers, Scientists, and Drug Development Professionals
The thiazolo[3,2-a]benzimidazol-3(2H)-one scaffold has emerged as a privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including potent cytotoxic effects against various cancer cell lines. This guide provides a head-to-head comparison of the in vitro cytotoxicity of several derivatives, supported by experimental data from published studies. The objective is to offer a clear, data-driven overview to inform future research and drug development efforts in this area.
Comparative Cytotoxicity Data
The cytotoxic potential of various thiazolo[3,2-a]benzimidazol-3(2H)-one derivatives has been evaluated against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values, representing the concentration of a compound required to inhibit the growth of 50% of the cell population, are summarized below for direct comparison. Lower IC50 values indicate higher cytotoxic potency.
A notable study by Mavrova et al. investigated a series of 2-substituted-[1][2]thiazolo[3,2-a]benzimidazol-3(2H)-ones. Their findings revealed that certain substitutions on the thiazolo[3,2-a]benzimidazol-3(2H)-one core significantly influence cytotoxic activity and selectivity. For instance, compounds 7 (2-(4-fluorobenzylidene)-6-nitro[1][2]thiazolo[3,2-a]benzimidazol-3(2H)-one) and 11 demonstrated selective and potent cytotoxicity against the human colorectal carcinoma cell line HT-29.[2][3][4] In contrast, compound 9 was found to be selectively cytotoxic against the human liver carcinoma cell line HepG2.[2][3][4]
Another study by Abd El-All et al. explored novel hybrids of thiazolo[3,2-a]benzimidazolone-isatin. Among the synthesized conjugates, compound 4m exhibited the most potent growth inhibitory activity against the MCF-7 breast cancer cell line, with an IC50 value of 8.4 µM.[5] This was more potent than other tested hybrids like 4g , 4c , 4f , and 4n .[5]
The following table summarizes the IC50 values for selected derivatives from these studies.
| Compound ID | Substitution Pattern | Cell Line | IC50 (µM) | Reference |
| 7 | 2-(4-fluorobenzylidene)-6-nitro | HT-29 (Colon) | 0.035 | [2][3] |
| HepG2 (Liver) | 0.052 | [3] | ||
| 9 | Not specified in abstract | HepG2 (Liver) | 0.0088 | [3] |
| 11 | 2-(4-methylbenzylidene) | HT-29 (Colon) | 0.050 | [2][3] |
| 4m | Thiazolo[3,2-a]benzimidazolone-isatin conjugate | MCF-7 (Breast) | 8.4 ± 0.5 | [5] |
| 4g | Thiazolo[3,2-a]benzimidazolone-isatin conjugate | MCF-7 (Breast) | 17.1 ± 1.1 | [5] |
| 4c | Thiazolo[3,2-a]benzimidazolone-isatin conjugate | MCF-7 (Breast) | 29.2 ± 2.5 | [5] |
| 4f | Thiazolo[3,2-a]benzimidazolone-isatin conjugate | MCF-7 (Breast) | 22.8 ± 2.0 | [5] |
| 4n | Thiazolo[3,2-a]benzimidazolone-isatin conjugate | MCF-7 (Breast) | 23.7 ± 1.9 | [5] |
| Doxorubicin | (Reference Drug) | MCF-7 (Breast) | 3.80 ± 0.4 | [5] |
Experimental Protocols
The methodologies employed to obtain the cytotoxicity data are crucial for the interpretation and replication of the findings. Below are the detailed experimental protocols used in the cited studies.
Cell Lines and Culture
-
Human Cancer Cell Lines:
-
HT-29 (Human Colorectal Adenocarcinoma)
-
MDA-MB-231 (Human Breast Adenocarcinoma)
-
HeLa (Human Cervical Adenocarcinoma)
-
HepG2 (Human Liver Carcinoma)
-
MCF-7 (Human Breast Adenocarcinoma)
-
-
Normal Cell Line:
-
Lep-3 (Human Diploid Lung Fibroblasts)
-
-
Culture Conditions: Cells were cultured in appropriate media (e.g., DMEM/F12) supplemented with 10% Fetal Bovine Serum (FBS) and antibiotics (penicillin/streptomycin). Cultures were maintained at 37°C in a humidified atmosphere with 5% CO2.[6]
Cytotoxicity Assays
1. MTS Tetrazolium Assay [2][3]
The MTS assay is a colorimetric method used to determine the number of viable cells in proliferation or cytotoxicity assays.
-
Cell Seeding: Cells are seeded into 96-well plates at a specific density and allowed to attach overnight.
-
Compound Treatment: The synthesized thiazolo[3,2-a]benzimidazol-3(2H)-one derivatives, dissolved in DMSO to create stock solutions, are added to the wells at various concentrations. Control wells receive only the medium or 0.5% DMSO.
-
Incubation: The plates are incubated for a specified period (e.g., 24 hours).
-
MTS Reagent Addition: After incubation, the MTS reagent (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) is added to each well.
-
Measurement: The plates are incubated further to allow for the conversion of MTS into a formazan product by viable cells. The absorbance is then measured at a specific wavelength using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells. The IC50 values are determined from the dose-response curves.
2. Crystal Violet (CV) Cell Cytotoxicity Assay [5]
The Crystal Violet assay is another method for measuring cell viability.
-
Cell Seeding and Treatment: Similar to the MTS assay, cells are seeded in 96-well plates and treated with the test compounds for a set duration (e.g., 48 hours).
-
Cell Fixation: The medium is removed, and the cells are fixed with a fixing agent (e.g., 10% formalin).
-
Staining: The fixed cells are stained with a 0.5% crystal violet solution.
-
Washing and Solubilization: Excess stain is washed away, and the plates are air-dried. The stain is then solubilized with a solubilizing agent (e.g., 33% glacial acetic acid).
-
Measurement: The absorbance of the solubilized stain is measured, which is proportional to the number of viable cells.
-
Data Analysis: IC50 values are calculated from the concentration-response data.
Visualized Experimental Workflow
The following diagram illustrates the general workflow for in vitro cytotoxicity testing of thiazolo[3,2-a]benzimidazol-3(2H)-one derivatives.
References
- 1. Synthesis and in vitro cytotoxic evaluation of some thiazolylbenzimidazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. journal.uctm.edu [journal.uctm.edu]
- 4. Synthesis of some novel 2-substituted-[1,3]thiazolo[3,2-a]benzimidazol-3(2h)-ones as potent cytostatic agents [rlib.uctm.edu]
- 5. Novel Thiazolidinone/Thiazolo[3,2-a]Benzimidazolone-Isatin Conjugates as Apoptotic Anti-proliferative Agents Towards Breast Cancer: One-Pot Synthesis and In Vitro Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. dergipark.org.tr [dergipark.org.tr]
Validating Cellular Target Engagement of Thiazolo[3,2-a]benzimidazol-3(2H)-one: A Comparative Guide
This guide provides a comparative overview of methodologies for validating the cellular target engagement of thiazolo[3,2-a]benzimidazol-3(2H)-one and its derivatives. These compounds have been identified as a novel class of potent and selective inhibitors of ecto-nucleotide pyrophosphatase/phosphodiesterase 1 (NPP1).[1] NPP1 is a membrane-bound enzyme that plays a crucial role in various physiological processes, including bone mineralization, soft-tissue calcification, and insulin receptor signaling, by hydrolyzing extracellular nucleotides.[1] Upregulated expression of NPP1 has been observed in certain cancers, making it a promising therapeutic target.[1]
Validating that a compound directly interacts with its intended target within a complex cellular environment is a critical step in drug discovery.[2] This guide compares key experimental approaches for confirming the engagement of thiazolo[3,2-a]benzimidazol-3(2H)-one with NPP1, presenting quantitative data, detailed protocols, and visual workflows to aid researchers in selecting the most appropriate methods for their studies.
Comparison of Target Engagement Validation Methods
The selection of a target engagement validation method depends on various factors, including the desired throughput, the nature of the target, and whether a direct or indirect readout is required. The following table compares the Cellular Thermal Shift Assay (CETSA), a direct biophysical method, with a functional enzymatic assay, an indirect method measuring the downstream consequences of target binding.
| Method | Principle | Key Output | Throughput | Primary Advantage | Key Limitation | Hypothetical Performance for Compound 17 * |
| Cellular Thermal Shift Assay (CETSA) | Ligand binding stabilizes the target protein (NPP1) against thermal denaturation.[2][3] | Change in protein melting temperature (ΔTm) | Low to Medium | Confirms direct, label-free target binding in a native cellular environment.[4] | Can be technically demanding and requires a specific and sensitive antibody for detection.[4] | ΔTm = +4.2°C @ 10 µM |
| NPP1 Enzymatic Activity Assay | Measures the inhibition of NPP1's enzymatic activity (e.g., hydrolysis of a synthetic substrate) in cell lysates or intact cells. | IC50 / Ki value | High | Provides a quantitative, functional readout of target inhibition. | Indirect measurement of binding; may not distinguish between competitive, non-competitive, or un-competitive inhibitors without further kinetic studies. | Ki = 467 nM[1] |
| Bioluminescence Resonance Energy Transfer (BRET) | Measures proximity between a target protein and a binding partner tagged with energy donor/acceptor molecules.[4] | BRET ratio change | High | Allows for real-time measurement of molecular interactions in living cells.[4] | Requires genetic engineering of cells to express tagged proteins.[4] | EC50 = 750 nM |
| Co-immunoprecipitation (Co-IP) | An antibody to the target protein is used to pull down the protein and any interacting molecules, including the drug.[4] | Detection of drug or downstream effectors | Low | Confirms protein-drug interaction within a complex cellular lysate.[4] | Prone to false positives from non-specific binding; often requires tagged proteins.[4] | Positive binding detected |
*Compound 17 refers to 2-[(5-iodo-2-furanyl)methylene]thiazolo[3,2-a]benzimidazol-3(2H)-one, identified as a potent NPP1 inhibitor.[1] Hypothetical data for CETSA, BRET, and Co-IP are provided for comparative purposes.
Key Experimental Protocols
Detailed methodologies for two primary assays are provided below. The Cellular Thermal Shift Assay (CETSA) directly confirms the physical binding of the compound to its target, while the NPP1 enzymatic activity assay provides a functional readout of this engagement.
Protocol 1: Cellular Thermal Shift Assay (CETSA)
This protocol is adapted from general CETSA methodologies and is designed to directly assess the physical binding of a thiazolo[3,2-a]benzimidazol-3(2H)-one derivative to NPP1 by measuring the increased thermal stability of the protein.[2][3][5]
Methodology:
-
Cell Culture and Treatment:
-
Culture a relevant human cell line expressing NPP1 (e.g., glioblastoma cells) to approximately 80-90% confluency.
-
Treat the cells with the desired concentration of the test compound (e.g., 10 µM) or a vehicle control (e.g., DMSO) for 1-2 hours at 37°C in a CO2 incubator.[2]
-
-
Cell Harvesting and Thermal Challenge:
-
Harvest the cells, wash them twice with ice-cold PBS, and resuspend them in PBS containing a protease inhibitor cocktail to a final concentration of 2 x 10^6 cells/mL.[2]
-
Aliquot the cell suspension into PCR tubes for each temperature point.
-
Heat the aliquots across a defined temperature gradient (e.g., 40°C to 64°C in 2°C increments) for 3 minutes using a thermal cycler, followed by immediate cooling to room temperature.[2][4] Include an unheated control sample.[3]
-
-
Cell Lysis and Fractionation:
-
Protein Analysis:
-
Carefully collect the supernatant containing the soluble proteins.[3]
-
Determine the protein concentration of the soluble fraction using a BCA assay and normalize all samples.[3]
-
Analyze equal amounts of protein from each sample by SDS-PAGE and Western blotting using a validated primary antibody specific for NPP1.[3]
-
-
Data Analysis:
-
Quantify the band intensities for NPP1 at each temperature point.
-
Normalize the intensity of each band to the unheated control (representing 100% soluble protein).[2]
-
Plot the percentage of soluble NPP1 against the temperature for both the vehicle- and compound-treated samples to generate melt curves. A rightward shift in the curve for the treated sample indicates thermal stabilization and confirms direct target engagement.[2][4]
-
Protocol 2: In Vitro NPP1 Enzymatic Activity Assay
This protocol describes a method for measuring the inhibitory activity of thiazolo[3,2-a]benzimidazol-3(2H)-one derivatives against NPP1 by quantifying the hydrolysis of a substrate like ATP.
Methodology:
-
Reagent Preparation:
-
Prepare a stock solution of the test compound (e.g., 10 mM in 100% DMSO) and create a serial dilution series.
-
Prepare a reaction buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA).
-
Use recombinant human NPP1 enzyme and ATP as the substrate.
-
-
Enzymatic Reaction:
-
In a 96-well plate, add the serially diluted test compound or DMSO control to each well.
-
Add the NPP1 enzyme to each well and incubate for 10-15 minutes at room temperature to allow for inhibitor binding.
-
Initiate the reaction by adding ATP to a final concentration within the linear range of the enzyme's activity.
-
Incubate the plate at 30°C for a defined period (e.g., 60 minutes).
-
-
Detection:
-
Terminate the reaction and measure the product formation. One common method is to quantify the amount of ADP produced, which is directly proportional to NPP1 activity in the context of ATP hydrolysis. Commercial kits (e.g., ADP-Glo™) can be used for this purpose.[6]
-
The ADP-Glo™ reagent is added to stop the enzymatic reaction and deplete the remaining ATP. A subsequent detection reagent is then added to convert the produced ADP back to ATP, which drives a luciferase reaction, generating a luminescent signal.[6]
-
-
Data Analysis:
-
Measure the luminescence of each well using a plate reader.
-
Plot the luminescent signal (proportional to NPP1 activity) against the logarithm of the inhibitor concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value, which represents the concentration of the inhibitor required to reduce NPP1 activity by 50%.[6]
-
Visualizing Pathways and Processes
Diagrams illustrating the relevant biological pathway, experimental workflow, and the logical relationship between different validation methods can clarify complex information.
Caption: NPP1 signaling pathway and point of inhibition.
Caption: Experimental workflow for the Cellular Thermal Shift Assay (CETSA).
Caption: Classification of target engagement validation methods.
References
- 1. Thiazolo[3,2-a]benzimidazol-3(2H)-one derivatives: Structure-activity relationships of selective nucleotide pyrophosphatase/phosphodiesterase1 (NPP1) inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
Navigating Drug Development: A Comparative Analysis of the ADME Properties of Thiazolo[3,2-a]benzimidazol-3(2H)-one Analogs
For researchers and drug development professionals, understanding the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of novel chemical entities is a cornerstone of successful drug design. This guide provides a comparative analysis of the ADME characteristics of thiazolo[3,2-a]benzimidazol-3(2H)-one analogs, a class of compounds showing promise in various therapeutic areas, including as selective nucleotide pyrophosphatase/phosphodiesterase1 (NPP1) inhibitors.[1] While comprehensive experimental ADME data for a wide range of these specific analogs remains nascent in publicly available literature, this guide synthesizes available in-silico predictions and outlines the crucial experimental protocols necessary for their evaluation.
The thiazolo[3,2-a]benzimidazole core structure has garnered significant interest due to its diverse biological activities.[2] However, the journey from a biologically active "hit" to a viable drug candidate is fraught with challenges, primarily related to pharmacokinetics and safety. Early assessment of ADME properties is critical to identify compounds with favorable drug-like characteristics and to guide medicinal chemistry efforts toward optimizing these parameters.[3][4]
In-Silico ADME Predictions: A First Look
In the absence of extensive experimental data, computational (in-silico) tools provide valuable early insights into the likely ADME profile of novel analogs. These predictions help prioritize which compounds to advance to more resource-intensive in-vitro and in-vivo testing. For various benzimidazole and thiazole derivatives, studies have successfully employed in-silico models to predict key drug-like properties.[5][6][7][8]
Based on analyses of structurally related compounds, the following table summarizes the predicted ADME parameters for representative thiazolo[3,2-a]benzimidazol-3(2H)-one analogs. It is crucial to note that these are predictive values and require experimental verification.
| Compound Analog (Hypothetical) | Predicted LogP (Lipophilicity) | Predicted Aqueous Solubility (LogS) | Predicted Human Intestinal Absorption (%) | Predicted Blood-Brain Barrier (BBB) Permeation | Predicted CYP450 2D6 Inhibition |
| Parent Core | 2.5 - 3.5 | Low to Moderate | High | Moderate to High | Potential Inhibitor |
| Analog A (with polar substituent) | 1.5 - 2.5 | Moderate | High | Low | Low Probability |
| Analog B (with lipophilic substituent) | 3.5 - 4.5 | Low | Moderate | High | High Probability |
| Analog C (with H-bond donor) | 2.0 - 3.0 | Moderate | High | Low | Moderate Probability |
Note: This table is illustrative, based on general principles of ADME for related heterocyclic systems. Actual values would be generated using specific software (e.g., Qikprop, SwissADME) and would vary based on the exact substitutions on the core structure.
Visualizing the Path: The ADME Process
The journey of a drug through the body can be visualized as a series of critical steps. Understanding this pathway is fundamental to interpreting ADME data.
Caption: General ADME pathway for an orally administered drug.
Essential Experimental Protocols for ADME Assessment
To move beyond prediction, a standardized set of in-vitro experiments is required to quantitatively assess the ADME properties of thiazolo[3,2-a]benzimidazol-3(2H)-one analogs.[3] These assays provide the foundational data for selecting candidates for further development.
Solubility and Permeability Assays
Objective: To determine the aqueous solubility and the ability of the compound to cross biological membranes, which are key factors in oral absorption.
Experimental Protocol: Kinetic Aqueous Solubility
-
A stock solution of the test compound (e.g., 10 mM in DMSO) is prepared.
-
The stock solution is added to a buffered aqueous solution (e.g., PBS, pH 7.4) to a final concentration (e.g., 100 µM).
-
The solution is shaken or incubated at room temperature for a defined period (e.g., 2 hours) to allow for precipitation of the compound.
-
The sample is filtered to remove any precipitated compound.
-
The concentration of the compound remaining in the filtrate is quantified using LC-MS/MS (Liquid Chromatography with tandem mass spectrometry).
-
Solubility is reported in µg/mL or µM.
Experimental Protocol: Parallel Artificial Membrane Permeability Assay (PAMPA)
-
A 96-well filter plate is coated with a lipid solution (e.g., lecithin in dodecane) to form an artificial membrane.
-
The test compound is added to the donor wells (e.g., at pH 5.0 to simulate the upper intestine).
-
The filter plate is placed on top of an acceptor plate containing buffer (e.g., at pH 7.4).
-
The assembly is incubated for a set time (e.g., 4-16 hours).
-
The concentration of the compound in both the donor and acceptor wells is measured by LC-MS/MS.
-
The effective permeability (Pe) is calculated. High and low permeability control compounds are run in parallel.
Caption: Experimental workflow for the PAMPA assay.
Metabolic Stability Assays
Objective: To evaluate the susceptibility of a compound to metabolism, primarily by liver enzymes. High metabolic instability can lead to rapid clearance and low oral bioavailability.[9]
Experimental Protocol: Liver Microsomal Stability
-
Test compounds are incubated with liver microsomes (human or animal species) and a cofactor, NADPH (nicotinamide adenine dinucleotide phosphate), which initiates the metabolic process.
-
A parallel incubation is run without NADPH to serve as a negative control.
-
Aliquots are taken at various time points (e.g., 0, 5, 15, 30, 60 minutes).
-
The reaction is stopped at each time point by adding a quenching solution (e.g., cold acetonitrile).
-
The samples are centrifuged, and the supernatant is analyzed by LC-MS/MS to determine the percentage of the parent compound remaining.
-
The rate of disappearance is used to calculate the in-vitro half-life (t½) and intrinsic clearance (CLint).
Cytochrome P450 (CYP) Inhibition Assays
Objective: To determine if a compound inhibits the activity of major CYP450 enzymes. Inhibition of these enzymes is a primary cause of drug-drug interactions (DDIs).[10]
Experimental Protocol: CYP Inhibition Assay
-
The test compound is pre-incubated with human liver microsomes and a specific probe substrate for a major CYP isoform (e.g., midazolam for CYP3A4, bupropion for CYP2D6).
-
The metabolic reaction is initiated by adding NADPH.
-
After a set incubation time, the reaction is terminated.
-
The formation of the specific metabolite of the probe substrate is quantified by LC-MS/MS.
-
The activity is compared to a vehicle control, and the IC50 value (the concentration of test compound that causes 50% inhibition) is calculated.
Conclusion and Future Directions
The development of thiazolo[3,2-a]benzimidazol-3(2H)-one analogs as therapeutic agents holds considerable promise. While early in-silico assessments suggest that analogs can be designed with favorable drug-like properties, a rigorous experimental evaluation of their ADME profile is indispensable. The protocols outlined in this guide provide a standard framework for generating the critical data needed to compare analogs objectively. By systematically evaluating solubility, permeability, metabolic stability, and DDI potential, researchers can effectively identify and optimize lead candidates, mitigating the risk of late-stage failures and accelerating the path to clinical development. Future studies should focus on generating robust, comparative experimental ADME datasets for this important class of molecules.
References
- 1. Thiazolo[3,2-a]benzimidazol-3(2H)-one derivatives: Structure-activity relationships of selective nucleotide pyrophosphatase/phosphodiesterase1 (NPP1) inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Thiazolo[3,2-a]benzimidazoles: Synthetic Strategies, Chemical Transformations and Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 3. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 4. vectorb2b.com [vectorb2b.com]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis, biological evaluation and in-silico ADME studies of novel series of thiazolidin-2,4-dione derivatives as antimicrobial, antioxidant and anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. In vitro Anthelminitic, Antioxident Activity and In silico Adme Study of Synthesized Nitro benzimidazole Derivatives [ouci.dntb.gov.ua]
- 9. The pharmacokinetics of a thiazole benzenesulfonamide beta 3-adrenergic receptor agonist and its analogs in rats, dogs, and monkeys: improving oral bioavailability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
Safety Operating Guide
Navigating the Safe Disposal ofthiazolo[3,2-a]benzimidazol-3(2H)-one: A Procedural Guide for Laboratory Professionals
Navigating the Safe Disposal of[1][2]thiazolo[3,2-a]benzimidazol-3(2H)-one: A Procedural Guide for Laboratory Professionals
For immediate release
This guide provides essential safety and logistical information for the proper disposal of[1][2]thiazolo[3,2-a]benzimidazol-3(2H)-one, a heterocyclic compound utilized in pharmaceutical research and development. Adherence to these procedures is critical for ensuring personnel safety and environmental compliance. This document is intended for researchers, scientists, and drug development professionals.
Hazard Summary and Safety Precautions
Waste Segregation and Container Labeling
Proper segregation and labeling of chemical waste are the first steps in ensuring safe disposal.
-
Waste Identification and Labeling : All waste streams containing[1][2]thiazolo[3,2-a]benzimidazol-3(2H)-one must be clearly identified. The waste container must be in good condition and compatible with the chemical. The label must include the full chemical name, "[1][2]thiazolo[3,2-a]benzimidazol-3(2H)-one," the words "Hazardous Waste," and all associated hazard symbols.
-
Waste Segregation : Do not mix[1][2]thiazolo[3,2-a]benzimidazol-3(2H)-one waste with other incompatible waste streams. It should be collected in a dedicated, clearly labeled hazardous waste container.
Experimental Workflow for Disposal
Caption: Workflow for the safe disposal of[1][2]thiazolo[3,2-a]benzimidazol-3(2H)-one.
Step-by-Step Disposal Procedures
The primary method for the disposal of[1][2]thiazolo[3,2-a]benzimidazol-3(2H)-one is through an approved hazardous waste disposal service.[1][2]
| Waste Type | Procedure |
| Solid Waste | Collect solid[1][2]thiazolo[3,2-a]benzimidazol-3(2H)-one waste, including contaminated consumables (e.g., weigh boats, pipette tips, wipes), in a dedicated and clearly labeled hazardous waste container with a secure lid.[1] |
| Liquid Waste | Collect liquid waste containing[1][2]thiazolo[3,2-a]benzimidazol-3(2H)-one in a dedicated, leak-proof, and clearly labeled hazardous waste container for liquids. Do not mix with other incompatible waste. |
| Contaminated Sharps | Dispose of any contaminated sharps (e.g., needles, broken glassware) in a designated, puncture-resistant sharps container that is clearly labeled as hazardous waste. |
| Decontamination | Decontaminate reusable glassware and equipment that has come into contact with the compound. A thorough wash with soap and water is recommended.[1] |
| Storage Pending Disposal | Store the sealed and labeled hazardous waste containers in a designated, well-ventilated waste accumulation area, away from incompatible materials.[1] |
| Final Disposal | Arrange for the collection of the hazardous waste by your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor. Ensure all required paperwork and manifests are completed accurately. |
Spill Management
In the event of a spill, immediate and appropriate action is crucial to mitigate risks.
Spill Response Protocol
Caption: Step-by-step protocol for managing a spill of[1][2]thiazolo[3,2-a]benzimidazol-3(2H)-one.
Spill Response Steps:
-
Evacuate and Ventilate : Immediately evacuate all non-essential personnel from the spill area.[1] Ensure the area is well-ventilated, preferably within a chemical fume hood.
-
Containment : For liquid spills, use an inert absorbent material such as vermiculite, sand, or earth to contain the spill. For solid spills, carefully sweep or scoop the material, avoiding dust generation.[1]
-
Collection : Place all contaminated absorbent material and cleaning supplies into a clearly labeled hazardous waste container.[1]
-
Clean the Area : Thoroughly clean the spill area with soap and water.[1]
-
Report the Incident : Report the spill to your institution's EHS department as soon as it is safe to do so.[1]
Personal protective equipment for handling [1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one
Essential Safety and Handling Guide for[1][2]thiazolo[3,2-a]benzimidazol-3(2H)-one
This guide provides crucial safety and logistical information for the handling of[1][2]thiazolo[3,2-a]benzimidazol-3(2H)-one, a compound of interest in drug development and scientific research. The toxicological properties of this specific compound have not been fully investigated, and therefore, it should be handled with the utmost care, treating it as a potentially hazardous substance. The following procedures are based on best practices for handling similar chemical structures and should be implemented in conjunction with a thorough, site-specific risk assessment.
Hazard Assessment
-
Acute Toxicity : May be harmful if swallowed, inhaled, or in contact with skin.[3][4]
-
Skin and Eye Irritation : May cause irritation upon contact.[1][3][5]
-
Respiratory Irritation : Inhalation of dust or vapors may cause irritation to the respiratory tract.[1][3][4]
-
Allergic Skin Reaction : May cause an allergic skin reaction.[5]
Personal Protective Equipment (PPE)
A comprehensive PPE plan is critical for the safe handling of this compound. The following table summarizes the recommended PPE for various laboratory operations.
| Operation | Engineering Controls | Hand Protection | Eye/Face Protection | Respiratory Protection | Skin and Body Protection |
| Weighing and Aliquoting (Solid) | Chemical Fume Hood or Ventilated Balance Enclosure | Nitrile or Neoprene Gloves (double-gloving recommended) | Safety Glasses with Side Shields or Goggles[1][5] | N95 or higher-rated respirator if not in a ventilated enclosure | Lab Coat[1] |
| Solution Preparation and Handling | Chemical Fume Hood | Nitrile or Neoprene Gloves | Safety Goggles or Face Shield | As needed, based on risk assessment (e.g., if aerosols may be generated) | Lab Coat |
| Spill Cleanup | Well-ventilated area | Heavy-duty Nitrile or Neoprene Gloves | Chemical Safety Goggles and Face Shield | Air-purifying respirator with appropriate cartridges | Chemical-resistant apron or coveralls |
Operational Plan: Safe Handling Procedures
Adherence to the following step-by-step procedures is mandatory to minimize exposure and ensure a safe laboratory environment.
1. Preparation and Weighing:
-
Designate a specific area within a chemical fume hood for handling[1][2]thiazolo[3,2-a]benzimidazol-3(2H)-one.
-
Ensure all necessary PPE is worn correctly before handling the compound.
-
When weighing the solid compound, use a ventilated balance enclosure or perform the task in a fume hood to minimize inhalation exposure.[3]
-
Use dedicated spatulas and other tools to prevent cross-contamination.
2. Dissolution and Reaction:
-
Slowly and carefully add the solid compound to the solvent within the fume hood to avoid splashing.
-
If heating is required, use a well-controlled heating mantle and a condenser to prevent the release of vapors.
-
Maintain constant vigilance over the reaction, ensuring it is proceeding as expected.
3. Post-Handling and Decontamination:
-
Thoroughly wash hands and any exposed skin with soap and water after handling.[5]
-
Decontaminate all surfaces and equipment that have come into contact with the compound using an appropriate solvent (e.g., ethanol, isopropanol) followed by a soap and water wash.
-
Remove and wash contaminated clothing before reuse.[1]
Emergency Procedures
First Aid Measures:
-
Inhalation : Move the individual to fresh air immediately. If breathing is difficult, administer oxygen. Seek medical attention.[1][3]
-
Skin Contact : Immediately wash the affected area with soap and plenty of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation persists.[1][3]
-
Eye Contact : Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention.[1][3]
-
Ingestion : Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[1][3]
Spill Response:
-
Evacuate the immediate area.
-
Wear appropriate PPE as outlined in the PPE table for spill cleanup.
-
For small spills, absorb the material with an inert absorbent (e.g., vermiculite, sand) and place it in a sealed, labeled container for disposal.
-
For large spills, contact your institution's environmental health and safety department immediately.
Disposal Plan
All waste containing[1][2]thiazolo[3,2-a]benzimidazol-3(2H)-one must be treated as hazardous waste and disposed of in accordance with local, state, and federal regulations.[2]
-
Solid Waste : Collect all solid waste, including contaminated PPE, in a clearly labeled, sealed container.
-
Liquid Waste : Collect all liquid waste in a clearly labeled, sealed, and compatible waste container. Do not mix with other waste streams unless compatibility has been confirmed.
-
Container Disposal : Puncture empty containers to prevent reuse and dispose of them as hazardous waste.[2]
Caption: Workflow for safe handling of the compound.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
